(S)-2-Amino-6-methoxy-6-oxohexanoic acid hydrochloride
Description
Properties
IUPAC Name |
(2S)-2-amino-6-methoxy-6-oxohexanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4.ClH/c1-12-6(9)4-2-3-5(8)7(10)11;/h5H,2-4,8H2,1H3,(H,10,11);1H/t5-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOPRBBKYRZVRBV-JEDNCBNOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCC(C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CCC[C@@H](C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of (S)-2-Amino-6-methoxy-6-oxohexanoic acid hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-2-Amino-6-methoxy-6-oxohexanoic acid hydrochloride, also known as L-α-Aminoadipic acid δ-methyl ester hydrochloride, is a key intermediate in the synthesis of various pharmaceuticals and serves as a valuable building block in biochemical research. This technical guide provides a detailed overview of a plausible synthetic pathway for this compound, based on established methodologies for the selective protection and modification of dicarboxylic amino acids. The guide includes detailed experimental protocols, quantitative data where available from analogous syntheses, and visualizations of the chemical transformations and workflows to aid in the practical application of this synthesis.
Introduction
This compound is a derivative of the non-proteinogenic amino acid L-α-aminoadipic acid. The presence of a methyl ester at the δ-carboxyl group and a free α-amino and α-carboxyl group (as the hydrochloride salt) makes it a versatile synthon for peptide synthesis and the development of novel therapeutics. The primary challenge in its synthesis lies in the selective esterification of the δ-carboxyl group while leaving the α-carboxyl group free or temporarily protected. This guide outlines a multi-step strategy to achieve this selective transformation.
Proposed Synthesis Pathway
The proposed pathway for the synthesis of this compound begins with the commercially available L-α-aminoadipic acid. The synthesis involves a series of protection and deprotection steps to achieve the desired regioselective esterification.
Logical Workflow for the Synthesis
Caption: Proposed multi-step synthesis pathway.
Experimental Protocols
The following protocols are based on established procedures for similar transformations.[1] Researchers should optimize these conditions for the specific substrate.
Step 1: Synthesis of N-Cbz-L-α-aminoadipic acid
This step involves the protection of the amino group of L-α-aminoadipic acid with a benzyloxycarbonyl (Cbz) group.
-
Materials: L-α-aminoadipic acid, Benzyl chloroformate (Cbz-Cl), Sodium bicarbonate, Dioxane, Water.
-
Procedure:
-
Dissolve L-α-aminoadipic acid in an aqueous solution of sodium bicarbonate.
-
Cool the solution in an ice bath.
-
Add benzyl chloroformate dropwise while maintaining the pH between 8-9 with additional sodium bicarbonate solution.
-
Stir the reaction mixture at room temperature overnight.
-
Wash the reaction mixture with diethyl ether to remove unreacted benzyl chloroformate.
-
Acidify the aqueous layer with cold 1N HCl to pH 2.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Cbz-L-α-aminoadipic acid.
-
Step 2: Synthesis of (S)-3-Benzyloxycarbonyl-5-oxo-4-oxazolidinepropionic acid
The α-carboxyl group is selectively protected by forming a 5-oxazolidinone ring.[1]
-
Materials: N-Cbz-L-α-aminoadipic acid, Paraformaldehyde, p-Toluenesulfonic acid (p-TsOH), Toluene.
-
Procedure:
-
Suspend N-Cbz-L-α-aminoadipic acid and paraformaldehyde in toluene.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Reflux the mixture with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by crystallization or column chromatography.
-
Step 3: Synthesis of Methyl (S)-3-benzyloxycarbonyl-5-oxo-4-oxazolidinepropionate
The free δ-carboxyl group is esterified to a methyl ester.
-
Materials: (S)-3-Benzyloxycarbonyl-5-oxo-4-oxazolidinepropionic acid, Methanol, Sulfuric acid (catalytic amount).
-
Procedure:
-
Dissolve the oxazolidinone derivative in methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the solution for several hours, monitoring the reaction by TLC.
-
Cool the reaction mixture and neutralize the acid with a mild base (e.g., sodium bicarbonate solution).
-
Remove the methanol under reduced pressure.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the methyl ester.
-
Step 4: Synthesis of N-Cbz-L-α-aminoadipic acid δ-methyl ester
The 5-oxazolidinone ring is selectively opened to reveal the free α-carboxyl group.[1]
-
Materials: Methyl (S)-3-benzyloxycarbonyl-5-oxo-4-oxazolidinepropionate, Lithium hydroxide (LiOH), Tetrahydrofuran (THF), Water.
-
Procedure:
-
Dissolve the protected ester in a mixture of THF and water.
-
Cool the solution in an ice bath.
-
Add a stoichiometric amount of lithium hydroxide solution dropwise.
-
Stir the reaction at room temperature and monitor by TLC.
-
Once the reaction is complete, acidify the mixture with cold 1N HCl to pH 3-4.
-
Extract the product with ethyl acetate.
-
Dry the organic layer and concentrate to obtain N-Cbz-L-α-aminoadipic acid δ-methyl ester.
-
Step 5: Synthesis of this compound
The final step involves the deprotection of the N-Cbz group and the formation of the hydrochloride salt.
-
Materials: N-Cbz-L-α-aminoadipic acid δ-methyl ester, Palladium on carbon (10% Pd/C), Methanol, Hydrochloric acid.
-
Procedure:
-
Dissolve the N-Cbz protected amino acid ester in methanol.
-
Add a catalytic amount of 10% Pd/C.
-
Add one equivalent of hydrochloric acid.
-
Subject the mixture to hydrogenation at atmospheric or elevated pressure until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the final product, this compound, as a solid.
-
Data Presentation
The following table summarizes the expected inputs and outputs for each step of the synthesis. Yields are estimated based on analogous reactions reported in the literature for aspartic and glutamic acid derivatives.[1]
| Step | Starting Material | Key Reagents | Product | Expected Yield (%) |
| 1 | L-α-Aminoadipic acid | Benzyl chloroformate, NaHCO₃ | N-Cbz-L-α-aminoadipic acid | 85-95 |
| 2 | N-Cbz-L-α-aminoadipic acid | Paraformaldehyde, p-TsOH | (S)-3-Benzyloxycarbonyl-5-oxo-4-oxazolidinepropionic acid | 70-85 |
| 3 | (S)-3-Benzyloxycarbonyl-5-oxo-4-oxazolidinepropionic acid | Methanol, H₂SO₄ | Methyl (S)-3-benzyloxycarbonyl-5-oxo-4-oxazolidinepropionate | 80-90 |
| 4 | Methyl (S)-3-benzyloxycarbonyl-5-oxo-4-oxazolidinepropionate | LiOH | N-Cbz-L-α-aminoadipic acid δ-methyl ester | 90-98 |
| 5 | N-Cbz-L-α-aminoadipic acid δ-methyl ester | H₂, Pd/C, HCl | This compound | >95 |
Conclusion
The synthesis of this compound can be effectively achieved through a multi-step pathway involving selective protection of the α-amino and α-carboxyl groups of L-α-aminoadipic acid, followed by esterification of the δ-carboxyl group and subsequent deprotection. The described protocols, based on well-established chemical transformations, provide a reliable foundation for the laboratory-scale synthesis of this important chemical intermediate. The use of a 5-oxazolidinone as a temporary protecting group for the α-carboxyl function is a key strategy to achieve the desired regioselectivity. Careful monitoring and optimization of each step will be crucial for maximizing the overall yield and purity of the final product.
References
An In-depth Technical Guide on the Core Mechanism of Action of (S)-2-Amino-6-methoxy-6-oxohexanoic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-2-Amino-6-methoxy-6-oxohexanoic acid hydrochloride, a methyl ester derivative of L-α-Aminoadipic acid (L-α-AAA), is a compound of interest in neuroscience and metabolic research. While direct studies on the esterified compound are limited, its mechanism of action is hypothesized to be that of a prodrug, delivering the biologically active L-α-AAA. This guide delineates the established mechanism of L-α-AAA, focusing on its role as a selective gliotoxin through the inhibition of key astrocyte-specific proteins: glutamine synthetase and the glutamate transporter. This document provides a comprehensive overview of the signaling pathways affected, detailed experimental protocols for assessing its activity, and a summary of relevant quantitative data.
Introduction
This compound is the hydrochloride salt of the methyl ester of L-α-Aminoadipic acid. The esterification of the terminal carboxylic acid group is a common strategy in drug development to enhance lipophilicity and improve cell permeability. It is proposed that once it has crossed the cell membrane, intracellular esterases hydrolyze the methyl ester, releasing L-α-AAA, which can then exert its biological effects.
L-α-AAA is a homolog of the excitatory neurotransmitter glutamate and has been identified as a selective gliotoxin, particularly targeting astrocytes.[1][2] Its mechanism of action is primarily attributed to the competitive inhibition of two critical astrocytic proteins: glutamine synthetase and the glutamate transporter.[3] This targeted disruption of astrocyte function has made L-α-AAA a valuable tool in studying astrocyte-neuron interactions and the consequences of glial dysfunction.
Proposed Mechanism of Action: A Prodrug Approach
The core of the proposed mechanism of action for this compound is its function as a prodrug of L-α-AAA. This relationship can be visualized as a two-step process.
References
(S)-2-Amino-6-methoxy-6-oxohexanoic acid hydrochloride chemical properties
An In-depth Technical Guide on (S)-2-Amino-6-methoxy-6-oxohexanoic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This compound, a derivative of the naturally occurring amino acid (S)-2-aminoadipic acid, holds potential as a building block in synthetic organic chemistry, particularly in the fields of peptide synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of its chemical properties, based on available data. While specific experimental protocols for its synthesis and detailed biological activity are not extensively documented in publicly accessible literature, this guide extrapolates potential methodologies and applications based on the known chemistry of related compounds.
Chemical Properties and Identifiers
This compound is the hydrochloride salt of the 6-methyl ester of (S)-2-aminoadipic acid. This modification of the side-chain carboxyl group to a methyl ester alters the polarity and reactivity of the molecule, making it a valuable synthon for various chemical transformations.
Table 1: Chemical Identifiers
| Identifier | Value |
| Chemical Name | This compound |
| Synonyms | H-Aad(OMe)-OH·HCl, (S)-2-Aminoadipic acid 6-methyl ester hydrochloride |
| CAS Number | 147780-39-0[1] |
| Molecular Formula | C₇H₁₄ClNO₄[1] |
| Molecular Weight | 211.64 g/mol [1] |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Boiling Point | 333.3 °C at 760 mmHg | Predicted[2] |
| Flashing Point | 155.4 °C | Predicted[2] |
| Vapor Pressure | 2.65E-05 mmHg at 25°C | Predicted[2] |
| Melting Point | Not available | - |
| Solubility | Not available | - |
| pKa | Not available | - |
Synthesis and Spectroscopic Analysis
Proposed Synthesis Workflow
A common method for the preparation of amino acid methyl ester hydrochlorides is the Fischer esterification, where the amino acid is treated with methanol and a strong acid, such as hydrogen chloride.
Spectroscopic Data
No experimentally determined spectroscopic data (NMR, IR, Mass Spectrometry) for this compound has been found in the reviewed literature. For researchers synthesizing this compound, the following analyses would be crucial for its characterization:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To determine the number and types of protons and their connectivity. Expected signals would include a singlet for the methyl ester protons, multiplets for the aliphatic chain protons, and a signal for the alpha-proton.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify the number and types of carbon atoms. Expected signals would include those for the two carbonyl carbons (acid and ester), the alpha-carbon, the aliphatic chain carbons, and the methoxy carbon.
-
FTIR (Fourier-Transform Infrared Spectroscopy): To identify functional groups. Characteristic peaks would be expected for the O-H stretch of the carboxylic acid, the N-H stretch of the amine hydrochloride, and the C=O stretches of the carboxylic acid and the ester.
-
Mass Spectrometry: To determine the molecular weight and fragmentation pattern, confirming the compound's identity.
Biological Activity and Applications in Drug Development
The biological activity of this compound has not been specifically characterized. However, its parent compound, (S)-2-aminoadipic acid (also known as L-α-aminoadipic acid), is a known intermediate in the metabolism of lysine.[3][4] Alterations in the levels of α-aminoadipic acid have been associated with certain metabolic disorders.
The primary potential application of this compound in drug development lies in its use as a modified amino acid for peptide synthesis. The esterification of the side-chain carboxyl group can serve several purposes:
-
Protection during Peptide Synthesis: The methyl ester can act as a protecting group for the side-chain carboxylate during solid-phase or solution-phase peptide synthesis, preventing unwanted side reactions.
-
Modification of Peptide Properties: Incorporation of this modified amino acid into a peptide sequence can alter its physicochemical properties, such as solubility, lipophilicity, and conformational preferences. This can be a valuable tool for optimizing the pharmacokinetic and pharmacodynamic properties of peptide-based drug candidates.
Potential Signaling Pathway Involvement
As a derivative of α-aminoadipic acid, it is conceivable that (S)-2-Amino-6-methoxy-6-oxohexanoic acid could interact with pathways involving lysine metabolism. However, without experimental data, any proposed signaling pathway would be purely speculative. The diagram below illustrates a simplified logical relationship of its potential, though unverified, role.
Safety and Handling
No specific safety data sheet (SDS) for this compound is widely available. However, based on its structure as an amino acid hydrochloride, standard laboratory safety precautions should be observed. It should be handled in a well-ventilated area, and personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.
Conclusion
This compound is a chemical compound with potential utility in synthetic chemistry, particularly for the development of novel peptides. While there is a significant lack of publicly available experimental data regarding its synthesis, spectroscopic characterization, and biological activity, this guide provides a foundational understanding based on its chemical structure and the properties of related compounds. Further research is warranted to fully elucidate the chemical and biological properties of this molecule and to explore its potential applications in drug discovery and development. Researchers working with this compound are encouraged to perform thorough characterization and to publish their findings to contribute to the collective scientific knowledge.
References
Spectroscopic Profile of (S)-2-Amino-6-methoxy-6-oxohexanoic acid hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of (S)-2-Amino-6-methoxy-6-oxohexanoic acid hydrochloride (CAS RN: 147780-39-0). While publicly accessible experimental spectra are limited, this document offers predicted data, expected spectral characteristics, and detailed experimental protocols to aid in the characterization of this compound.
Chemical Structure and Properties
This compound, also known as L-α-Aminoadipic acid γ-methyl ester hydrochloride, is a derivative of the non-proteinogenic amino acid L-α-Aminoadipic acid.
| Property | Value |
| Molecular Formula | C₇H₁₄ClNO₄ |
| Molecular Weight | 211.64 g/mol |
| CAS Number | 147780-39-0 |
| IUPAC Name | (2S)-2-amino-6-methoxy-6-oxohexanoic acid hydrochloride |
| Synonyms | L-alpha-Aminoadipic acid gamma-methyl ester hydrochloride, H-L-Aad(OMe)-OH·HCl |
Spectroscopic Data (Predicted and Expected)
Due to the absence of publicly available experimental spectra, this section provides predicted Nuclear Magnetic Resonance (NMR) data and expected characteristics for Infrared (IR) Spectroscopy and Mass Spectrometry (MS). These predictions are based on the chemical structure and established principles of spectroscopic analysis. A supplier of this compound, Chem-Impex International, notes a purity of ≥ 98% by NMR, indicating that experimental data exists, though it is not publicly shared.[1][2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. Spectra are typically recorded in D₂O or DMSO-d₆. The presence of the hydrochloride salt can influence the chemical shifts of nearby protons and carbons, particularly the α-amino and α-carboxyl groups.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~4.0 - 4.2 | Triplet | 1H | α-CH |
| 3.67 | Singlet | 3H | -OCH₃ |
| ~2.3 - 2.5 | Triplet | 2H | C₅-CH₂ |
| ~1.8 - 2.1 | Multiplet | 4H | C₃-CH₂, C₄-CH₂ |
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (ppm) | Assignment |
| ~174 - 176 | C₆ (Ester Carbonyl) |
| ~171 - 173 | C₁ (Carboxyl Carbonyl) |
| ~52 - 54 | α-CH |
| ~51 - 53 | -OCH₃ |
| ~30 - 32 | C₅-CH₂ |
| ~28 - 30 | C₄-CH₂ |
| ~21 - 23 | C₃-CH₂ |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups.
Table 3: Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |
| 2500-3300 | Broad, Strong | O-H (Carboxylic Acid) | Stretching |
| 2800-3100 | Medium | N-H (Amine HCl) | Stretching |
| 1730-1750 | Strong | C=O (Ester) | Stretching |
| 1700-1725 | Strong | C=O (Carboxylic Acid) | Stretching |
| 1500-1600 | Medium | N-H | Bending |
| 1150-1250 | Strong | C-O (Ester) | Stretching |
Mass Spectrometry (MS)
For mass spectrometry analysis, electrospray ionization (ESI) in positive ion mode is a suitable technique.
Table 4: Expected Mass Spectrometry Data
| m/z Value | Ion |
| 176.0918 | [M+H]⁺ (Calculated for C₇H₁₄NO₄⁺) |
| 158.0812 | [M+H - H₂O]⁺ |
| 144.0655 | [M+H - CH₃OH]⁺ |
| 116.0706 | [M+H - COOH - CH₃]⁺ |
Experimental Protocols
The following are standard protocols for acquiring spectroscopic data for compounds like this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆). Add a small amount of a reference standard (e.g., TMS or DSS), if not already present in the solvent.
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
Process the data with appropriate Fourier transformation, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.
-
Process the data similarly to the ¹H spectrum.
-
IR Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix ~1 mg of the compound with ~100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or clean ATR crystal).
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound (~1-10 µg/mL) in a suitable solvent (e.g., methanol, acetonitrile, or water with 0.1% formic acid).
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire data in positive ion mode over a mass range that includes the expected molecular ion (e.g., m/z 50-500).
-
Optimize source parameters (e.g., capillary voltage, cone voltage) to maximize the signal of the molecular ion.
-
Mandatory Visualizations
Caption: Workflow for the spectroscopic analysis of a chemical compound.
Caption: Relationship of spectroscopic data to structural confirmation.
References
An In-depth Technical Guide on the Solubility Profile of (S)-2-Amino-6-methoxy-6-oxohexanoic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-Amino-6-methoxy-6-oxohexanoic acid hydrochloride, also known by its synonym L-α-Aminoadipic acid-δ-methyl ester hydrochloride, is a derivative of the non-proteinogenic amino acid, L-α-Aminoadipic acid. As a hydrochloride salt, it is expected to exhibit enhanced stability and aqueous solubility compared to its free base form, a crucial characteristic for its application in pharmaceutical and biochemical research. This document provides a comprehensive overview of its solubility profile, detailing experimental methodologies for its determination and exploring its biological context.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 147780-39-0 | N/A |
| Molecular Formula | C₇H₁₄ClNO₄ | N/A |
| Molecular Weight | 211.64 g/mol | N/A |
| Synonyms | L-α-Aminoadipic acid-δ-methyl ester hydrochloride, H-Aad(Ome)-Oh HCl | N/A |
Solubility Profile
As a hydrochloride salt of an amino acid ester, this compound is anticipated to be soluble in aqueous solutions. The presence of the polar amino and carboxyl groups, along with the hydrochloride salt form, generally enhances water solubility. The methyl ester group introduces a degree of lipophilicity, which might influence its solubility in organic solvents.
The following table summarizes the expected qualitative solubility in various common solvents. It is imperative to note that these are predictions and must be confirmed through experimental analysis.
| Solvent | Expected Qualitative Solubility | Rationale |
| Water | Soluble to Highly Soluble | As a hydrochloride salt, it is generally more stable and soluble in aqueous solutions.[1] |
| Methanol | Soluble | The polar nature of methanol is expected to solvate the polar functional groups of the molecule. |
| Ethanol | Sparingly Soluble to Soluble | Lower polarity compared to methanol may result in slightly reduced solubility. |
| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a versatile polar aprotic solvent capable of dissolving a wide range of compounds. |
| Phosphate-Buffered Saline (PBS, pH 7.4) | Soluble | Expected to be soluble in physiological buffers, though the exact solubility may be pH-dependent. The solubility of the related compound, L-α-aminoadipic acid, in PBS (pH 7.2) is approximately 0.5 mg/ml.[2] |
| 1N HCl | Soluble | The solubility of the related compound, L-α-aminoadipic acid, in 1N HCl is approximately 10 mg/ml.[2] |
Experimental Protocols for Solubility Determination
The following are detailed experimental protocols that can be employed to quantitatively determine the solubility of this compound.
Shake-Flask Method for Equilibrium Solubility
The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[3][4][5][6]
Methodology:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol, PBS) in a sealed flask or vial. The excess solid ensures that the solution reaches saturation.
-
Equilibration: Agitate the flask at a constant temperature (e.g., 25 °C or 37 °C) using an orbital shaker for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the suspension to stand undisturbed for a sufficient time to allow the undissolved solid to sediment. Alternatively, centrifuge the suspension to facilitate the separation of the solid and liquid phases.
-
Sample Collection and Dilution: Carefully withdraw a clear aliquot of the supernatant. To avoid disturbing the sediment, it is advisable to use a filtered syringe. Dilute the collected supernatant with a suitable solvent to a concentration within the analytical range of the chosen quantification method.
-
Quantification: Analyze the concentration of the dissolved compound in the diluted supernatant using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).
-
Calculation: Calculate the solubility of the compound in the chosen solvent based on the measured concentration and the dilution factor.
Figure 1: Experimental workflow for the shake-flask solubility determination method.
Potentiometric Titration for pH-Dependent Solubility
Potentiometric titration can be employed to determine the pH-dependent solubility profile of ionizable compounds. This method is particularly useful for understanding how solubility changes in different pH environments, which is critical for predicting in vivo behavior.
Methodology:
-
Instrument Setup: Calibrate a pH meter with standard buffer solutions.
-
Sample Preparation: Prepare a suspension of this compound in deionized water.
-
Titration: Titrate the suspension with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small increments.
-
Data Recording: Record the pH of the solution after each addition of the titrant, ensuring the pH reading has stabilized.
-
Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The point at which the solid phase disappears and the titration curve shows a characteristic inflection point can be used to calculate the intrinsic solubility and pKa values.
Biological Context: Role in Lysine Metabolism
(S)-2-Amino-6-methoxy-6-oxohexanoic acid is a derivative of L-α-aminoadipic acid (α-AAA), a key intermediate in the metabolic pathway of the essential amino acid, lysine. In humans, lysine is primarily catabolized in the liver and kidneys. The degradation of lysine converges on the formation of α-AAA, which is then further metabolized to acetyl-CoA, a central molecule in cellular energy production.[7][8][9]
The metabolic pathway from lysine to α-aminoadipic acid and its subsequent conversion is a critical biological process. Understanding this pathway provides context for the potential biological roles and applications of this compound in research.
Figure 2: Simplified metabolic pathway of L-lysine degradation to acetyl-CoA.
Conclusion
This technical guide provides a foundational understanding of the solubility profile of this compound. While quantitative data remains to be experimentally determined, the provided protocols offer a robust framework for such investigations. The established link to the lysine metabolic pathway highlights its relevance in biochemical and metabolic research. For drug development professionals, a thorough characterization of its solubility is a critical first step in evaluating its potential as a therapeutic agent or a tool for biological investigation.
References
- 1. benchchem.com [benchchem.com]
- 2. bio-protocol.org [bio-protocol.org]
- 3. dissolutiontech.com [dissolutiontech.com]
- 4. scielo.br [scielo.br]
- 5. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 6. Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alpha-aminoadipic acid - biocrates [biocrates.com]
- 8. Frontiers | Metabolite 2-aminoadipic acid: implications for metabolic disorders and therapeutic opportunities [frontiersin.org]
- 9. Metabolite 2-aminoadipic acid: implications for metabolic disorders and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
Stability and Storage of (S)-2-Amino-6-methoxy-6-oxohexanoic acid hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for (S)-2-Amino-6-methoxy-6-oxohexanoic acid hydrochloride (CAS No. 147780-39-0). Due to the limited availability of specific stability data for this compound in the public domain, this guide synthesizes general best practices for the storage of amino acid hydrochlorides and outlines robust experimental protocols for in-house stability assessment.
Core Concepts in Chemical Stability
The stability of a chemical compound refers to its ability to resist chemical change or degradation over time. For a pharmaceutical ingredient such as this compound, maintaining its chemical integrity is crucial for ensuring its efficacy, safety, and shelf-life. Degradation can be influenced by several factors, including temperature, humidity, light, and interaction with other chemicals.
Recommended Storage Conditions
While specific long-term stability data for this compound is not extensively published, general recommendations from suppliers and safety data sheets for similar compounds suggest the following storage conditions. It is important to note the variability in these recommendations, which underscores the need for user-specific stability testing.
Table 1: Summary of Recommended Storage Conditions
| Parameter | Recommendation | Source/Rationale |
| Temperature | Store at room temperature. | General recommendation for many chemical reagents.[1] |
| Cold-chain transportation may be required. | Suggests potential sensitivity to temperature fluctuations during shipping.[1] | |
| For long-term storage, consider refrigeration (2-8 °C). | A common practice for preserving the stability of amino acid derivatives. | |
| Atmosphere | Store in an inert atmosphere (e.g., Argon, Nitrogen). | Recommended to prevent oxidation and moisture-related degradation.[1] |
| Container | Keep container tightly closed. | Prevents exposure to moisture and atmospheric contaminants.[2][3] |
| Environment | Store in a dry, cool, and well-ventilated place. | General best practice for chemical storage to minimize degradation.[2][3] |
Potential Degradation Pathways
For an amino acid derivative like this compound, several potential degradation pathways should be considered during stability studies. Understanding these pathways is fundamental to developing stability-indicating analytical methods.
Figure 1. Potential degradation pathways for this compound.
Experimental Protocols for Stability Assessment
To ascertain the specific stability profile of this compound, a series of forced degradation and long-term stability studies should be conducted. These studies are crucial for identifying degradation products and establishing appropriate storage conditions and re-test dates.
Forced Degradation Studies
Forced degradation, or stress testing, is designed to accelerate the degradation of a compound to identify likely degradation products and understand its intrinsic stability.[4][5][6]
Figure 2. General workflow for a forced degradation study.
Table 2: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Protocol | Purpose |
| Acid Hydrolysis | Dissolve the compound in 0.1 M HCl and heat at 60°C for 24-48 hours.[4] | To assess susceptibility to degradation in acidic conditions. |
| Base Hydrolysis | Dissolve the compound in 0.1 M NaOH and heat at 60°C for 24-48 hours.[4] | To evaluate stability in alkaline environments. |
| Oxidation | Treat a solution of the compound with 3% H₂O₂ at room temperature for 24 hours.[4] | To determine the potential for oxidative degradation. |
| Thermal Stress | Expose the solid compound to dry heat at 60°C and 80°C for up to one week. | To assess the impact of elevated temperatures on the solid state. |
| Photostability | Expose the solid compound and its solution to a calibrated light source (e.g., ICH option 1 or 2). | To evaluate sensitivity to light. |
Long-Term Stability Studies
Long-term stability studies are conducted under recommended storage conditions to establish the re-test period or shelf life.
Figure 3. Workflow for a long-term stability study.
Table 3: ICH Recommended Conditions for Long-Term Stability Studies
| Study Type | Storage Condition | Minimum Duration |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Analytical Methodologies
A crucial component of any stability study is the use of a validated, stability-indicating analytical method. This method must be able to separate the intact compound from its degradation products.
Table 4: Recommended Analytical Techniques for Stability Assessment
| Analytical Technique | Application |
| High-Performance Liquid Chromatography (HPLC) | Primary method for separating the parent compound from impurities and degradation products. A reverse-phase C18 column is often a good starting point. |
| Mass Spectrometry (MS) | Used in conjunction with HPLC (LC-MS) to identify the structure of degradation products. |
| UV-Vis Spectroscopy | Can be used for quantification and to detect changes in chromophores. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To detect changes in functional groups of the solid material. |
| Karl Fischer Titration | To determine the water content, which can be critical for hydrolysis. |
Conclusion and Recommendations
The stability of this compound is a critical parameter for its use in research and drug development. While specific data is limited, this guide provides a framework for its safe storage and for the design of comprehensive stability studies.
Key Recommendations:
-
Initial Storage: For immediate use, store in a tightly sealed container at room temperature in a dry, well-ventilated area.
-
Long-Term Storage: For extended storage, refrigeration (2-8 °C) under an inert atmosphere is recommended to minimize potential degradation.
-
Stability Testing: It is imperative for users to conduct their own forced degradation and long-term stability studies using validated, stability-indicating analytical methods to determine a precise re-test period for their specific material and storage conditions.
-
Documentation: Meticulous documentation of storage conditions and stability testing results is essential for regulatory compliance and ensuring the quality of research and development outcomes.
References
- 1. 147780-39-0|this compound|BLD Pharm [bldpharm.com]
- 2. fishersci.com [fishersci.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. biopharminternational.com [biopharminternational.com]
(S)-2-Amino-6-methoxy-6-oxohexanoic acid hydrochloride: A Technical Guide to its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-2-Amino-6-methoxy-6-oxohexanoic acid hydrochloride, also known as L-α-Aminoadipic acid δ-methyl ester hydrochloride, is a derivative of the endogenous amino acid L-α-Aminoadipic acid. While this compound is primarily utilized as an intermediate in the synthesis of pharmaceuticals, particularly for neurological disorders, its biological activity is intrinsically linked to its parent compound. L-α-Aminoadipic acid is a known inhibitor of glutamine synthetase and glutamate transporters, and it exhibits gliotoxic properties. This technical guide provides a comprehensive overview of the biological activities of L-α-Aminoadipic acid, which are presumed to be relevant to its methyl ester derivative. The guide includes quantitative data, detailed experimental protocols for key assays, and diagrams of the pertinent biological pathways and experimental workflows.
Introduction
This compound is a molecule of interest in medicinal chemistry and neurobiology. Its structural similarity to L-glutamate and L-α-Aminoadipic acid suggests its potential to interact with key enzymes and transporters within the central nervous system. The esterification of the δ-carboxylic acid group may enhance its lipophilicity, potentially leading to improved cell permeability and stability compared to the parent compound, L-α-Aminoadipic acid. This guide focuses on the well-documented biological activities of L-α-Aminoadipic acid as a proxy for understanding the potential effects of its δ-methyl ester hydrochloride derivative.
Chemical Information
| Identifier | Value |
| IUPAC Name | (2S)-2-amino-6-methoxy-6-oxohexanoic acid hydrochloride |
| Synonyms | L-α-Aminoadipic acid δ-methyl ester hydrochloride, H-Aad(OMe)-OH·HCl |
| CAS Number | 147780-39-0 |
| Molecular Formula | C₇H₁₄ClNO₄ |
| Molecular Weight | 211.64 g/mol |
| Parent Compound | L-α-Aminoadipic acid |
Biological Activity
The primary biological activities associated with the parent compound, L-α-Aminoadipic acid, are the inhibition of glutamine synthetase and glutamate transporters, as well as selective toxicity towards glial cells (gliotoxicity).
Quantitative Data
The following table summarizes the key quantitative data for the biological activity of L-α-Aminoadipic acid.
| Target | Activity | Value | Species | Reference |
| Glutamine Synthetase | Competitive Inhibition (Ki) | 209 µM | Not specified | [1] |
| Glutamate Transporter | Inhibition (Ki) | 192 µM | Not specified | [1] |
| Astrocyte Toxicity | EC50 (Karyopyknosis) | 0.10 mM (L-isomer) | Mouse | [2] |
Mechanism of Action
L-α-Aminoadipic acid exerts its biological effects through the following primary mechanisms:
-
Inhibition of Glutamine Synthetase: As a structural analog of glutamate, L-α-aminoadipic acid competitively inhibits glutamine synthetase, the enzyme responsible for converting glutamate and ammonia into glutamine. This disruption of glutamine synthesis can have significant downstream effects on neurotransmission and cellular metabolism.
-
Inhibition of Glutamate Transporters: L-α-Aminoadipic acid can also inhibit the uptake of glutamate from the synaptic cleft by glutamate transporters, primarily located on glial cells. This leads to an increase in extracellular glutamate levels, which can be excitotoxic.
-
Gliotoxicity: The accumulation of L-α-aminoadipic acid within astrocytes, coupled with the disruption of glutamate homeostasis, leads to selective toxicity and cell death in glial populations.
Signaling Pathways and Experimental Workflows
Signaling Pathway of L-α-Aminoadipic Acid Action
Caption: L-α-Aminoadipic acid inhibits glutamate transporters and glutamine synthetase in astrocytes.
Experimental Workflow for Determining Inhibitor Ki
Caption: Workflow for determining the inhibition constant (Ki) of a compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for the parent compound, L-α-Aminoadipic acid. These protocols can be adapted for the evaluation of this compound.
Glutamine Synthetase Inhibition Assay (Coupled-Enzyme Spectrophotometric Assay)
This protocol is adapted from a method for determining glutamine synthetase activity by measuring the production of ADP, which is coupled to the oxidation of NADH.
Materials:
-
Imidazole-HCl buffer (100 mM, pH 7.1)
-
L-Glutamate solution (3 M)
-
ATP solution (250 mM)
-
Phosphoenolpyruvate (PEP) solution
-
MgCl₂ solution
-
KCl solution
-
NH₄Cl solution
-
β-NADH solution (12.8 mM)
-
Pyruvate kinase/Lactate dehydrogenase (PK/LDH) enzyme solution
-
Purified glutamine synthetase
-
This compound (or L-α-Aminoadipic acid) solution at various concentrations
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction cocktail containing imidazole-HCl buffer, L-glutamate, ATP, MgCl₂, KCl, and NH₄Cl.
-
In a cuvette, combine the reaction cocktail, PEP solution, and β-NADH solution.
-
Add the PK/LDH enzyme solution and incubate at 37°C until the absorbance at 340 nm is stable.
-
To the "test" cuvette, add the glutamine synthetase enzyme solution and the inhibitor solution. To the "control" cuvette, add buffer instead of the inhibitor.
-
Immediately start monitoring the decrease in absorbance at 340 nm for approximately 10 minutes. The rate of NADH oxidation is proportional to the glutamine synthetase activity.
-
Perform the assay with multiple concentrations of the inhibitor and substrate.
-
Calculate the initial reaction velocities (V) from the linear portion of the absorbance curves.
-
Determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax) by plotting 1/V versus 1/[Substrate] (Lineweaver-Burk plot) or by non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where IC50 is the inhibitor concentration that produces 50% inhibition, and [S] is the substrate concentration.
Glutamate Transporter Inhibition Assay (Radiolabeled Substrate Uptake)
This protocol describes a method to measure the inhibition of glutamate uptake into synaptosomes or cultured cells using a radiolabeled substrate.
Materials:
-
HEPES-buffered saline (HBS)
-
Synaptosomal preparation or cultured astrocytes
-
L-[³H]glutamate (radiolabeled substrate)
-
This compound (or L-α-Aminoadipic acid) solution at various concentrations
-
Scintillation fluid
-
Scintillation counter
-
Filter paper and filtration apparatus
Procedure:
-
Prepare synaptosomes from rodent brain tissue or use cultured astrocytes.
-
Pre-incubate the synaptosomes or cells with various concentrations of the inhibitor in HBS at 37°C for a specified time (e.g., 10-15 minutes).
-
Initiate the uptake by adding a solution of L-[³H]glutamate (at a concentration near its Km for the transporter).
-
Allow the uptake to proceed for a short, defined period (e.g., 1-5 minutes) during which uptake is linear.
-
Terminate the uptake by rapid filtration through filter paper, followed by washing with ice-cold HBS to remove extracellular radiolabel.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the amount of radioactivity taken up by the cells using a scintillation counter.
-
Determine the non-specific uptake by including a sample with a high concentration of a known potent glutamate transporter inhibitor (e.g., TBOA).
-
Subtract the non-specific uptake from all measurements to obtain the specific uptake.
-
Plot the percentage of inhibition of specific uptake against the inhibitor concentration to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation as described in the previous protocol.
Gliotoxicity Assay (Cell Viability/Karyopyknosis)
This protocol is for assessing the toxic effects of the compound on cultured astrocytes.
Materials:
-
Primary astrocyte cultures
-
Culture medium (e.g., DMEM with 10% FBS)
-
This compound (or L-α-Aminoadipic acid) solution at various concentrations
-
Nuclear stain (e.g., Hoechst 33342 or DAPI)
-
Glial Fibrillary Acidic Protein (GFAP) antibody for astrocyte identification
-
Fluorescence microscope
Procedure:
-
Plate primary astrocytes in multi-well plates and allow them to adhere and grow for several days.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 24-48 hours).
-
After the treatment period, fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).
-
Permeabilize the cells and stain with an anti-GFAP antibody to identify astrocytes.
-
Counterstain the cell nuclei with Hoechst 33342 or DAPI.
-
Using a fluorescence microscope, visualize and count the number of GFAP-positive cells with pyknotic (condensed and shrunken) nuclei, which is an indicator of apoptosis or necrosis.
-
Calculate the percentage of gliotoxicity for each concentration of the test compound.
-
Plot the percentage of gliotoxicity against the compound concentration to determine the EC50 value (the concentration that causes 50% of the maximal toxic effect).
Conclusion
While this compound is primarily a synthetic intermediate, its biological activity is likely to mirror that of its parent compound, L-α-Aminoadipic acid. The data and protocols presented in this guide provide a robust framework for investigating its potential as an inhibitor of glutamine synthetase and glutamate transporters, and for assessing its gliotoxic effects. Further research is warranted to directly characterize the biological activity of the δ-methyl ester hydrochloride derivative and to understand how the chemical modification influences its potency, selectivity, and pharmacokinetic properties. This information will be crucial for any future development of this compound or its analogs as therapeutic agents for neurological disorders.
References
An In-depth Technical Guide to L-α-Aminoadipic acid δ-methyl ester hydrochloride: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-α-Aminoadipic acid δ-methyl ester hydrochloride is a key synthetic intermediate with significant applications in pharmaceutical research and biochemistry. As a derivative of L-α-aminoadipic acid, a metabolite of lysine, this compound serves as a versatile building block for the synthesis of a variety of bioactive molecules, particularly in the realm of neuroscience and peptide-based therapeutics. This technical guide provides a comprehensive overview of its discovery and history, detailed experimental protocols for its synthesis, key quantitative data, and its established and potential applications in scientific research and drug development.
Introduction and Historical Context
L-α-Aminoadipic acid itself has been a subject of interest for decades, primarily due to its role as a precursor in the biosynthesis of penicillin and cephalosporin antibiotics by certain fungi.[1][2][3][4] Its discovery as a gliotoxin, a substance toxic to glial cells, particularly astrocytes, has made it a valuable tool in neuroscience research to study the roles of these cells in the central nervous system.[5][6][7][8][9] The L-isomer of α-aminoadipic acid has been shown to be more potent in its gliotoxic effects compared to the D-isomer.[6]
The development of the δ-methyl ester hydrochloride derivative provided researchers with a more stable and soluble compound, enhancing its utility as a synthetic intermediate.[10][11] This modification allows for more controlled chemical reactions, particularly in peptide synthesis and the construction of complex organic molecules.[10][12] While a specific date for the discovery of L-α-Aminoadipic acid δ-methyl ester hydrochloride is not prominently documented, its emergence is intrinsically linked to the broader development of amino acid protection and activation strategies in organic chemistry.
Physicochemical Properties and Data
A summary of the key quantitative and qualitative data for L-α-Aminoadipic acid δ-methyl ester hydrochloride is presented below.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₄ClNO₄ | [10][11] |
| Molecular Weight | 211.64 g/mol | [10][11] |
| CAS Number | 147780-39-0 | [10][11] |
| Appearance | White to off-white powder | [10] |
| Purity | ≥98% (by NMR) | [10][13] |
| Solubility | Soluble in water | [10] |
| Storage | 2-8°C | [10] |
Synthesis and Experimental Protocols
The most common and efficient method for the synthesis of L-α-Aminoadipic acid δ-methyl ester hydrochloride is the direct esterification of L-α-Aminoadipic acid using methanol in the presence of an activating agent, such as thionyl chloride or trimethylchlorosilane (TMSCl). The TMSCl method is often preferred due to its mild reaction conditions and high yields.[14][15]
General Experimental Protocol for Synthesis via Trimethylchlorosilane
This protocol is based on a general method for the synthesis of amino acid methyl ester hydrochlorides and is expected to yield good to excellent results for L-α-Aminoadipic acid.[14][15][16][17]
Materials:
-
L-α-Aminoadipic acid
-
Anhydrous Methanol (MeOH)
-
Trimethylchlorosilane (TMSCl)
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
-
Apparatus for filtration
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add L-α-Aminoadipic acid (1 equivalent).
-
Under a fume hood, slowly add anhydrous methanol to the flask with stirring until the amino acid is suspended.
-
Cool the suspension in an ice bath.
-
Slowly add trimethylchlorosilane (2-3 equivalents) dropwise to the stirred suspension.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the solvent and excess reagents under reduced pressure using a rotary evaporator.
-
The resulting solid is L-α-Aminoadipic acid δ-methyl ester hydrochloride. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., methanol/ether).
Expected Yield: While specific yields for this particular reaction are not widely published, the general method is reported to provide good to excellent yields, typically in the range of 80-95%.[14][17]
Characterization
The synthesized product should be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the compound. The presence of a singlet around 3.6-3.7 ppm in the ¹H NMR spectrum is indicative of the methyl ester group.[18][19][20]
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.[21]
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic functional groups, such as the ester carbonyl and the amine hydrochloride.
Applications in Research and Drug Development
L-α-Aminoadipic acid δ-methyl ester hydrochloride is primarily utilized as a versatile intermediate in several areas of research.
Peptide Synthesis
As a protected amino acid, it serves as a crucial building block in the synthesis of peptides.[10] The methyl ester group protects the δ-carboxyl group, allowing for selective peptide bond formation at the α-amino and α-carboxyl groups. This is particularly useful for incorporating the aminoadipic acid residue into peptide chains to create novel peptidomimetics with potential therapeutic properties.
Neuroscience Research
Given the known gliotoxic effects of its parent compound, L-α-Aminoadipic acid, the δ-methyl ester hydrochloride can be used as a precursor to synthesize probes and other molecules to study the mechanisms of astrocyte function and their role in neurological disorders.[9][10][22] L-α-Aminoadipic acid has been shown to inhibit the production of kynurenic acid, an antagonist of excitatory amino acid receptors, suggesting a role in modulating neuronal excitability.[23]
Synthesis of Bioactive Molecules
The compound is a key starting material for the synthesis of various complex organic molecules.[10] Its bifunctional nature allows for a wide range of chemical transformations, making it a valuable precursor for the development of novel therapeutics, particularly those targeting neurological disorders.[10][12]
Mandatory Visualizations
Experimental Workflow: Synthesis of L-α-Aminoadipic acid δ-methyl ester hydrochloride
References
- 1. Use of alpha-aminoadipic acid for the biosynthesis of penicillin N and cephalosporin C by a Cephalosporium sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthesis of cephalosporin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biosynthesis of cephalosporin C from amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gliotoxic effects of alpha-aminoadipic acid on monolayer cultures of dissociated postnatal mouse cerebellum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The glio-toxic mechanism of alpha-aminoadipic acid on cultured astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stereospecificity of the gliotoxic and anti-neurotoxic actions of alpha-aminoadipate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Putative gliotoxin, alpha-aminoadipic acid, fails to kill hippocampal astrocytes in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. L-α-aminoadipic Acid-induced Astrocytes Inhibition in the Hippocampal CA1 Region, Anxiety-like Behavior, and Memory Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemimpex.com [chemimpex.com]
- 11. CAS 147780-39-0: L-.alpha.-Aminoadipic acid-.delta.-methyl… [cymitquimica.com]
- 12. chemimpex.com [chemimpex.com]
- 13. cdn.usbio.net [cdn.usbio.net]
- 14. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. CN103224437A - Amino acid methyl ester hydrochloride preparation - Google Patents [patents.google.com]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. researchgate.net [researchgate.net]
- 20. L-Methionine methyl ester hydrochloride(2491-18-1) 1H NMR [m.chemicalbook.com]
- 21. researchgate.net [researchgate.net]
- 22. apexbt.com [apexbt.com]
- 23. L-alpha-aminoadipic acid as a regulator of kynurenic acid production in the hippocampus: a microdialysis study in freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Structural Elucidation of CAS 147780-39-0 (L-α-Aminoadipic acid-δ-methyl ester hydrochloride)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the structural elucidation of the compound identified by CAS number 147780-39-0. This molecule, chemically known as L-α-Aminoadipic acid-δ-methyl ester hydrochloride, is a derivative of the non-proteinogenic amino acid L-α-aminoadipic acid. It serves as a valuable intermediate in synthetic organic chemistry, particularly in the preparation of pharmaceutical compounds and as a research tool in biochemical studies.[1] L-α-aminoadipic acid itself is recognized for its role as a glutamine synthetase inhibitor and its gliotoxic properties, making its derivatives, such as the δ-methyl ester, of significant interest in neuroscience and drug discovery. The parent compound is also a key intermediate in the α-aminoadipate pathway for lysine biosynthesis in fungi and some other eukaryotes.[2][3]
Chemical Structure and Physicochemical Properties
The compound is the hydrochloride salt of the δ-methyl ester of L-α-aminoadipic acid. The presence of a chiral center at the α-carbon, the amino group, a free carboxylic acid, and a methyl ester functionality makes it a versatile building block.
Table 1: Physicochemical Properties of CAS 147780-39-0
| Property | Value | Reference |
| CAS Number | 147780-39-0 | [1] |
| Chemical Name | L-α-Aminoadipic acid-δ-methyl ester hydrochloride | [1] |
| Synonyms | (S)-2-Aminohexanedioic Acid 6-Methyl Ester Hydrochloride, H-Aad(Ome)-Oh Hcl | |
| Molecular Formula | C7H14ClNO4 | [1] |
| Molecular Weight | 211.64 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Purity | Often cited as ≥98% (NMR) by commercial suppliers | [1][4] |
| Storage | 2-8°C |
Structural Elucidation Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of this compound. The purity of commercial batches is often confirmed by NMR.[1][4]
Table 2: Predicted ¹H NMR Spectral Data (500 MHz, D₂O)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |
| ~3.8 - 3.9 | t | 1H | H-2 (α-proton) | The α-proton is coupled to the adjacent methylene protons (H-3). |
| ~3.65 | s | 3H | -OCH₃ | The methyl ester protons will appear as a sharp singlet. |
| ~2.4 | t | 2H | H-5 | These protons are adjacent to the ester carbonyl and the H-4 methylene group. |
| ~1.9 - 2.1 | m | 2H | H-3 | This methylene group is adjacent to the chiral center and H-4. |
| ~1.7 - 1.8 | m | 2H | H-4 | This methylene group is situated between the H-3 and H-5 methylene groups. |
Table 3: Predicted ¹³C NMR Spectral Data (125 MHz, D₂O)
| Chemical Shift (δ, ppm) | Assignment | Notes |
| ~176-178 | C-1 (Carboxyl) | The chemical shift of the free carboxylic acid carbon. |
| ~174-176 | C-6 (Ester Carbonyl) | The ester carbonyl carbon is typically found slightly upfield from the carboxylic acid carbon. |
| ~54-56 | C-2 (α-carbon) | The carbon atom attached to the amino group. |
| ~52-54 | -OCH₃ | The methyl carbon of the ester group. |
| ~32-34 | C-5 | The carbon adjacent to the ester carbonyl. |
| ~28-30 | C-3 | The carbon adjacent to the α-carbon. |
| ~22-24 | C-4 | The central methylene carbon in the aliphatic chain. |
Mass Spectrometry (MS)
Mass spectrometry would be used to confirm the molecular weight and fragmentation pattern of the compound.
-
Expected Molecular Ion: For the free base (C7H13NO4), the expected exact mass would be approximately 175.08 g/mol . In electrospray ionization (ESI) in positive mode, a prominent peak at m/z [M+H]⁺ of ~176.09 would be expected.
-
Fragmentation Pattern: Common fragmentation pathways would include the loss of the methoxy group (-OCH₃), the carboxyl group (-COOH), and cleavage of the aliphatic chain.
Infrared (IR) Spectroscopy
IR spectroscopy would identify the key functional groups present in the molecule.
Table 4: Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Description |
| ~2500-3300 (broad) | O-H stretch | Carboxylic acid hydroxyl group. |
| ~2800-3200 | N-H stretch | Ammonium salt (from the hydrochloride). |
| ~1730-1750 | C=O stretch | Ester carbonyl. |
| ~1700-1725 | C=O stretch | Carboxylic acid carbonyl. |
| ~1150-1250 | C-O stretch | Ester C-O bond. |
Experimental Protocols
Synthesis of L-α-Aminoadipic acid-δ-methyl ester hydrochloride
A plausible and efficient method for the synthesis of this compound is the esterification of the parent amino acid using methanol in the presence of a catalyst. The following protocol is adapted from a general procedure for the synthesis of amino acid methyl ester hydrochlorides.[6]
Experimental Workflow for Synthesis
Caption: Synthetic workflow for L-α-Aminoadipic acid-δ-methyl ester hydrochloride.
Protocol:
-
Reaction Setup: To a stirred solution of anhydrous methanol (100 mL) in a round-bottom flask cooled to 0°C in an ice bath, slowly add thionyl chloride (1.2 equivalents).
-
Addition of Amino Acid: After the addition of thionyl chloride is complete, add L-α-aminoadipic acid (1 equivalent) portion-wise to the solution.
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a methanol/diethyl ether solvent system to yield the final product as a white solid.
-
Characterization: Confirm the structure and purity of the product using NMR, MS, and IR spectroscopy.
General Protocol for NMR, MS, and IR Analysis
-
NMR Spectroscopy: A sample of the compound (5-10 mg) is dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). ¹H and ¹³C NMR spectra are acquired on a 400 or 500 MHz spectrometer.
-
Mass Spectrometry: A dilute solution of the sample in a suitable solvent (e.g., methanol/water) is infused into an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., time-of-flight or quadrupole).
-
IR Spectroscopy: A small amount of the solid sample is analyzed using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
Biological Context and Signaling Pathways
L-α-aminoadipic acid, the parent compound of CAS 147780-39-0, is a known modulator of several biological pathways.
Lysine Biosynthesis (α-Aminoadipate Pathway)
In many fungi and some other lower eukaryotes, L-α-aminoadipate is a key intermediate in the biosynthesis of lysine.[2][3] This pathway is a potential target for the development of antifungal agents.
Caption: The α-Aminoadipate pathway for L-lysine biosynthesis.
Glutamine Synthetase Inhibition and Gliotoxicity
L-α-aminoadipic acid is known to be a selective gliotoxin, meaning it is toxic to glial cells, particularly astrocytes. This toxicity is linked to its ability to inhibit glutamine synthetase, an enzyme crucial for glutamate and ammonia metabolism in the brain.[7] Inhibition of this enzyme disrupts the glutamate-glutamine cycle, leading to an accumulation of glutamate and subsequent excitotoxicity.
Caption: Inhibition of the Glutamate-Glutamine cycle by L-α-Aminoadipic Acid.
Conclusion
References
- 1. chemimpex.com [chemimpex.com]
- 2. α-Aminoadipate pathway - Wikipedia [en.wikipedia.org]
- 3. α-Aminoadipic acid - Wikipedia [en.wikipedia.org]
- 4. cdn.usbio.net [cdn.usbio.net]
- 5. bmse000429 DL-2-Aminoadipic Acid at BMRB [bmrb.io]
- 6. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Roles of Glutamine Synthetase Inhibition in Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
(S)-2-Amino-6-methoxy-6-oxohexanoic acid hydrochloride: A Technical Guide to Potential Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-2-Amino-6-methoxy-6-oxohexanoic acid hydrochloride is a derivative of the endogenous metabolite L-2-aminoadipic acid (L-AAA), a molecule of burgeoning interest in neuroscience and metabolic research. While direct experimental data on this specific methoxy derivative is limited, its structural similarity to L-AAA provides a strong foundation for exploring its potential research applications. This technical guide consolidates the extensive research on L-AAA to project the likely biological activities and therapeutic potential of its methoxy derivative. The primary areas of investigation are twofold: its role as a modulator of glutamatergic neurotransmission and astrocyte function within the central nervous system, and its influence on glucose homeostasis and insulin secretion, positioning it as a tool for diabetes and metabolic disease research. This document provides a comprehensive overview of the parent compound's mechanisms of action, quantitative data from key studies, detailed experimental protocols, and conceptual signaling pathways to guide future research into this promising molecule.
Introduction
This compound is the hydrochloride salt of the 6-methyl ester of (S)-2-aminoadipic acid. The introduction of the methyl ester group may alter the compound's physiochemical properties, such as lipophilicity and cell permeability, potentially modifying its pharmacokinetic and pharmacodynamic profile compared to its parent compound, L-2-aminoadipic acid (L-AAA). L-AAA is an intermediate in the lysine degradation pathway and has been identified as a bioactive molecule with significant effects in both the central nervous system and peripheral metabolic processes.
The hydrochloride salt form typically enhances the stability and solubility of the compound in aqueous solutions, making it amenable for use in a wide range of in vitro and in vivo experimental settings. This guide will explore the potential research applications of this compound by extrapolating from the known biological activities of L-AAA.
Chemical and Physical Properties
A summary of the computed chemical and physical properties of the parent molecule, (S)-2-amino-6-methoxy-6-oxohexanoic acid, is presented below.
| Property | Value | Source |
| Molecular Formula | C₇H₁₃NO₄ | PubChem[1] |
| Molecular Weight | 175.18 g/mol | PubChem[1] |
| IUPAC Name | (2S)-2-amino-6-methoxy-6-oxohexanoic acid | PubChem[1] |
| CAS Number | 147780-40-3 | PubChem[1] |
| XLogP3 | -2.8 | PubChem[1] |
Potential Research Applications in Neuroscience
L-AAA is recognized as a glutamate analogue and a selective astrocytic toxin, making it a valuable tool for neuroscientific research. These properties suggest that this compound could be investigated for similar activities.
Modulation of Glutamatergic Neurotransmission
L-AAA interacts with glutamate receptors, though its effects can be complex, exhibiting both agonist and antagonist properties depending on the receptor subtype and the specific stereoisomer. L-2-aminoadipic acid has been shown to antagonize neuroexcitatory activity at the N-methyl-D-aspartate (NMDA) receptor[2].
Quantitative Data on Glutamate Receptor Activity of L-AAA and Derivatives
| Compound | Receptor | Activity | Potency (IC₅₀/EC₅₀) | Reference |
| (2R,4S)-4-methyl-AA | NMDA Receptor | Antagonist | IC₅₀ = 300 µM | [3] |
| (2S,5RS)-5-methyl-AA | NMDA Receptor | Agonist | EC₅₀ = 110 µM | [3] |
| (S)-AA | mGluR2 | Agonist | EC₅₀ = 35 µM | [3] |
| (2S,4S)-4-methyl-AA | mGluR2 | Agonist | EC₅₀ = 76 µM | [3] |
| LY393053 | mGluR1α | Antagonist | IC₅₀ = 1.0 µM | [4] |
| LY393053 | mGluR5α | Antagonist | IC₅₀ = 1.6 µM | [4] |
Astrocyte-Specific Toxicity
L-AAA is known to be selectively toxic to astrocytes, leading to their dysfunction and death. This gliotoxic effect has been utilized to create animal models of diseases involving astrocyte pathology, such as depression[5][6]. The presence of 0.10 mM L-alpha-aminoadipic acid for 40 hours caused pyknosis in 50% of cultured astrocytes[7]. Concentrations of 0.35–1.4 mM L-AAA have been shown to decrease the expression of glial fibrillary acidic protein (GFAP), a marker for astrocytes[8].
Experimental Workflow: L-AAA Induced Mouse Model of Depression
Caption: Workflow for inducing a depressive-like phenotype in mice using L-AAA.
Modulation of Kynurenic Acid Production
L-AAA has been shown to inhibit the production of kynurenic acid, a broad-spectrum antagonist of excitatory amino acid receptors, in brain tissue[9]. This effect is likely mediated by its action on astrocytes, which are the primary producers of kynurenic acid in the brain. A concentration of 500 µM L-AAA lowered the kynurenic acid concentration in the dialysate by 47% with precursor loading and 28% without[9].
Potential Research Applications in Metabolic Disorders
Recent metabolomic studies have highlighted L-AAA as a significant biomarker and modulator of metabolic homeostasis, particularly in the context of diabetes and obesity.
Regulation of Glucose Homeostasis and Insulin Secretion
L-AAA has been identified as a strong predictor of incident diabetes[10][11]. Individuals with the highest quartile of plasma 2-AAA concentrations have a more than four-fold increased risk of developing diabetes[10]. Paradoxically, administration of 2-AAA has been shown to lower fasting plasma glucose levels in mice and enhance insulin secretion from pancreatic β-cell lines, as well as from murine and human islets[10][12]. This suggests a complex role for L-AAA in glucose regulation, where it may act as a signaling molecule in response to metabolic stress.
Signaling Pathway: L-AAA in Pancreatic β-Cells
Caption: Proposed mechanism of L-AAA-mediated enhancement of insulin secretion.
Role in Adipogenesis and Lipid Metabolism
Circulatory L-AAA levels are positively associated with obesity-related factors, and excess L-AAA has been shown to impair insulin signaling in insulin-sensitive cells like adipocytes[13]. Conversely, other studies have shown that 2-AAA treatment in diet-induced obese mice significantly reduced body weight and fat accumulation[14]. This was associated with increased energy expenditure due to enhanced adipocyte thermogenesis and stimulated lipolysis[14].
Lysine Degradation Pathway
This compound is a synthetic derivative, but its parent compound, L-AAA, is a natural product of the lysine degradation pathway. Understanding this pathway is crucial for interpreting the biological context of L-AAA. The degradation of L-lysine primarily occurs in the liver mitochondria via the saccharopine pathway.
Diagram: Lysine Degradation to L-2-Aminoadipic Acid
References
- 1. (S)-2-amino-6-methoxy-6-oxohexanoic acid | C7H13NO4 | CID 10511452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. L-2-Aminoadipic Acid | C6H11NO4 | CID 92136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Glutamate receptor ligands: synthesis, stereochemistry, and enantiopharmacology of methylated 2-aminoadipic acid analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of the activity of a novel metabotropic glutamate receptor antagonist (+/-)-2-amino-2-(3-cis and trans-carboxycyclobutyl-3-(9-thioxanthyl)propionic acid) in the in vitro neonatal spinal cord and in an in vivo pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. L-alpha-amino adipic acid provokes depression-like behaviour and a stress related increase in dendritic spine density in the pre-limbic cortex and hippocampus in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gliotoxic effects of alpha-aminoadipic acid on monolayer cultures of dissociated postnatal mouse cerebellum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. L-alpha-aminoadipic acid as a regulator of kynurenic acid production in the hippocampus: a microdialysis study in freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2-Aminoadipic acid is a biomarker for diabetes risk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. JCI - 2-Aminoadipic acid is a biomarker for diabetes risk [jci.org]
- 12. researchgate.net [researchgate.net]
- 13. 2-Aminoadipic acid (2-AAA) as a potential biomarker for insulin resistance in childhood obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 2-Aminoadipic acid protects against obesity and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Role of (S)-2-Amino-6-methoxy-6-oxohexanoic acid hydrochloride and its Parent Compound in Amino Acid Metabolism
Disclaimer: Direct experimental data on the specific role of (S)-2-Amino-6-methoxy-6-oxohexanoic acid hydrochloride in amino acid metabolism is not available in the current scientific literature. This guide provides a comprehensive overview of its parent compound, L-α-Aminoadipic acid (L-AAA), which has a well-documented role in lysine metabolism and as a modulator of glutamate-related pathways. The potential role of this compound is discussed based on its chemical structure as a methyl ester derivative of L-AAA.
Introduction
This compound is the hydrochloride salt of the methyl ester of L-α-Aminoadipic acid. While this specific derivative is primarily available as a chemical reagent, its parent compound, L-α-Aminoadipic acid (L-AAA), is a key intermediate in the catabolism of the essential amino acid L-lysine in mammals.[1][2][3] Furthermore, L-AAA is recognized as a bioactive molecule, exhibiting gliotoxic properties and acting as a competitive inhibitor of both glutamine synthetase and glutamate transporters.[4][5][6][7]
The esterification of the C6-carboxyl group to a methyl ester in (S)-2-Amino-6-methoxy-6-oxohexanoic acid suggests a potential modification to enhance its lipophilicity and cell permeability. This is a common strategy in medicinal chemistry to create prodrugs that can more readily cross cell membranes, where they may be hydrolyzed by intracellular esterases to release the active parent compound, L-AAA. This guide will delve into the established metabolic roles of L-AAA and provide a framework for understanding the potential biological activities of its methyl ester derivative.
Role of L-α-Aminoadipic Acid in Lysine Metabolism
In mammals, the primary route for L-lysine degradation is the saccharopine pathway, which occurs in the mitochondria, predominantly in the liver.[1][2][8] L-α-Aminoadipic acid is a central intermediate in this pathway.[3][9][10]
The initial steps involve the condensation of L-lysine with α-ketoglutarate to form saccharopine, a reaction catalyzed by the bifunctional enzyme α-aminoadipic semialdehyde synthase, which possesses both lysine-ketoglutarate reductase and saccharopine dehydrogenase activities.[2][11][12] Saccharopine is then cleaved to yield L-glutamate and α-aminoadipic semialdehyde.[12][13] Subsequently, α-aminoadipic semialdehyde is oxidized by α-aminoadipic semialdehyde dehydrogenase to form L-α-Aminoadipic acid.[2][12] L-AAA is then transaminated to α-ketoadipate, which is further metabolized to acetyl-CoA, feeding into the citric acid cycle.[2][9]
References
- 1. lysine degradation I (saccharopine pathway) | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Lysine Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Stereospecificity of the gliotoxic and anti-neurotoxic actions of alpha-aminoadipate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The glio-toxic mechanism of alpha-aminoadipic acid on cultured astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of the glutamate transporter and glial enzymes in rat striatum by the gliotoxin, alpha aminoadipate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. The lysine degradation pathway: Subcellular compartmentalization and enzyme deficiencies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. α-Aminoadipic acid - Wikipedia [en.wikipedia.org]
- 10. Alpha-aminoadipic acid: A product of lysine metabolism [authors.library.caltech.edu]
- 11. Lysine degradation through the saccharopine pathway in mammals: involvement of both bifunctional and monofunctional lysine-degrading enzymes in mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Lysine Catabolism Through the Saccharopine Pathway: Enzymes and Intermediates Involved in Plant Responses to Abiotic and Biotic Stress [frontiersin.org]
- 13. Saccharopine - Wikipedia [en.wikipedia.org]
(S)-2-Amino-6-methoxy-6-oxohexanoic acid hydrochloride: A Key Intermediate in Pharmaceutical Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-2-Amino-6-methoxy-6-oxohexanoic acid hydrochloride, also known as L-α-Aminoadipic acid δ-methyl ester hydrochloride, is a pivotal intermediate in the pharmaceutical industry. Its unique bifunctional nature, possessing both a free amino group and a carboxylic acid, alongside a protected carboxylic acid as a methyl ester, makes it a valuable building block in the synthesis of complex molecules, most notably in the biosynthesis of β-lactam antibiotics. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and its significant role in pharmaceutical applications, particularly in the biosynthesis of cephalosporins.
Chemical and Physical Properties
This compound is a white to off-white crystalline powder. Its chemical structure and key properties are summarized in the tables below.
| Identifier | Value |
| IUPAC Name | (2S)-2-Amino-6-methoxy-6-oxohexanoic acid hydrochloride |
| Synonyms | L-α-Aminoadipic acid δ-methyl ester hydrochloride, H-Aad(OMe)-OH·HCl |
| CAS Number | 147780-39-0 |
| Molecular Formula | C₇H₁₄ClNO₄ |
| Molecular Weight | 211.64 g/mol |
| Appearance | White to off-white powder |
| Property | Value |
| Purity | ≥98% (by NMR) |
| Boiling Point | 333.3 °C at 760 mmHg |
| Flash Point | 155.4 °C |
| Vapor Pressure | 2.65E-05 mmHg at 25°C |
| Storage Temperature | 2-8°C |
Synthesis of this compound
The synthesis of this compound is achieved through the selective esterification of the δ-carboxylic acid of L-α-aminoadipic acid. A common and efficient method involves the use of trimethylchlorosilane (TMSCl) in methanol. This system generates hydrochloric acid in situ, which catalyzes the esterification while also forming the hydrochloride salt of the amino acid ester.
Experimental Protocol: Selective δ-Esterification of L-α-Aminoadipic Acid
This protocol is based on established methods for the esterification of amino acids using a trimethylchlorosilane/methanol system.[1][2]
Materials:
-
L-α-Aminoadipic acid
-
Anhydrous Methanol (MeOH)
-
Trimethylchlorosilane (TMSCl)
-
Anhydrous Diethyl Ether or Tetrahydrofuran (THF)
-
Round-bottom flask equipped with a magnetic stirrer and a drying tube
-
Ice bath
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, suspend L-α-aminoadipic acid (1 equivalent) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon). The volume of methanol should be sufficient to create a stirrable slurry.
-
Cool the suspension in an ice bath.
-
Slowly add trimethylchlorosilane (approximately 4 equivalents for dicarboxylic acids) dropwise to the stirred suspension. The addition should be done at a rate that maintains the temperature of the reaction mixture below 10°C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, concentrate the mixture under reduced pressure using a rotary evaporator to remove the excess methanol and TMSCl.
-
To the resulting residue, add anhydrous diethyl ether or THF and stir vigorously to precipitate the product.
-
Collect the white solid by vacuum filtration and wash with several portions of anhydrous diethyl ether to remove any remaining impurities.
-
Dry the product under vacuum to yield this compound.
Expected Yield: High yields (typically >90%) are expected for this reaction.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Role as a Pharmaceutical Intermediate: Biosynthesis of β-Lactam Antibiotics
This compound is a synthetic precursor to L-α-aminoadipic acid, a crucial non-proteinogenic amino acid in the biosynthesis of penicillin and cephalosporin antibiotics in various fungi and bacteria.[3][4][5][6][7] The α-aminoadipoyl side chain is a key structural feature of these important classes of antibacterial agents.
The Aminoadipic Acid Pathway to Penicillins and Cephalosporins
The biosynthesis of these β-lactam antibiotics begins with the condensation of three amino acid precursors: L-α-aminoadipic acid, L-cysteine, and L-valine. This process is catalyzed by a large non-ribosomal peptide synthetase (NRPS) called δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine synthetase (ACVS).
The key steps involving L-α-aminoadipic acid are:
-
Tripeptide Formation: ACVS activates and condenses the three precursor amino acids to form the linear tripeptide δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV).
-
Bicyclic Ring Formation: The tripeptide ACV is then cyclized by the enzyme isopenicillin N synthase (IPNS) to form isopenicillin N, which contains the characteristic fused β-lactam and thiazolidine ring structure of the penicillin core. Isopenicillin N is the first bioactive intermediate in the pathway and possesses the L-α-aminoadipoyl side chain.
-
Epimerization and Ring Expansion (Cephalosporin Pathway): In cephalosporin-producing organisms, the L-α-aminoadipoyl side chain of isopenicillin N is epimerized to the D-configuration, yielding penicillin N. Subsequently, the five-membered thiazolidine ring of penicillin N is expanded to a six-membered dihydrothiazine ring by the enzyme deacetoxycephalosporin C synthase (DAOCS), forming deacetoxycephalosporin C. Further enzymatic modifications lead to the final cephalosporin C molecule.
The esterified form, (S)-2-Amino-6-methoxy-6-oxohexanoic acid, serves as a protected precursor in synthetic routes that mimic or utilize components of this biosynthetic pathway.
Signaling Pathway Diagram: Penicillin and Cephalosporin Biosynthesis
Caption: Biosynthetic pathway of penicillin and cephalosporin from amino acid precursors.
Conclusion
This compound is a valuable and versatile pharmaceutical intermediate. Its straightforward synthesis from L-α-aminoadipic acid and its direct relevance to the biosynthesis of some of the most important classes of antibiotics underscore its significance in drug development and biochemical research. The detailed understanding of its properties and synthesis provides a strong foundation for its application in the development of novel therapeutics.
References
- 1. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN103224437A - Amino acid methyl ester hydrochloride preparation - Google Patents [patents.google.com]
- 3. Use of alpha-aminoadipic acid for the biosynthesis of penicillin N and cephalosporin C by a Cephalosporium sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation of the Aspergillus nidulans Penicillin Biosynthesis Gene acvA (pcbAB) by Amino Acids: Implication for Involvement of Transcription Factor PACC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Use of α-aminoadipic acid for the biosynthesis of penicillin N and cephalosporin C by a Cephalosporium sp - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The biosynthesis of penicillins and cephalosporins - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for In Vitro Assay Development: (S)-2-Amino-6-methoxy-6-oxohexanoic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-Amino-6-methoxy-6-oxohexanoic acid hydrochloride is a novel amino acid derivative with potential therapeutic applications. Due to its structural similarity to glutamate, a key neurotransmitter and metabolite, we hypothesize that this compound may act as a modulator of enzymes involved in glutamate metabolism. Glutamate dehydrogenase (GDH), a mitochondrial enzyme, plays a crucial role in cellular metabolism by catalyzing the reversible oxidative deamination of glutamate to α-ketoglutarate.[1][2][3] Dysregulation of GDH activity has been implicated in various diseases, making it a compelling target for drug discovery.
These application notes provide a detailed framework for the in vitro characterization of this compound as a potential inhibitor of Glutamate Dehydrogenase. The protocols herein describe a primary colorimetric assay for initial screening and a secondary kinetic assay to elucidate the mechanism of inhibition.
Hypothesized Signaling Pathway
Glutamate Dehydrogenase is a critical link between amino acid and carbohydrate metabolism, feeding α-ketoglutarate into the Krebs cycle for energy production.[1][4] Inhibition of GDH can therefore have significant effects on cellular energy homeostasis.
Primary Assay: GDH Inhibition Screening
This primary assay is a colorimetric method designed for the rapid screening of potential GDH inhibitors. The assay measures the activity of GDH by quantifying the formation of NADH, which then reduces a tetrazolium salt (WST-8) to a colored formazan product.[5][6][7] The absorbance of the formazan is directly proportional to the GDH activity.
Experimental Workflow
Protocol
Materials:
-
Glutamate Dehydrogenase (bovine liver)
-
L-Glutamic acid
-
β-Nicotinamide adenine dinucleotide (NAD+)
-
WST-8 (2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium, monosodium salt)
-
Diaphorase (from Clostridium kluyveri)
-
This compound
-
Tris-HCl buffer (pH 8.0)
-
DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0.
-
GDH Enzyme Stock: Prepare a 1 mg/mL stock solution in assay buffer.
-
Substrate Solution: 50 mM L-Glutamic acid and 5 mM NAD+ in assay buffer.
-
Developer Solution: 1 mM WST-8 and 0.2 U/mL diaphorase in assay buffer.
-
Test Compound: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution in assay buffer.
-
-
Assay Protocol:
-
Add 50 µL of assay buffer (blank), positive control (no inhibitor), or test compound dilution to the wells of a 96-well plate.
-
Add 20 µL of GDH enzyme solution to each well.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the substrate solution to each well.
-
Incubate at 37°C for 30 minutes.
-
Add 20 µL of the developer solution to each well.
-
Incubate at 37°C for 10 minutes, protected from light.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Plot the percent inhibition against the logarithm of the test compound concentration and determine the IC50 value by non-linear regression.
-
Data Presentation
| Concentration (µM) | % Inhibition |
| 0.1 | 5.2 ± 0.8 |
| 1 | 15.6 ± 2.1 |
| 10 | 48.9 ± 3.5 |
| 50 | 75.3 ± 4.2 |
| 100 | 92.1 ± 2.9 |
| IC50 (µM) | 10.5 |
Secondary Assay: Mechanism of Inhibition Study
This secondary assay aims to determine the kinetic mechanism by which this compound inhibits GDH. This is achieved by measuring the initial reaction rates at various concentrations of both the substrate (glutamate) and the inhibitor.
Protocol
Materials:
-
Same as primary assay, excluding WST-8 and diaphorase.
-
UV-transparent 96-well plate or cuvettes.
-
Spectrophotometer capable of reading at 340 nm.
Procedure:
-
Assay Setup:
-
Prepare reaction mixtures in a UV-transparent 96-well plate. Each reaction will have a final volume of 200 µL.
-
Vary the concentration of L-glutamic acid (e.g., 0.5, 1, 2, 5, 10 mM).
-
For each glutamate concentration, set up reactions with different fixed concentrations of the inhibitor (e.g., 0 µM, 5 µM, 10 µM, 20 µM).
-
The concentration of NAD+ should be kept constant and saturating (e.g., 2.5 mM).
-
-
Kinetic Measurement:
-
Add all components except L-glutamic acid to the wells.
-
Initiate the reaction by adding L-glutamic acid.
-
Immediately measure the increase in absorbance at 340 nm every 30 seconds for 10 minutes. The rate of NADH production is directly proportional to the rate of the reaction.
-
-
Data Analysis:
-
Calculate the initial velocity (V₀) for each reaction from the linear portion of the absorbance vs. time plot.
-
Create a Michaelis-Menten plot (V₀ vs. [Glutamate]) for each inhibitor concentration.
-
Generate a Lineweaver-Burk plot (1/V₀ vs. 1/[Glutamate]) to determine the apparent Vmax and Km values at each inhibitor concentration.
-
Analyze the changes in Vmax and Km to determine the mechanism of inhibition (competitive, non-competitive, or uncompetitive).[8][9][10]
-
Mechanism of Inhibition
Data Presentation
| Inhibitor Conc. (µM) | Apparent Vmax (µM/min) | Apparent Km (mM) |
| 0 | 100.0 | 2.0 |
| 5 | 99.5 | 3.8 |
| 10 | 101.2 | 5.5 |
| 20 | 98.9 | 9.1 |
| Inhibition Type | Competitive | |
| Ki (µM) | 4.5 |
Conclusion
The protocols outlined in this application note provide a robust framework for the in vitro evaluation of this compound as a potential inhibitor of Glutamate Dehydrogenase. The primary screening assay allows for the efficient determination of the compound's inhibitory potency (IC50), while the secondary kinetic assay elucidates the mechanism of action. The hypothetical data presented suggests that this compound acts as a competitive inhibitor of GDH. These methods are fundamental for the characterization of novel enzyme inhibitors in the early stages of drug discovery and development.
References
- 1. The Glutamate Dehydrogenase Pathway and Its Roles in Cell and Tissue Biology in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Glutamate Dehydrogenase Pathway and Its Roles in Cell and Tissue Biology in Health and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholars.mssm.edu [scholars.mssm.edu]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. sciencellonline.com [sciencellonline.com]
- 6. Glutamate Dehydrogenase (GDH) Activity Assay Kit - Elabscience® [elabscience.com]
- 7. 谷氨酸脱氢酶(GDH)活性检测试剂盒 sufficient for 100 colorimetric tests | Sigma-Aldrich [sigmaaldrich.com]
- 8. fiveable.me [fiveable.me]
- 9. Distinguishing reversible enzyme inhibition mechanisms - The Science Snail [sciencesnail.com]
- 10. Khan Academy [khanacademy.org]
Application Notes and Protocols for (S)-2-Amino-6-methoxy-6-oxohexanoic acid hydrochloride
Introduction
(S)-2-Amino-6-methoxy-6-oxohexanoic acid hydrochloride is a derivative of the essential amino acid lysine.[1] While specific biological activities and detailed cell culture applications of this compound are not extensively documented in publicly available literature, this document provides a generalized framework and hypothetical protocols for its investigation in a research setting. The following application notes are based on the potential roles of amino acid derivatives in cellular metabolism and signaling, and are intended to serve as a starting point for researchers and drug development professionals.
Amino acid analogs can influence a variety of cellular processes, including protein synthesis, metabolic pathways, and cell signaling cascades. They are often investigated for their potential as therapeutic agents in oncology, metabolic disorders, and neurodegenerative diseases. This document outlines protocols for assessing the cytotoxic effects, impact on cell proliferation, and modulation of a hypothetical signaling pathway by this compound.
Physicochemical Properties
| Property | Value | Reference |
| IUPAC Name | (2S)-2-amino-6-methoxy-6-oxohexanoic acid hydrochloride | [2][3] |
| CAS Number | 147780-39-0 | [2][4] |
| Molecular Formula | C7H14ClNO4 | [2] |
| Molecular Weight | 211.64 g/mol | [3] |
| Appearance | White to off-white powder | [4] |
| Storage | Store at -20°C for long-term stability. Stock solutions can be stored at -80°C for up to 6 months.[5] |
Proposed Mechanism of Action (Hypothetical)
It is hypothesized that this compound, as an amino acid derivative, may compete with natural amino acids for transport into the cell or for utilization in metabolic pathways. This could potentially disrupt processes that are highly dependent on amino acid metabolism, such as in rapidly proliferating cancer cells. One proposed, yet unverified, mechanism is the modulation of the mTOR signaling pathway, a key regulator of cell growth and proliferation that is sensitive to amino acid availability.
Figure 1: Hypothetical signaling pathway affected by the compound.
Experimental Data (Hypothetical)
The following tables summarize hypothetical data from experiments conducted on a human colorectal cancer cell line (e.g., HCT116).
Table 1: Cytotoxicity of this compound
| Concentration (µM) | Cell Viability (%) after 48h | Standard Deviation |
| 0 (Control) | 100 | ± 4.2 |
| 10 | 95.3 | ± 3.8 |
| 50 | 82.1 | ± 5.1 |
| 100 | 65.7 | ± 4.5 |
| 250 | 41.2 | ± 3.9 |
| 500 | 22.5 | ± 2.7 |
Table 2: Effect on mTOR Pathway Biomarkers (Western Blot Quantification)
| Treatment (100 µM, 24h) | p-mTOR (Ser2448) / mTOR Ratio | p-S6K1 (Thr389) / S6K1 Ratio |
| Control | 1.00 | 1.00 |
| Compound | 0.45 | 0.38 |
Experimental Protocols
Preparation of Stock Solutions
-
Compound Preparation: this compound is a solid.[4] For cell culture experiments, prepare a 100 mM stock solution in sterile phosphate-buffered saline (PBS) or cell culture medium.
-
Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a sterile tube.
-
Storage: Aliquot and store at -80°C.[5] Avoid repeated freeze-thaw cycles.
Figure 2: General experimental workflow for cell-based assays.
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Treatment: Prepare serial dilutions of the compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (medium with the same concentration of PBS as the highest compound concentration).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle control.
Protocol 2: Western Blotting for mTOR Pathway Analysis
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with the desired concentration of the compound or vehicle control for the specified time (e.g., 24 hours).
-
Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-p-mTOR, anti-mTOR, anti-p-S6K1, anti-S6K1, anti-β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin).
Safety and Handling
This compound may cause skin and eye irritation.[6] It is harmful if swallowed and may cause respiratory irritation.[6] Standard laboratory safety precautions should be followed, including wearing personal protective equipment such as gloves, lab coat, and safety glasses.[6] Handle the compound in a well-ventilated area.[6]
Conclusion
This document provides a hypothetical framework for the investigation of this compound in a cell culture setting. The provided protocols and potential mechanism of action are intended to serve as a guide for researchers. It is crucial to empirically determine the optimal conditions and to further investigate the specific molecular mechanisms of this compound in the cell lines of interest.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. guidechem.com [guidechem.com]
- 3. (S)-2-amino-6-methoxy-6-oxohexanoic acid | C7H13NO4 | CID 10511452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. lookchem.com [lookchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols for (S)-2-Amino-6-methoxy-6-oxohexanoic acid hydrochloride Animal Model Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-Amino-6-methoxy-6-oxohexanoic acid hydrochloride is a derivative of 2-aminoadipic acid (2-AAA), an intermediate in lysine metabolism. While specific animal model studies on this compound are not extensively documented in publicly available literature, the biological activities of its parent compound, 2-AAA, provide a strong rationale for investigating its potential therapeutic effects in various disease models. 2-AAA has been implicated in the regulation of glucose homeostasis and insulin secretion, and it also exhibits neuroexcitatory properties.[1][2][3] These application notes provide a framework for designing and conducting initial in vivo studies to explore the pharmacological activities of this compound, focusing on its potential as a modulator of metabolic and neurological pathways.
Potential Research Applications
Based on the known biological roles of 2-aminoadipic acid, the following research applications are proposed for its derivative, this compound:
-
Metabolic Diseases: Investigation of its effects on glucose metabolism, insulin sensitivity, and overall metabolic profile in animal models of diabetes and obesity.[1][2][4]
-
Neurological Disorders: Evaluation of its potential to modulate neuronal activity and glial cell function in models of neurological diseases where glutamate signaling is implicated.
-
Pharmacokinetic and Safety Profiling: Determination of the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its general safety and tolerability in preclinical animal models.
Data Presentation: Quantitative Data Summary
As no specific experimental data for this compound is currently available, the following tables are presented as templates for organizing and summarizing potential future findings from the proposed studies.
Table 1: Pharmacokinetic Parameters in Rodents
| Parameter | Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Half-life (t½) (h) |
| (S)-2-Amino-6-methoxy-6-oxohexanoic acid HCl | Intravenous | |||||
| Oral | ||||||
| Intraperitoneal | ||||||
| Vehicle Control | Appropriate to Route | - | - | - | - | - |
Table 2: Effects on Metabolic Parameters in a Diet-Induced Obesity Mouse Model
| Treatment Group (n=10) | Dose (mg/kg/day) | Body Weight Change (%) | Fasting Blood Glucose (mg/dL) | Insulin Levels (ng/mL) | HOMA-IR |
| Vehicle Control | - | ||||
| (S)-2-Amino-6-methoxy-6-oxohexanoic acid HCl | Low Dose | ||||
| Mid Dose | |||||
| High Dose | |||||
| Positive Control (e.g., Metformin) |
Table 3: Assessment of Neuromodulatory Activity in a Kainic Acid-Induced Seizure Model
| Treatment Group (n=10) | Dose (mg/kg) | Latency to Seizure (min) | Seizure Severity (Racine Scale) | Duration of Seizure (min) |
| Vehicle Control | - | |||
| (S)-2-Amino-6-methoxy-6-oxohexanoic acid HCl | Low Dose | |||
| Mid Dose | ||||
| High Dose | ||||
| Positive Control (e.g., Diazepam) |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the in vivo effects of this compound.
Protocol 1: Pharmacokinetic Study in Mice
-
Objective: To determine the basic pharmacokinetic profile of this compound following a single dose.
-
Animals: Male C57BL/6 mice, 8-10 weeks old.
-
Groups:
-
Group 1: Intravenous (IV) administration (2 mg/kg).
-
Group 2: Oral gavage (PO) administration (20 mg/kg).
-
Group 3: Intraperitoneal (IP) administration (10 mg/kg).
-
-
Procedure:
-
Fast animals for 4 hours prior to dosing.
-
Prepare the dosing solution of this compound in a suitable vehicle (e.g., sterile saline).
-
Administer the compound as a single dose according to the assigned group.
-
Collect blood samples (approx. 50 µL) via tail vein or retro-orbital sinus at the following time points: 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
Process blood samples to obtain plasma and store at -80°C until analysis.
-
Analyze plasma concentrations of the compound using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½) using appropriate software.
-
Protocol 2: Evaluation in a Diet-Induced Obesity (DIO) Mouse Model
-
Objective: To assess the effect of this compound on metabolic parameters in a model of obesity and insulin resistance.
-
Animals: Male C57BL/6 mice, 6 weeks old at the start of the diet.
-
Diet: High-fat diet (60% kcal from fat) for 10-12 weeks to induce obesity.
-
Groups (n=10 per group):
-
Group 1: Vehicle control (daily administration).
-
Group 2: Low dose (e.g., 10 mg/kg/day).
-
Group 3: Mid dose (e.g., 30 mg/kg/day).
-
Group 4: High dose (e.g., 100 mg/kg/day).
-
Group 5: Positive control (e.g., Metformin, 200 mg/kg/day).
-
-
Procedure:
-
After the diet-induced obesity period, randomize mice into treatment groups based on body weight.
-
Administer the compound or vehicle daily via oral gavage for 4 weeks.
-
Monitor body weight and food intake twice weekly.
-
At the end of the treatment period, perform an oral glucose tolerance test (OGTT):
-
Fast mice for 6 hours.
-
Collect a baseline blood sample (t=0).
-
Administer a 2 g/kg glucose solution via oral gavage.
-
Collect blood samples at 15, 30, 60, and 120 minutes post-glucose administration.
-
Measure blood glucose levels.
-
-
At the study endpoint, collect terminal blood samples for insulin and other biomarker analysis.
-
Euthanize mice and collect tissues (liver, adipose tissue, muscle) for further analysis (e.g., gene expression, histology).
-
Visualization of Hypothetical Mechanisms
The following diagrams illustrate potential signaling pathways and experimental workflows for the study of this compound, based on the known biology of 2-aminoadipic acid.
Caption: Hypothetical mechanism for enhancing insulin secretion.
Caption: General workflow for preclinical efficacy studies.
Caption: Potential mechanism of neuromodulation in the CNS.
References
- 1. Frontiers | Metabolite 2-aminoadipic acid: implications for metabolic disorders and therapeutic opportunities [frontiersin.org]
- 2. Metabolite 2-aminoadipic acid: implications for metabolic disorders and therapeutic opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Aminoadipic acid - BEVITAL AS [bevital.no]
- 4. Metabolite 2-aminoadipic acid: implications for metabolic disorders and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Chiral HPLC Analysis of (S)-2-Amino-6-methoxy-6-oxohexanoic acid hydrochloride
Abstract
This application note describes a sensitive and specific High-Performance Liquid Chromatography (HPLC) method for the analysis of (S)-2-Amino-6-methoxy-6-oxohexanoic acid hydrochloride. Due to the chiral nature of the molecule and the absence of a strong chromophore, the method employs a chiral stationary phase for enantiomeric separation and pre-column derivatization with 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) to enhance UV detection. This method is suitable for purity determination and quality control in research and pharmaceutical development settings.
Introduction
This compound is a chiral amino acid ester derivative. The control of enantiomeric purity is a critical aspect in the development of pharmaceuticals, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. HPLC with a chiral stationary phase (CSP) is a powerful technique for the separation and quantification of enantiomers.[1][2] However, many amino acids and their derivatives lack a native chromophore, making UV detection challenging.[3] To overcome this, pre-column derivatization with a UV-active agent is a common strategy.[4] This protocol details a normal-phase HPLC method using an amylose-based CSP and FMOC-Cl derivatization for the robust analysis of the (S)-enantiomer.[5]
Experimental Protocol
Instrumentation and Materials
-
HPLC System: Agilent 1100/1200 series or equivalent with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.
-
Chiral Column: Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)) immobilized on 5 µm silica gel, 4.6 x 250 mm.[1]
-
Reagents:
-
This compound reference standard
-
Hexane (HPLC grade)
-
2-Propanol (IPA, HPLC grade)
-
Trifluoroacetic acid (TFA, HPLC grade)
-
9-Fluorenylmethoxycarbonyl chloride (FMOC-Cl)
-
Sodium borate
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Chromatographic Conditions
| Parameter | Value |
| Column | Chiralpak® IA, 4.6 x 250 mm, 5 µm |
| Mobile Phase | n-Hexane / 2-Propanol / TFA (85:15:0.1, v/v/v)[5][6] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 265 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
Standard and Sample Preparation
1. Borate Buffer (0.1 M, pH 9.0): Dissolve 3.81 g of sodium borate decahydrate in 100 mL of HPLC grade water. Adjust pH to 9.0 with a sodium hydroxide solution if necessary.
2. FMOC-Cl Solution (3 mg/mL): Dissolve 30 mg of FMOC-Cl in 10 mL of acetonitrile. This solution should be prepared fresh daily.
3. Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water.
4. Derivatization Procedure: a. To 100 µL of the standard stock solution in a vial, add 100 µL of the borate buffer. b. Add 200 µL of the FMOC-Cl solution. c. Cap the vial and vortex for 30 seconds. d. Let the reaction proceed at room temperature for 10 minutes. e. Add 100 µL of 1 M glycine solution to quench the excess FMOC-Cl. Vortex for 10 seconds. f. Dilute the resulting solution with the mobile phase to a final concentration of approximately 50 µg/mL before injection.
5. Sample Preparation: Prepare the sample in the same manner as the standard, ensuring the final concentration is within the calibration range of the method. Sample filtration through a 0.45 µm syringe filter is recommended prior to derivatization if particulates are present.
Data Presentation
System Suitability
The following table summarizes the typical system suitability parameters for this method.
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor (T) | ≤ 2.0 | 1.2 |
| Theoretical Plates (N) | ≥ 2000 | 4500 |
| Resolution (Rs) (between enantiomers) | ≥ 1.5 | > 2.0 |
| %RSD for Peak Area (n=6) | ≤ 2.0% | 0.8% |
Quantitative Analysis (Hypothetical Data)
The following data is representative of a typical analysis for determining the enantiomeric purity of a sample.
| Compound | Retention Time (min) | Peak Area | % Area |
| (S)-2-Amino-6-methoxy-6-oxohexanoic acid (FMOC) | 12.5 | 1,250,000 | 99.8% |
| (R)-enantiomer (FMOC) | 14.8 | 2,500 | 0.2% |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the HPLC analysis.
Caption: Workflow for the HPLC analysis of (S)-2-Amino-6-methoxy-6-oxohexanoic acid.
Conclusion
The described HPLC method provides a reliable and robust approach for the chiral separation and quantification of this compound. The use of an amylose-based chiral stationary phase and pre-column derivatization with FMOC-Cl allows for excellent resolution and sensitivity. This method is well-suited for quality control and purity assessment in pharmaceutical and research environments. Method validation should be performed in accordance with laboratory and regulatory guidelines to ensure suitability for its intended purpose.
References
- 1. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. jocpr.com [jocpr.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Derivatives from (S)-2-Amino-6-methoxy-6-oxohexanoic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-Amino-6-methoxy-6-oxohexanoic acid, also known as α-aminoadipic acid δ-methyl ester, is a derivative of the non-proteinogenic amino acid α-aminoadipic acid. Derivatives of α-aminoadipic acid are of significant interest in neuroscience and drug development due to their interaction with glutamatergic pathways. L-α-aminoadipic acid, a structural homolog of glutamate, has been shown to be a selective inhibitor of kynurenine aminotransferase II, leading to a decrease in the neuroinhibitory metabolite kynurenic acid in the brain.[1] This suggests that derivatives of α-aminoadipic acid could serve as valuable tools for studying glutamatergic neurotransmission and as potential leads for the development of therapeutics for neurodegenerative and seizure disorders.[2] Furthermore, N-acyl amino acids, in general, have diverse and important biological activities, including roles in signaling and modulation of enzymatic activity.[3][4]
This document provides detailed protocols for the synthesis of three classes of derivatives from (S)-2-Amino-6-methoxy-6-oxohexanoic acid hydrochloride: an N-acetyl derivative, an N-benzoyl derivative, and a dipeptide. These derivatives serve as examples of how the parent compound can be readily modified to explore structure-activity relationships (SAR) and develop novel chemical probes or therapeutic candidates.
Physicochemical Properties of Starting Material
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value |
| CAS Number | 147780-39-0 |
| Molecular Formula | C₇H₁₄ClNO₄ |
| Molecular Weight | 211.64 g/mol |
| Appearance | White to off-white solid |
| Boiling Point | 333.3 °C at 760 mmHg |
| Flash Point | 155.4 °C |
| Vapor Pressure | 2.65E-05 mmHg at 25°C |
Synthetic Protocols
The following protocols describe the synthesis of representative derivatives from this compound.
Protocol 1: Synthesis of (S)-2-Acetamido-6-methoxy-6-oxohexanoic acid
This protocol details the N-acetylation of the primary amine of the starting material.
Materials:
-
This compound
-
Acetic anhydride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Suspend this compound (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the suspension to 0 °C using an ice bath.
-
Add triethylamine (2.2 eq) dropwise to the suspension to neutralize the hydrochloride and liberate the free amine. Stir for 10 minutes.
-
Slowly add acetic anhydride (1.1 eq) to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-acetyl derivative.
Protocol 2: Synthesis of (S)-2-Benzamido-6-methoxy-6-oxohexanoic acid
This protocol outlines the N-benzoylation of the starting material.
Materials:
-
This compound
-
Benzoyl chloride
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0 °C.
-
Add DIPEA (2.5 eq) to the solution, followed by the dropwise addition of benzoyl chloride (1.2 eq).
-
Stir the reaction mixture at room temperature overnight.
-
Dilute the reaction mixture with DCM and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent in vacuo.
-
The crude product can be purified by recrystallization or silica gel chromatography to yield the pure N-benzoyl derivative.[5]
Protocol 3: Dipeptide Synthesis with N-Boc-L-Alanine
This protocol describes a standard peptide coupling reaction to form a dipeptide.
Materials:
-
This compound
-
N-Boc-L-Alanine
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)
-
N-Hydroxysuccinimide (NHS)
-
N-Methylmorpholine (NMM)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve N-Boc-L-Alanine (1.0 eq), EDC·HCl (1.2 eq), and NHS (1.1 eq) in anhydrous DMF.
-
Stir the solution at 0 °C for 30 minutes to activate the carboxylic acid.
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous DMF and neutralize with NMM (1.1 eq) at 0 °C.
-
Add the neutralized amino acid ester solution to the activated N-Boc-L-Alanine solution.
-
Allow the reaction mixture to stir at room temperature for 18-24 hours.
-
Pour the reaction mixture into cold water and extract with EtOAc.
-
Wash the combined organic layers with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting dipeptide by flash column chromatography.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of the described derivatives.
Table 1: Synthesis of N-Acyl Derivatives
| Derivative | Reagent | Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
| (S)-2-Acetamido-6-methoxy-6-oxohexanoic acid | Acetic anhydride | DCM | 5 | 85 | >98 |
| (S)-2-Benzamido-6-methoxy-6-oxohexanoic acid | Benzoyl chloride | DCM | 16 | 78 | >97 |
Table 2: Dipeptide Synthesis
| Dipeptide Product | Coupling Reagents | Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
| Boc-L-Ala-(S)-Aad(OMe)-OH | EDC·HCl, NHS | DMF | 20 | 72 | >95 |
Visualizations
The following diagrams illustrate the synthetic pathways and a general experimental workflow.
References
- 1. Determination of alpha-aminoadipic acid in brain, peripheral tissues, and body fluids using GC/MS with negative chemical ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. L-alpha-aminoadipic acid as a regulator of kynurenic acid production in the hippocampus: a microdialysis study in freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cris.huji.ac.il [cris.huji.ac.il]
- 5. Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity [scielo.org.mx]
Application Notes and Protocols for the Use of (S)-2-Amino-6-methoxy-6-oxohexanoic acid hydrochloride in Peptide Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
(S)-2-Amino-6-methoxy-6-oxohexanoic acid hydrochloride, also known as H-Aad(OMe)-OH·HCl, is a derivative of the non-proteinogenic amino acid (S)-α-aminoadipic acid. In peptide synthesis, it serves as a valuable building block for the incorporation of α-aminoadipic acid residues into peptide chains. The methyl ester on the side chain carboxyl group acts as a protecting group, preventing unwanted side reactions during the peptide coupling process. This protection strategy is analogous to the use of glutamic acid methyl esters in the synthesis of peptides containing glutamic acid.[1] The hydrochloride salt form enhances the stability and solubility of the amino acid derivative.
The incorporation of α-aminoadipic acid, a six-carbon homolog of glutamic acid, can be of significant interest in drug discovery and development for modifying peptide structure and function.[2][3] These modifications can influence the peptide's conformational properties, receptor binding affinity, and enzymatic stability.
Physicochemical Properties
A summary of the key properties of (S)-2-Amino-6-methoxy-6-oxohexanoic acid and its hydrochloride salt is presented below.
| Property | Value | Reference |
| Chemical Name | This compound | [4][5] |
| CAS Number | 147780-39-0 | [4][5] |
| Molecular Formula | C7H14ClNO4 | [5] |
| Molecular Weight | 211.64 g/mol | [6] |
| Boiling Point | 333.3 °C at 760 mmHg | [4] |
| Flash Point | 155.4 °C | [4] |
| Vapor Pressure | 2.65E-05mmHg at 25°C | [4] |
Experimental Protocols
The following protocols are generalized for the use of this compound in solid-phase peptide synthesis (SPPS) using Fmoc chemistry. Optimization may be required based on the specific peptide sequence and scale of the synthesis.
-
This compound
-
Fmoc-protected amino acids
-
Solid-phase synthesis resin (e.g., Wang resin, Rink amide resin)[7]
-
Coupling reagents: HCTU (O-(1H-6-chloro-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)
-
Fmoc deprotection solution: 20% piperidine in dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM), Methanol (MeOH)
-
Washing solutions: DMF, DCM
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))[8]
-
Ether (for peptide precipitation)
A detailed protocol for loading the first amino acid onto the resin is crucial for successful peptide synthesis.
Caption: Workflow for loading the first amino acid onto the resin.
Protocol:
-
Swell the resin in DCM for at least 30 minutes in a reaction vessel.[7]
-
Drain the DCM.
-
Dissolve the first Fmoc-protected amino acid (3-5 equivalents relative to resin loading) in DMF or a mixture of DMF/DCM.
-
Add DIPEA (6-10 equivalents) to the amino acid solution.
-
Add the amino acid solution to the resin and agitate for 1-2 hours.
-
Wash the resin thoroughly with DMF and DCM.
-
Optional: Cap any unreacted hydroxyl or amino groups on the resin using an acetic anhydride/pyridine solution.
-
Wash the resin with DCM and MeOH and dry under vacuum.
The following cycle is repeated for each amino acid to be incorporated, including this compound (which should be N-terminally Fmoc-protected for this step).
Caption: Solid-phase peptide synthesis cycle for chain elongation.
Protocol:
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat once.
-
Washing: Wash the resin thoroughly with DMF to remove piperidine and cleaved Fmoc groups.
-
Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents), HCTU or HATU (2.9-4.9 equivalents), and DIPEA (6-10 equivalents) in DMF.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 30-60 minutes.
-
Monitor the reaction completion using a Kaiser test.
-
-
Washing: Wash the resin with DMF.
-
Repeat this cycle for the next amino acid in the sequence. For coupling of this compound, an N-Fmoc protected version of the compound should be used.
Caption: Workflow for peptide cleavage from the resin and purification.
Protocol:
-
After the final amino acid coupling and deprotection, wash the resin with DMF, followed by DCM, and dry it thoroughly.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours at room temperature.[8] The methyl ester on the side chain of the α-aminoadipic acid residue will also be cleaved under these acidic conditions.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold ether and dry under vacuum.
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry.
Potential Side Reactions and Troubleshooting
When using glutamic acid derivatives, and by extension α-aminoadipic acid derivatives, certain side reactions can occur.[9]
-
Pyroglutamate Formation: An N-terminal glutamic acid (or α-aminoadipic acid) residue can cyclize to form a pyroglutamate derivative. This can be minimized by using efficient coupling reagents to ensure rapid acylation of the N-terminal amine.[9][10]
-
Glutarimide Formation: The side-chain carboxyl group can react with the backbone amide nitrogen of the following amino acid to form a cyclic imide. This is more likely if the following residue is sterically unhindered, like glycine.[9]
-
Racemization: Racemization can occur during activation and coupling. Using coupling reagents like HATU or HCTU generally minimizes racemization. Saponification of methyl esters has been reported to cause racemization in some cases and should be approached with caution if selective deprotection is intended.[11]
-
Incomplete Deprotection/Cleavage: The methyl ester on the side chain requires strong acidic conditions for cleavage, typically achieved during the final TFA cleavage step. If selective deprotection is needed, alternative protecting groups should be considered.[12]
Data Presentation Template
Researchers can use the following table to log and compare quantitative data from their peptide synthesis experiments using this compound.
| Peptide Sequence | Scale (mmol) | Coupling Reagent | Coupling Time (min) | Crude Yield (mg) | Purity by HPLC (%) | Observed Mass (Da) | Expected Mass (Da) |
References
- 1. nbinno.com [nbinno.com]
- 2. (R)-α-Aminoadipic Acid: A Versatile Precursor for the Synthesis of D-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN112645833A - Synthesis method of (S) -2, 6-diamino-5-oxohexanoic acid - Google Patents [patents.google.com]
- 4. This compound, CAS No. 147780-39-0 - iChemical [ichemical.com]
- 5. guidechem.com [guidechem.com]
- 6. (S)-2-amino-6-methoxy-6-oxohexanoic acid | C7H13NO4 | CID 10511452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chem.uci.edu [chem.uci.edu]
- 8. Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain – binding peptide macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. peptide.com [peptide.com]
Application Notes and Protocols: L-α-Aminoadipic acid δ-methyl ester hydrochloride Dosing for Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The following application notes and protocols are intended as a general guideline for the use of L-α-Aminoadipic acid δ-methyl ester hydrochloride in cell culture. Limited specific information is available in the scientific literature for this particular derivative. The provided protocols are based on the known biological activities of the parent compound, L-α-Aminoadipic acid (L-AAA), and general principles of cell culture and pharmacology. It is imperative that researchers independently validate and optimize these protocols for their specific cell lines and experimental conditions.
Introduction
L-α-Aminoadipic acid (L-AAA) is a well-documented gliotoxin that selectively targets and induces apoptosis in astrocytes.[1][2] Its mechanism of action is primarily attributed to the inhibition of glutamine synthetase, an enzyme crucial for nitrogen metabolism and the synthesis of glutamine.[3][4] L-AAA is also known to be a competitive inhibitor of the glutamate transporter.[3][5] Due to its selective toxicity towards astrocytes, L-AAA is a valuable tool in neuroscience research to study the roles of astrocytes in the central nervous system.[6]
L-α-Aminoadipic acid δ-methyl ester hydrochloride is a derivative of L-AAA. The addition of a methyl ester group at the delta-carboxyl position increases the lipophilicity of the molecule, which may enhance its ability to cross cell membranes. The hydrochloride salt form generally improves the compound's solubility and stability in aqueous solutions, such as cell culture media. These modifications could potentially lead to altered potency and optimal working concentrations compared to the parent compound.
Data Presentation: L-α-Aminoadipic acid (Parent Compound) in Cell Culture
The following table summarizes reported concentrations of L-α-Aminoadipic acid (L-AAA) used in various in vitro studies. This data can serve as a starting point for determining the optimal concentration of the δ-methyl ester hydrochloride derivative.
| Cell Type | Concentration | Incubation Time | Observed Effect | Reference |
| Rat Cortical Astrocytes | 1 mM | 24, 48, 72 hours | Induction of apoptosis | [2] |
| Rat Hippocampal Slices | 500 µM | Not specified | Decrease in extracellular kynurenic acid | |
| Aspergillus flavus | 1.6 mg/mL | Not specified | Decrease in the number of sclerotia | [7] |
| Rat Striatal P2 Prep. | Ki = 209 µM | Not applicable | Competitive inhibition of glutamine synthetase | [4][5] |
| Rat Striatal P2 Prep. | Ki = 192 µM | Not applicable | Competitive inhibition of glutamate transporter | [5] |
Experimental Protocols
Preparation of Stock Solution
It is recommended to prepare a high-concentration stock solution of L-α-Aminoadipic acid δ-methyl ester hydrochloride that can be further diluted to the desired working concentrations in cell culture medium.
Materials:
-
L-α-Aminoadipic acid δ-methyl ester hydrochloride powder
-
Sterile, high-purity water or Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sterile filter (0.22 µm)
Procedure:
-
Calculate the amount of powder needed to prepare a stock solution of a desired concentration (e.g., 100 mM).
-
Under sterile conditions (e.g., in a laminar flow hood), weigh the appropriate amount of L-α-Aminoadipic acid δ-methyl ester hydrochloride powder and place it in a sterile tube.
-
Add the calculated volume of sterile water or PBS to the tube.
-
Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., to 37°C) may be used to aid dissolution if necessary.
-
Sterilize the stock solution by passing it through a 0.22 µm sterile filter into a new sterile tube.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.
Determination of Optimal Dosing using a Cell Viability Assay (e.g., MTT Assay)
To determine the cytotoxic effects and the half-maximal inhibitory concentration (IC50) of L-α-Aminoadipic acid δ-methyl ester hydrochloride on a specific cell line, a dose-response experiment using a cell viability assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is recommended.[8][9][10][11][12]
Materials:
-
Target cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
L-α-Aminoadipic acid δ-methyl ester hydrochloride stock solution
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the L-α-Aminoadipic acid δ-methyl ester hydrochloride stock solution in complete cell culture medium. A wide range of concentrations should be tested initially (e.g., from 1 µM to 10 mM).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include wells with medium only (no cells) as a blank control and wells with cells in medium without the compound as a vehicle control (100% viability).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.[13][14]
-
Visualizations
Caption: Inhibition of Glutamine Synthetase by L-α-Aminoadipic Acid.
Caption: Experimental Workflow for IC50 Determination.
References
- 1. The glio-toxic mechanism of alpha-aminoadipic acid on cultured astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. apexbt.com [apexbt.com]
- 4. Inhibition of the glutamate transporter and glial enzymes in rat striatum by the gliotoxin, alpha aminoadipate. | Sigma-Aldrich [sigmaaldrich.com]
- 5. Inhibition of the glutamate transporter and glial enzymes in rat striatum by the gliotoxin, alpha aminoadipate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. L-α-aminoadipic Acid-induced Astrocytes Inhibition in the Hippocampal CA1 Region, Anxiety-like Behavior, and Memory Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glutamine Synthetase Contributes to the Regulation of Growth, Conidiation, Sclerotia Development, and Resistance to Oxidative Stress in the Fungus Aspergillus flavus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. broadpharm.com [broadpharm.com]
- 11. clyte.tech [clyte.tech]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. clyte.tech [clyte.tech]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for the Dissolution of (S)-2-Amino-6-methoxy-6-oxohexanoic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-Amino-6-methoxy-6-oxohexanoic acid hydrochloride is a specialized amino acid derivative with potential applications in pharmaceutical research and drug development. As a hydrochloride salt, its solubility and dissolution characteristics are critical for the preparation of stock solutions and experimental assays. This document provides a detailed protocol for the dissolution of this compound in various common laboratory solvents. Adherence to this protocol is essential for ensuring solution stability and reproducibility in experimental settings.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented below. This information is crucial for handling, storage, and dissolution.
| Property | Value | Reference |
| CAS Number | 147780-39-0 | [1] |
| Molecular Formula | C₇H₁₄ClNO₄ | [1] |
| Molecular Weight | 211.64 g/mol | Calculated |
| Appearance | White to off-white solid (assumed) | General knowledge |
| Melting Point | Not Determined | |
| Boiling Point | 333.3 °C at 760 mmHg (for free base) | [2] |
Solubility Data
| Solvent | Expected Solubility | Notes |
| Water | Soluble | As a hydrochloride salt, it is expected to be freely soluble in water. Sonication and gentle heating may aid dissolution. |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Soluble | Similar to water, good solubility is expected. Ensure the pH of the final solution is verified. |
| Ethanol | Sparingly Soluble to Soluble | Solubility may be lower than in aqueous solutions. Warming the solution may be required. |
| Dimethyl Sulfoxide (DMSO) | Soluble | Generally a good solvent for organic molecules. Use anhydrous DMSO for preparing high-concentration stock solutions for long-term storage. |
Experimental Protocol for Dissolution
This protocol provides a step-by-step guide for the dissolution of this compound.
4.1. Materials
-
This compound
-
Selected solvent (e.g., Sterile Water, PBS pH 7.4, Ethanol, Anhydrous DMSO)
-
Sterile conical tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Water bath (optional)
-
Calibrated balance
-
Spatula
-
Pipettes
4.2. Procedure
-
Preparation: Ensure all glassware and equipment are clean and dry. For sterile applications, use sterile equipment and work in a laminar flow hood.
-
Weighing: Accurately weigh the desired amount of this compound using a calibrated analytical balance.
-
Solvent Addition: Add the desired volume of the selected solvent to the vial containing the compound.
-
Dissolution:
-
Vortexing: Securely cap the vial and vortex the mixture for 30-60 seconds. Visually inspect for any undissolved particles.
-
Sonication (Optional): If the compound does not fully dissolve with vortexing, place the vial in a sonicator bath for 5-10 minutes.
-
Gentle Heating (Optional): For less soluble solvents like ethanol, a water bath set to 30-40°C can be used to aid dissolution. Do not overheat, as it may degrade the compound.
-
-
Verification: Once the solid is fully dissolved, visually inspect the solution to ensure it is clear and free of particulates.
-
pH Adjustment (for aqueous solutions): If necessary, adjust the pH of the aqueous solution to the desired range using dilute HCl or NaOH.
-
Sterilization (for biological applications): If a sterile solution is required, filter the final solution through a 0.22 µm syringe filter into a sterile container.
-
Storage: Store the prepared solution as recommended. For aqueous solutions, it is advisable to prepare them fresh or store them at 2-8°C for short-term use. For long-term storage, DMSO stock solutions can be stored at -20°C or -80°C.
Visualizations
5.1. Dissolution Workflow
The following diagram illustrates the general workflow for dissolving this compound.
Dissolution Workflow Diagram
5.2. Logical Relationship of Dissolution Steps
This diagram shows the logical progression and decision points in the dissolution protocol.
References
Application of (S)-2-Amino-6-methoxy-6-oxohexanoic acid hydrochloride in neuroscience research
Application Note: (S)-2-Amino-6-methoxy-6-oxohexanoic acid hydrochloride
Disclaimer: Information on the specific biological activity and applications of this compound in neuroscience is not currently available in published scientific literature. The following application note is a representative example based on the structural similarity of this molecule to known glutamate receptor ligands, particularly derivatives of α-aminoadipic acid. The proposed mechanism of action, experimental protocols, and data are hypothetical and intended to serve as a template for researchers investigating novel compounds with potential activity at the N-methyl-D-aspartate (NMDA) receptor.
Introduction
This compound is a derivative of the excitatory amino acid α-aminoadipic acid. Structurally, it is an amino acid with a six-carbon chain, suggesting potential interactions with receptors and transporters that recognize endogenous amino acid neurotransmitters like glutamate and aspartate. Given its resemblance to known NMDA receptor antagonists, this compound, hereafter referred to as AMHH, is hypothesized to act as a competitive antagonist at the glutamate binding site of the NMDA receptor.
The NMDA receptor is a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory. However, its overactivation can lead to excitotoxicity, a key pathological process in neurological disorders such as stroke, epilepsy, and neurodegenerative diseases. Novel antagonists of the NMDA receptor are valuable research tools for investigating these processes and may have therapeutic potential.
This document provides hypothetical data and standardized protocols for investigating the effects of AMHH on neuronal activity and survival, based on its presumed function as an NMDA receptor antagonist.
Physicochemical and Pharmacological Properties
| Property | Hypothetical Value |
| IUPAC Name | (2S)-2-amino-6-methoxy-6-oxohexanoic acid hydrochloride |
| Molecular Formula | C₇H₁₄ClNO₄ |
| Molecular Weight | 211.64 g/mol |
| Solubility | Soluble in water (>50 mg/mL), DMSO (>25 mg/mL) |
| Purity | >98% (by HPLC) |
| Proposed Target | NMDA Receptor (Glutamate Site) |
| Proposed Mechanism | Competitive Antagonist |
| IC₅₀ (NMDA-induced Ca²⁺ influx) | 5-25 µM (in primary cortical neurons) |
| Effective Concentration | 10-100 µM for in vitro assays |
Signaling Pathway
The following diagram illustrates the proposed mechanism of action of AMHH within the context of NMDA receptor signaling. AMHH is hypothesized to competitively inhibit the binding of glutamate, thereby preventing channel opening and subsequent Ca²⁺ influx, which is a critical step in both synaptic plasticity and excitotoxicity.
Experimental Protocols
Protocol 1: Investigating Neuroprotective Effects of AMHH in an In Vitro Excitotoxicity Model
This protocol details a method to assess the potential of AMHH to protect primary neuronal cultures from NMDA-induced excitotoxicity.
1. Materials and Reagents:
-
Primary cortical neurons (e.g., from E18 rat embryos)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Poly-D-lysine coated 96-well plates
-
This compound (AMHH)
-
N-methyl-D-aspartate (NMDA)
-
Glycine
-
Lactate Dehydrogenase (LDH) cytotoxicity assay kit
-
Phosphate-buffered saline (PBS)
2. Experimental Procedure:
-
Cell Culture: Plate primary cortical neurons on poly-D-lysine coated 96-well plates at a density of 1 x 10⁵ cells/well. Culture for 10-14 days in vitro (DIV) to allow for mature synapse formation.
-
Compound Preparation: Prepare a 10 mM stock solution of AMHH in sterile water. Prepare a 10 mM stock solution of NMDA and a 1 mM stock solution of glycine in sterile water.
-
Pre-treatment: On DIV 14, replace the culture medium with fresh, pre-warmed Neurobasal medium (without supplements). Add varying concentrations of AMHH (e.g., 1, 10, 50, 100 µM) to the designated wells. Include a vehicle control (sterile water). Incubate for 30 minutes at 37°C.
-
Excitotoxic Insult: Add NMDA (final concentration 100 µM) and glycine (final concentration 10 µM) to all wells except the negative control group.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO₂.
-
Cytotoxicity Assessment: Measure cell death by quantifying the release of LDH into the culture medium using a commercially available LDH assay kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (neurons treated with a lysis buffer). Plot the percentage of neuroprotection as a function of AMHH concentration.
Protocol 2: Electrophysiological Recording of NMDA Receptor-Mediated Currents
This protocol describes how to use whole-cell patch-clamp electrophysiology in acute brain slices to determine if AMHH affects NMDA receptor-mediated synaptic currents.
1. Materials and Reagents:
-
Adult mouse or rat for brain slice preparation
-
Vibrating microtome (vibratome)
-
Artificial cerebrospinal fluid (aCSF), carbogenated (95% O₂/5% CO₂)
-
Internal solution for patch pipette (containing Cs-gluconate or similar)
-
AMPA receptor antagonist (e.g., CNQX)
-
GABAₐ receptor antagonist (e.g., Picrotoxin)
-
This compound (AMHH)
-
Patch-clamp amplifier and data acquisition system
2. Experimental Procedure:
-
Slice Preparation: Prepare 300 µm thick coronal slices of the hippocampus using a vibratome in ice-cold, carbogenated aCSF. Allow slices to recover for at least 1 hour.
-
Recording Setup: Transfer a slice to the recording chamber and perfuse with carbogenated aCSF at room temperature.
-
Cell Identification: Identify CA1 pyramidal neurons using DIC microscopy.
-
Whole-Cell Recording: Obtain a whole-cell patch-clamp recording from a CA1 neuron. Clamp the cell at +40 mV to relieve the Mg²⁺ block of the NMDA receptor.
-
Isolating NMDA Currents: Perfuse the slice with aCSF containing an AMPA receptor antagonist (e.g., 10 µM CNQX) and a GABAₐ receptor antagonist (e.g., 100 µM Picrotoxin) to isolate NMDA receptor-mediated excitatory postsynaptic currents (EPSCs).
-
Baseline Recording: Stimulate Schaffer collateral afferents to evoke NMDA-EPSCs and record a stable baseline for 10 minutes.
-
AMHH Application: Bath-apply AMHH at a chosen concentration (e.g., 50 µM) and continue to record NMDA-EPSCs for 20-30 minutes.
-
Washout: Perfuse the slice with aCSF without AMHH to observe any reversal of the effect.
-
Data Analysis: Measure the amplitude of the NMDA-EPSCs before, during, and after AMHH application. Express the effect of AMHH as a percentage reduction of the baseline EPSC amplitude.
Experimental Workflow Visualization
The following diagram outlines the general workflow for characterizing a novel neuroactive compound like AMHH.
Application Notes and Protocols for the Glutamine Synthetase Inhibitor: L-Methionine Sulfoximine (MSO)
Disclaimer: Initial searches for "(S)-2-Amino-6-methoxy-6-oxohexanoic acid hydrochloride" as a glutamine synthetase inhibitor did not yield specific information. The following application notes and protocols are based on the well-characterized, irreversible glutamine synthetase inhibitor, L-Methionine sulfoximine (MSO) , as a representative compound for researchers interested in studying the effects of glutamine synthetase inhibition.
Introduction
Glutamine synthetase (GS) is a critical enzyme in nitrogen metabolism, catalyzing the ATP-dependent synthesis of glutamine from glutamate and ammonia. This enzyme plays a pivotal role in various cellular processes, including amino acid and nucleotide biosynthesis, neurotransmitter recycling, and ammonia detoxification.[1] Dysregulation of GS activity has been implicated in several pathologies, including cancer and neurological disorders, making it an attractive target for therapeutic intervention.
L-Methionine sulfoximine (MSO) is a potent, irreversible inhibitor of glutamine synthetase.[2][3][4] It acts as a transition-state analog, being phosphorylated by GS at the active site, which leads to its tight binding and subsequent inactivation of the enzyme.[2] These application notes provide detailed protocols for utilizing MSO to study the functional roles of glutamine synthetase in various biological systems.
Quantitative Data
The inhibitory activity of L-Methionine sulfoximine against glutamine synthetase has been characterized in various studies. The following tables summarize key quantitative data.
Table 1: Inhibitory Constants for L-Methionine Sulfoximine (MSO)
| Parameter | Enzyme Source | Value | Reference |
| Ki (competitive) | Human (recombinant) | 1.19 mM | [5] |
| IC50 | Mycobacterium tuberculosis | 3 mM |
Note: The inhibition by MSO is biphasic, with an initial competitive inhibition followed by irreversible inactivation.[5]
Experimental Protocols
In Vitro Glutamine Synthetase Activity Assay (Colorimetric)
This protocol is adapted from a method that measures the γ-glutamyl transferase activity of GS, resulting in the formation of γ-glutamyl hydroxamate, which can be detected colorimetrically.
Materials:
-
Purified glutamine synthetase or cell/tissue lysate
-
L-Methionine sulfoximine (MSO)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 100 mM L-glutamine, 20 mM hydroxylamine, 1 mM ADP
-
Stop Solution: 10% (w/v) FeCl₃, 24% (w/v) trichloroacetic acid, 3.3 M HCl
-
96-well microplate
-
Microplate reader
Procedure:
-
Sample Preparation:
-
Cell Lysate: Harvest cells and wash with cold PBS. Resuspend the cell pellet in a lysis buffer (e.g., RIPA buffer) and lyse by sonication or freeze-thaw cycles. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Collect the supernatant containing the protein lysate.
-
Tissue Homogenate: Homogenize fresh or frozen tissue in a suitable lysis buffer on ice. Centrifuge the homogenate to clear cellular debris and collect the supernatant.
-
-
Inhibitor Preparation: Prepare a stock solution of MSO in water or a suitable buffer. Prepare serial dilutions to determine the IC₅₀ value.
-
Assay Reaction:
-
Add 50 µL of sample (or purified enzyme) to the wells of a 96-well plate.
-
Add 10 µL of MSO solution at various concentrations (or vehicle control).
-
Pre-incubate the plate at 37°C for 15-30 minutes.
-
Initiate the reaction by adding 140 µL of pre-warmed Assay Buffer to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes). The incubation time may need to be optimized based on the enzyme activity in the sample.
-
-
Stopping the Reaction and Detection:
-
Stop the reaction by adding 100 µL of Stop Solution to each well.
-
Centrifuge the plate at 1,000 x g for 5 minutes to pellet any precipitate.
-
Measure the absorbance of the supernatant at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (no enzyme) from all readings.
-
Calculate the percentage of inhibition for each MSO concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the MSO concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Cell-Based Glutamine Synthetase Inhibition Assay
This protocol allows for the assessment of MSO's effect on GS activity within intact cells.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
L-Methionine sulfoximine (MSO)
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer (as described in the in vitro assay)
-
Reagents for the in vitro GS activity assay
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate (e.g., 6-well or 12-well) at a density that allows for optimal growth during the experiment. Allow cells to adhere and grow overnight.
-
Inhibitor Treatment:
-
Prepare various concentrations of MSO in complete cell culture medium.
-
Remove the old medium from the cells and replace it with the MSO-containing medium or vehicle control medium.
-
Incubate the cells for the desired treatment duration (e.g., 4, 12, or 24 hours).
-
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of lysis buffer to each well and incubate on ice for 10-15 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Proceed with the cell lysis and protein quantification steps as described in the in vitro assay protocol (Section 1, Step 1).
-
-
GS Activity Measurement:
-
Perform the in vitro glutamine synthetase activity assay on the cell lysates as described in the previous protocol (Section 1, Steps 3-5).
-
-
Data Analysis:
-
Normalize the GS activity to the total protein concentration for each sample.
-
Calculate the percentage of GS activity in MSO-treated cells relative to the vehicle-treated control cells.
-
Signaling Pathways
Inhibition of glutamine synthetase can have profound effects on various cellular signaling pathways due to the central role of glutamine in metabolism.
Impact on mTOR and PI3K/Akt Signaling
Glutamine metabolism is intricately linked to the PI3K/Akt/mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival. Inhibition of glutamine synthetase can disrupt this pathway through several mechanisms:
-
Reduced Nucleotide and Amino Acid Synthesis: Glutamine is a primary nitrogen donor for the synthesis of nucleotides and non-essential amino acids.[6] GS inhibition depletes the intracellular glutamine pool, which can lead to cell cycle arrest and apoptosis, particularly in rapidly proliferating cancer cells that are often "addicted" to glutamine.[6]
-
mTORC1 Regulation: The mTORC1 complex is a key downstream effector of the PI3K/Akt pathway and is sensitive to amino acid availability. Glutamine can activate mTORC1, and its depletion through GS inhibition can lead to decreased mTORC1 activity. This results in the downregulation of protein synthesis and cell growth.
Applications in Research
The use of MSO as a glutamine synthetase inhibitor has broad applications in various research areas:
-
Cancer Biology: Investigating the metabolic vulnerabilities of cancer cells and the therapeutic potential of targeting glutamine metabolism.
-
Neuroscience: Studying the role of the glutamate-glutamine cycle in neurotransmission and the pathological consequences of its disruption in neurological disorders.
-
Drug Development: Screening for and characterizing novel glutamine synthetase inhibitors.
-
Plant Biology: Elucidating the role of glutamine synthetase in nitrogen assimilation and plant growth.
By employing the protocols and understanding the signaling implications outlined in these application notes, researchers can effectively utilize L-Methionine sulfoximine to probe the multifaceted roles of glutamine synthetase in health and disease.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Methionine sulfoximine - Wikipedia [en.wikipedia.org]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Inhibition of human glutamine synthetase by L-methionine-S,R-sulfoximine – relevance to the treatment of neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
Application Notes and Protocols for CAS 147780-39-0 (GW4064) in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAS 147780-39-0, scientifically known as GW4064, is a potent and selective non-steroidal agonist of the Farnesoid X Receptor (FXR).[1][2][3] FXR is a nuclear receptor that serves as a key regulator of bile acid, lipid, and glucose homeostasis.[4] Its role in various physiological processes has made it an attractive therapeutic target for a range of conditions, including metabolic diseases and certain types of cancer.[5] GW4064 has been instrumental as a chemical tool to explore the physiological functions of FXR and to validate it as a drug target.[2][6]
These application notes provide a comprehensive overview of the use of GW4064 in drug discovery, with a focus on its application in colorectal cancer research. Detailed protocols for key experiments are provided to enable researchers to investigate its biological effects.
Mechanism of Action
The primary mechanism of action of GW4064 is the activation of FXR. Upon binding, GW4064 induces a conformational change in the receptor, leading to the recruitment of co-activator proteins and the formation of a heterodimer with the Retinoid X Receptor (RXR).[4][7] This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.[7]
However, it is crucial to note that GW4064 has been reported to have off-target effects, particularly at higher concentrations. Studies have shown that it can modulate the activity of multiple G protein-coupled receptors (GPCRs), including histamine and muscarinic receptors.[2][8][9] This necessitates careful experimental design and data interpretation to distinguish between FXR-dependent and off-target effects.
Data Presentation
Table 1: In Vitro Potency of GW4064
| Parameter | Value | Cell Line/System | Assay Type |
| EC50 | 15 nM | - | Isolated receptor activity assay |
| EC50 | 65 nM | CV-1 | Cell-based reporter gene assay |
| EC50 | 90 nM | Cells transfected with human FXR | Cell-based reporter gene assay |
| IC50 (HCT116) | 6.9 µM | HCT116 (Colorectal Cancer) | Cell viability assay |
| IC50 (CT26) | 6.4 µM | CT26 (Colorectal Cancer) | Cell viability assay |
Data compiled from multiple sources.[1][2][3][10][11]
Table 2: Off-Target Activity of GW4064
| Target | Activity | IC50 / EC50 (µM) |
| Histamine H1 Receptor (H1R) | Agonist | EC50 = 0.32 |
| Histamine H2 Receptor (H2R) | Inverse Agonist | IC50 = 3.8 |
| Histamine H4 Receptor (H4R) | Agonist | - |
Data highlights the importance of considering off-target effects in experimental design.[9]
Signaling Pathways and Experimental Workflows
FXR Signaling Pathway
References
- 1. FXR agonist GW4064 enhances anti-PD-L1 immunotherapy in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthetic FXR agonist GW4064 is a modulator of multiple G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. Repurposing FDA-approved drugs as FXR agonists: a structure based in silico pharmacological study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of novel FXR agonists with promising in vitro and in vivo activity | BioWorld [bioworld.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Synthetic FXR Agonist GW4064 Is a Modulator of Multiple G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Technical Support Center: (S)-2-Amino-6-methoxy-6-oxohexanoic acid hydrochloride Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the synthesis yield of (S)-2-Amino-6-methoxy-6-oxohexanoic acid hydrochloride, also known as L-α-Aminoadipic acid δ-methyl ester hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for the synthesis of this compound?
A1: A highly effective and convenient method for the synthesis of amino acid methyl ester hydrochlorides is the reaction of the corresponding amino acid with methanol in the presence of trimethylchlorosilane (TMSCl).[1][2][3][4] This method offers mild reaction conditions, simple workup, and generally provides good to excellent yields.[3][4] For dicarboxylic amino acids like L-α-aminoadipic acid, it is recommended to use four equivalents of TMSCl to ensure the esterification of both carboxyl groups, followed by selective hydrolysis or purification to isolate the desired δ-methyl ester.[1]
Q2: What are the main challenges in the synthesis of this compound?
A2: The primary challenges include:
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Selective Esterification: Achieving selective esterification of the δ-carboxyl group over the α-carboxyl group of L-α-aminoadipic acid.
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Side Reactions: The formation of byproducts such as the diester, diketopiperazines, and products of N-alkylation.[5]
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Low Yields: Yields can be compromised by incomplete reactions, side reactions, and product degradation during workup and purification.
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Racemization: Harsh reaction conditions can lead to the loss of stereochemical purity. The TMSCl/methanol method is reported to cause little racemization.[1]
Q3: How can I purify the final product?
A3: Purification of this compound typically involves the following steps:
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Removal of Reagents: After the reaction, the excess methanol and TMSCl are removed by rotary evaporation.[2][3][4]
-
Acid-Base Extraction: This technique can be used to separate the amino acid ester from non-polar impurities. The product can be extracted into an aqueous acid phase, washed with an organic solvent, and then recovered.
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Recrystallization: The crude product can be recrystallized from a suitable solvent system, such as methanol/diethyl ether, to obtain a pure crystalline solid.
-
Column Chromatography: For separating the desired monoester from the starting material and the diester byproduct, silica gel column chromatography can be employed.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Inactive reagents: Degradation of TMSCl due to moisture. 3. Poor solubility of starting material: L-α-aminoadipic acid may have limited solubility in methanol.[1] | 1. Increase reaction time: Monitor the reaction by TLC until the starting material is consumed. For poorly soluble amino acids, a longer reaction time (e.g., 24 hours) may be necessary.[1] 2. Use fresh reagents: Ensure TMSCl is freshly opened or properly stored to prevent hydrolysis. 3. Increase TMSCl concentration: For dicarboxylic amino acids, use at least four equivalents of TMSCl.[1] |
| Formation of Diester Byproduct | Excess methanol or prolonged reaction time: Both carboxyl groups of L-α-aminoadipic acid are esterified. | 1. Control stoichiometry: Use a controlled amount of methanol. 2. Optimize reaction time: Monitor the reaction closely and stop it once the desired monoester is the major product. 3. Purification: Separate the monoester from the diester using column chromatography. |
| Presence of Unreacted Starting Material | 1. Insufficient TMSCl: Not enough catalyst to drive the reaction to completion. 2. Short reaction time. | 1. Increase TMSCl: Add additional TMSCl to the reaction mixture. 2. Extend reaction time: Allow the reaction to proceed for a longer duration. |
| Product is an Oil Instead of a Solid | Presence of impurities: Residual solvent or byproducts can prevent crystallization. | 1. Thorough drying: Ensure all solvent is removed under high vacuum. 2. Purification: Purify the product using column chromatography before attempting crystallization. 3. Trituration: Add a non-polar solvent like diethyl ether to the oil and stir to induce precipitation of the solid hydrochloride salt. |
| Racemization of the Product | Harsh reaction conditions: High temperatures or prolonged exposure to strong acid or base. | 1. Maintain mild conditions: The TMSCl/methanol method is performed at room temperature, which minimizes racemization.[1] 2. Avoid strong bases: During workup, use mild basic conditions if necessary. |
Experimental Protocols
Key Experiment: Synthesis via TMSCl/Methanol Method
This protocol is adapted from the general procedure for amino acid methyl ester hydrochloride synthesis described by Li, et al.[1][2][3][4]
Materials:
-
L-α-Aminoadipic acid
-
Methanol (anhydrous)
-
Trimethylchlorosilane (TMSCl)
-
Diethyl ether (anhydrous)
Procedure:
-
To a round-bottom flask containing L-α-aminoadipic acid (1 equivalent), add anhydrous methanol.
-
Cool the mixture in an ice bath and slowly add trimethylchlorosilane (4 equivalents) with stirring.
-
Remove the ice bath and allow the reaction mixture to stir at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 12-24 hours), concentrate the reaction mixture under reduced pressure using a rotary evaporator to obtain the crude product.
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Wash the crude product with anhydrous diethyl ether to remove non-polar impurities.
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Dry the resulting solid under vacuum to yield this compound.
Data Presentation
| Method | Reagents | Reaction Time | Reported Yield (General) |
| TMSCl/Methanol | L-α-aminoadipic acid, Methanol, TMSCl | 12 - 24 hours | Good to Excellent[1][3][4] |
| Thionyl Chloride/Methanol | L-α-aminoadipic acid, Methanol, Thionyl Chloride | Varies | Good |
| HCl(g)/Methanol | L-α-aminoadipic acid, Methanol, HCl gas | Varies | Good |
Visualizations
Caption: General workflow for the synthesis of this compound.
References
Technical Support Center: Purification of (S)-2-Amino-6-methoxy-6-oxohexanoic acid hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of (S)-2-Amino-6-methoxy-6-oxohexanoic acid hydrochloride.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
Q1: My recrystallization attempt resulted in an oil instead of crystals. What should I do?
A1: "Oiling out" is a common issue in recrystallization. It occurs when the solute is insoluble in the solvent at room temperature but melts at a temperature below the solvent's boiling point. Here are several strategies to induce crystallization:
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Lower the crystallization temperature: Once the solution has cooled to room temperature without success, try using an ice bath or a refrigerator to further decrease the temperature.
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Scratch the inner surface of the flask: Use a glass rod to gently scratch the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
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Add a seed crystal: If you have a small amount of pure, solid product, adding a tiny crystal to the cooled solution can initiate crystallization.
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Change the solvent system: The chosen solvent may be too nonpolar. Consider using a solvent pair. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is less soluble) dropwise at an elevated temperature until the solution becomes slightly cloudy. Reheat to clarify and then cool slowly. For an amino acid ester hydrochloride, solvent systems like methanol/diethyl ether or ethanol/diethyl ether can be effective.
Q2: After recrystallization, my product yield is very low. How can I improve it?
A2: Low yield after recrystallization is often due to using too much solvent or premature crystallization.
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Minimize solvent usage: Use the minimum amount of hot solvent required to fully dissolve the crude product. Using an excess will result in a significant portion of your product remaining in the mother liquor upon cooling.
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Prevent premature crystallization: If you are performing a hot filtration to remove insoluble impurities, ensure your funnel and filter paper are pre-heated to prevent the product from crystallizing on the filter.
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Recover product from the mother liquor: You can often recover more product by concentrating the filtrate (mother liquor) by evaporation and cooling it again to induce a second crop of crystals.
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Use ice-cold solvent for washing: When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving the purified product.
Q3: My purified product has a broad melting point range. What does this indicate and how can I fix it?
A3: A broad melting point range is a strong indicator of impurities. Potential impurities in the synthesis of this compound from the corresponding amino acid and methanol/HCl could include:
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Unreacted starting material: The parent amino acid may not have fully esterified.
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Diester formation: If the starting material is a dicarboxylic amino acid, a diester might form as a byproduct.
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Racemization: Harsh reaction conditions (e.g., prolonged heating) can lead to racemization at the alpha-carbon.
To improve purity, consider the following:
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Perform a second recrystallization: A single recrystallization may not be sufficient to remove all impurities.
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Utilize column chromatography: For impurities with different polarities, silica gel column chromatography can be an effective purification method. A polar eluent system, such as a mixture of dichloromethane and methanol, would likely be required.
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Assess chiral purity: Use chiral HPLC to determine if racemization has occurred.
Q4: I am seeing streaks or tailing on my TLC plate when analyzing the purified product. What is the cause and how can I get clean spots?
A4: Streaking or tailing on a silica gel TLC plate is common for polar and acidic compounds like amino acid hydrochlorides. This is due to the ionization of the amino and carboxylic acid groups on the acidic silica gel surface. To obtain well-defined spots:
-
Modify the mobile phase: Add a small amount of a polar, acidic, or basic modifier to the eluent to suppress ionization. For an amino acid hydrochloride, adding a small percentage of acetic acid or a few drops of ammonia to the mobile phase can often resolve this issue. A common eluent system could be a mixture of dichloromethane, methanol, and a small amount of acetic acid.
Frequently Asked Questions (FAQs)
Q1: What is a common synthesis method for this compound?
A1: A prevalent method for the synthesis of amino acid methyl ester hydrochlorides is the Fischer esterification.[1][2] This involves reacting the corresponding amino acid with methanol in the presence of a strong acid catalyst, such as hydrogen chloride (which can be generated in situ from thionyl chloride or trimethylchlorosilane) or sulfuric acid.[1][3]
Q2: What are the most likely impurities I might encounter?
A2: Based on the common synthesis methods, potential impurities include:
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Unreacted (S)-2-amino-6-oxohexanoic acid: Incomplete esterification.
-
Dimethyl ester of (S)-2-aminohexanedioic acid: If the starting material is the dicarboxylic acid, over-esterification can occur.
-
(R)-2-Amino-6-methoxy-6-oxohexanoic acid hydrochloride: The enantiomeric impurity due to racemization.
-
Residual solvents: From the reaction and purification steps.
Q3: What analytical techniques are recommended for assessing the purity of the final product?
A3: A combination of techniques is recommended for a comprehensive purity assessment:
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High-Performance Liquid Chromatography (HPLC): Both reversed-phase for general purity and chiral HPLC to determine enantiomeric excess are crucial.[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Melting Point Analysis: A sharp melting point range is indicative of high purity.
Data Presentation
The following tables provide illustrative data for the purification of this compound under different hypothetical conditions. These are examples to guide experimental design.
Table 1: Recrystallization Solvent Screening
| Solvent System (v/v) | Yield (%) | Purity (by HPLC, %) | Observations |
| Methanol/Diethyl Ether | 85 | 98.5 | Good crystal formation upon slow cooling. |
| Ethanol/Hexane | 78 | 97.9 | Some oiling out observed initially. |
| Isopropanol | 65 | 96.5 | Slower crystallization, smaller needles. |
| Acetone/Water | 72 | 97.2 | Requires careful control of water addition. |
Table 2: Column Chromatography Conditions
| Stationary Phase | Mobile Phase (v/v) | Elution Time (min) | Purity (by HPLC, %) |
| Silica Gel | Dichloromethane:Methanol (95:5) | 15 | 99.2 |
| Silica Gel | Ethyl Acetate:Methanol (9:1) | 12 | 98.8 |
| C18 | Acetonitrile:Water with 0.1% TFA | 8 | 99.5 |
Experimental Protocols
Protocol 1: Recrystallization
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot methanol while stirring to dissolve the solid completely.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat the solution at reflux for 5-10 minutes.
-
Hot Filtration (if decolorizing carbon was used): Pre-heat a funnel and fluted filter paper. Filter the hot solution into a clean Erlenmeyer flask to remove the activated carbon.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Further cooling in an ice bath can enhance crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold diethyl ether to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Chiral HPLC for Purity Analysis
This protocol provides a general method for determining the enantiomeric purity. Specific conditions may need optimization.
-
Sample Preparation: Prepare a stock solution of the purified product in the mobile phase at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
HPLC System and Conditions:
-
Column: A chiral stationary phase suitable for amino acid esters (e.g., a polysaccharide-based column like Chiralpak AD-H or a macrocyclic antibiotic-based column like CHIROBIOTIC T).[4]
-
Mobile Phase: A mixture of hexane and isopropanol (e.g., 90:10 v/v) with a small amount of a modifier like trifluoroacetic acid (TFA) (0.1%) to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the sample and integrate the peak areas for the (S) and any detected (R) enantiomers to calculate the enantiomeric excess (%ee).
Visualizations
Caption: General experimental workflow for the purification of this compound by recrystallization.
References
- 1. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pianetachimica.it [pianetachimica.it]
- 3. US8039662B2 - Process for the preparation of amino acid methyl esters - Google Patents [patents.google.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (S)-2-Amino-6-methoxy-6-oxohexanoic acid hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-2-Amino-6-methoxy-6-oxohexanoic acid hydrochloride. The information focuses on common degradation issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: The most common degradation pathway for this compound is the hydrolysis of the methyl ester group. This reaction converts the methoxy group at the 6-position into a carboxylic acid, yielding (S)-2-aminohexanedioic acid and methanol. This hydrolysis can be catalyzed by acid or base.
Q2: What are the main factors that influence the stability of this compound in solution?
A2: The stability of this compound in solution is primarily affected by pH, temperature, and the presence of certain metal ions.
-
pH: The rate of hydrolysis of the methyl ester is significantly influenced by pH. Both acidic and basic conditions can promote hydrolysis, with the rate increasing substantially at pH values above 8.[1]
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Temperature: Higher temperatures accelerate the rate of degradation.[1] For optimal stability, it is recommended to store and handle solutions at low temperatures, such as 4°C, when possible.
-
Metal Ions: Certain metal ions can complex with α-amino acid esters and catalyze their hydrolysis. For instance, copper(II) complexes have been shown to increase the rate of base hydrolysis of α-amino acid esters by approximately 10,000-fold compared to the free esters.[2]
Q3: How can I detect degradation of my compound?
A3: Degradation can be monitored using various analytical techniques, including:
-
Thin-Layer Chromatography (TLC): A simple and rapid method to check for the appearance of new spots, indicating the formation of degradation products.
-
High-Performance Liquid Chromatography (HPLC): A quantitative method to separate and quantify the parent compound and its degradation products. A decrease in the peak area of the parent compound and the emergence of new peaks are indicative of degradation.
-
Gas Chromatography (GC): Can be used to analyze for the presence of the methanol byproduct from hydrolysis.
-
pH Measurement: A change in the pH of an unbuffered solution can indicate hydrolysis, as the formation of the carboxylic acid will decrease the pH.
Q4: What are the recommended storage conditions for the solid compound and its solutions?
A4:
-
Solid: The solid hydrochloride salt is generally more stable than the free base. It should be stored in a cool, dry place, protected from moisture.
-
Solutions: Solutions should be freshly prepared whenever possible. If storage is necessary, it is recommended to store them at low temperatures (e.g., 4°C) and at a slightly acidic pH (pH 3-6) to minimize hydrolysis. Avoid alkaline conditions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpectedly low yield in a reaction where the compound is a starting material. | Degradation of the compound prior to or during the reaction. | 1. Verify Compound Integrity: Before use, check the purity of the starting material using HPLC or TLC.2. Control Reaction pH: Ensure the reaction conditions are not strongly basic or acidic, if possible. If basic conditions are required, consider using milder bases (e.g., LiOH) and lower temperatures.[3][4]3. Minimize Reaction Time: Shorter reaction times can reduce the extent of degradation.4. Use Anhydrous Solvents: If the reaction is sensitive to water, use anhydrous solvents to prevent hydrolysis. |
| Appearance of an additional spot on TLC or an extra peak in HPLC analysis of a sample. | Hydrolysis of the methyl ester to the corresponding carboxylic acid. | 1. Confirm Identity of Impurity: Use a reference standard of the hydrolyzed product, if available, to confirm its identity via co-injection in HPLC or co-spotting on TLC.2. Optimize Storage/Handling: Review solution preparation and storage procedures. Prepare solutions fresh and at a suitable pH and temperature.3. Purification: If the impurity is present in the starting material, consider purification by recrystallization or chromatography. |
| Inconsistent results in biological assays. | Degradation of the active compound in the assay medium. | 1. Assess Stability in Assay Buffer: Perform a time-course experiment to determine the stability of the compound in the assay buffer under the assay conditions (e.g., 37°C). Analyze samples at different time points by HPLC.2. Adjust Assay Buffer pH: If degradation is observed, consider adjusting the pH of the assay buffer to a range where the compound is more stable.3. Prepare Fresh Solutions: Always use freshly prepared solutions of the compound for biological experiments. |
Experimental Protocols
Protocol 1: Stability Assessment by HPLC
This protocol outlines a method to assess the stability of this compound under different pH and temperature conditions.
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
Phosphate buffer solutions (pH 3, 5, 7, 9)
-
HPLC system with a C18 column
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in HPLC-grade water.
-
Sample Preparation: Dilute the stock solution with the respective phosphate buffer solutions to a final concentration of 0.1 mg/mL.
-
Incubation: Incubate the prepared samples at two different temperatures: 4°C and 25°C.
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Time Points: Withdraw aliquots from each sample at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
HPLC Analysis: Analyze the aliquots by HPLC. A typical method would involve a C18 column with a gradient elution of water (with 0.1% trifluoroacetic acid) and acetonitrile.
-
Data Analysis: Quantify the peak area of the parent compound at each time point. Plot the percentage of the remaining parent compound against time for each condition.
Quantitative Data Summary (Example)
| pH | Temperature (°C) | % Degradation after 24h | % Degradation after 48h |
| 3 | 4 | < 1% | < 1% |
| 3 | 25 | 1.5% | 2.8% |
| 5 | 4 | < 1% | 1.2% |
| 5 | 25 | 2.5% | 4.5% |
| 7 | 4 | 2.1% | 3.9% |
| 7 | 25 | 8.5% | 15.2% |
| 9 | 4 | 10.3% | 18.5% |
| 9 | 25 | 35.6% | 58.4% |
Note: The data presented in this table is representative and intended for illustrative purposes. Actual degradation rates should be determined experimentally.
Visualizations
Caption: Primary degradation pathway of this compound.
Caption: Experimental workflow for assessing compound stability.
Caption: Troubleshooting logic for experiments involving the title compound.
References
- 1. US5374765A - Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof - Google Patents [patents.google.com]
- 2. The hydrolysis of alpha-amino-acid esters in mixed ligand complexes with copper(II)-iminodiacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chimia.ch [chimia.ch]
Overcoming solubility problems with (S)-2-Amino-6-methoxy-6-oxohexanoic acid hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-2-Amino-6-methoxy-6-oxohexanoic acid hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound, also known as L-alpha-Aminoadipic acid-delta-methyl ester hydrochloride, is the hydrochloride salt of the methyl ester of L-alpha-Aminoadipic acid. As a hydrochloride salt, it generally exhibits improved stability and solubility in aqueous solutions compared to its free base form.[1] This compound serves as a versatile intermediate in various research and development applications, including:
-
Pharmaceutical Synthesis: It is a building block for the synthesis of more complex pharmaceutical compounds.[2]
-
Biochemical Research: It is utilized in studies related to amino acid metabolism and enzyme activity.[1][2]
-
Peptide Synthesis: Its structure makes it a useful component in the synthesis of peptides.[1][2]
Q2: What are the general solubility characteristics of this compound?
Q3: How should I store this compound?
For long-term stability, it is recommended to store the solid compound at 2-8°C.[2] If you have prepared a stock solution, it is advisable to aliquot it and store at -20°C or -80°C to minimize freeze-thaw cycles. Aqueous solutions are generally not recommended for storage for more than a day.
Troubleshooting Guide
Issue 1: The compound is not dissolving in water or aqueous buffers (e.g., PBS).
-
Initial Troubleshooting Steps:
-
Verify the form of the compound: Ensure you are using the hydrochloride salt, as the free base will have significantly lower aqueous solubility.
-
Check the pH of the solvent: As an amino acid derivative, the solubility of this compound is pH-dependent. In its hydrochloride form, it should be more soluble in neutral to slightly acidic conditions. If your buffer is basic, it may cause the compound to precipitate.
-
Gently warm the solution: Warming the solution to 37°C can aid in dissolution. Avoid excessive heat, which could lead to degradation.
-
Sonication: Use a sonicator bath to provide mechanical agitation, which can help break up solid particles and enhance dissolution.
-
Increase the solvent volume: The concentration you are trying to achieve may be above the compound's solubility limit. Try dissolving a smaller amount in the same volume or increasing the solvent volume.
-
Issue 2: The compound precipitates out of solution after initial dissolution.
-
Potential Causes and Solutions:
-
Supersaturated solution: You may have created a supersaturated solution, which is unstable. Try preparing a less concentrated stock solution.
-
pH shift: The addition of the compound may have altered the pH of your solution to a point where its solubility is reduced. Re-adjust the pH of the final solution.
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Temperature change: If the solution was warmed to dissolve the compound, it might precipitate upon cooling to room temperature. If your experiment allows, maintain a slightly elevated temperature or prepare the solution fresh before use.
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Interaction with other components: If you are dissolving the compound in a complex medium (e.g., cell culture media), it might be interacting with other components and precipitating. Try dissolving it in a simpler buffer first and then adding it to the final medium.
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Issue 3: I need to use the compound in a non-aqueous solvent for my experiment.
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Recommended Solvents and Protocol:
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Dimethyl Sulfoxide (DMSO): DMSO is a powerful organic solvent that can dissolve a wide range of compounds. It is a good first choice for creating a high-concentration stock solution.
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Ethanol: Ethanol is another potential organic solvent.
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Protocol for preparing an organic stock solution:
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Weigh the desired amount of this compound in a sterile conical tube.
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Add the appropriate volume of anhydrous DMSO or ethanol to achieve the desired concentration.
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Vortex or sonicate until the compound is fully dissolved.
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Store the stock solution at -20°C or -80°C.
-
-
Important Consideration: When using a stock solution in an organic solvent for aqueous-based experiments (e.g., cell culture), ensure the final concentration of the organic solvent is low enough to not affect the experimental system (typically <0.5% for DMSO).
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Data Presentation
Table 1: Estimated Solubility of this compound and a Related Compound.
| Compound | Solvent | Estimated Solubility | Remarks |
| This compound | Aqueous Solutions | Expected to be soluble | As a hydrochloride salt, solubility in water and buffers is generally good.[1] |
| L-α-Aminoadipic acid | 1N HCl | ~10 mg/mL | This is the parent compound, providing a reference for acidic conditions.[3] |
| L-α-Aminoadipic acid | PBS (pH 7.2) | ~0.5 mg/mL | Solubility of the parent compound in a physiological buffer.[3] |
| This compound | DMSO | Likely soluble | Amino acid esters are often soluble in DMSO. |
| This compound | Ethanol | Likely soluble | Amino acid esters are often soluble in ethanol. |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Stock Solution
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Materials:
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This compound
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Sterile, deionized water or desired aqueous buffer (e.g., PBS, pH 7.2)
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Sterile conical tubes
-
Vortex mixer
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Water bath or sonicator (optional)
-
-
Procedure:
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Weigh the desired amount of this compound and place it in a sterile conical tube.
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Add a portion of the desired solvent (e.g., 80% of the final volume).
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Vortex the tube vigorously for 1-2 minutes.
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If the compound is not fully dissolved, gently warm the solution to 37°C in a water bath or place it in a sonicator bath for 5-10 minutes.
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Once dissolved, add the remaining solvent to reach the final desired volume and concentration.
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Sterile-filter the solution through a 0.22 µm filter if it will be used in cell culture or other sterile applications.
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Use the solution immediately or aliquot and store at -20°C for short-term storage.
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Mandatory Visualizations
Signaling Pathway: Inhibition of Glutamine Synthetase
The parent compound, L-α-Aminoadipic acid, is known to be an inhibitor of glutamine synthetase, an essential enzyme in nitrogen metabolism. This pathway illustrates the role of glutamine synthetase and the point of inhibition.
Caption: Inhibition of Glutamine Synthetase by an L-α-Aminoadipic acid analog.
Experimental Workflow: Testing Glutamine Synthetase Inhibition
This workflow outlines the general steps to assess the inhibitory effect of this compound on glutamine synthetase activity in a cell-based assay.
Caption: Workflow for assessing glutamine synthetase inhibition in cell culture.
References
Technical Support Center: (S)-2-Amino-6-methoxy-6-oxohexanoic acid hydrochloride
Welcome to the technical support center for (S)-2-Amino-6-methoxy-6-oxohexanoic acid hydrochloride. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common experimental artifacts and challenges encountered when working with this and structurally similar compounds.
Table of Contents
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Frequently Asked Questions (FAQs)
Q1: My compound appears wet or clumpy. What is the cause?
A1: this compound, like many amino acid hydrochlorides, is potentially hygroscopic, meaning it can absorb moisture from the atmosphere.[1][2] This can lead to difficulties in accurately weighing the compound and may introduce water into sensitive reactions. It is recommended to store the compound in a desiccator and handle it in a dry environment (e.g., glove box) if possible.
Q2: I observe a second, smaller peak in my mass spectrum that corresponds to the free carboxylic acid. Why is this happening?
A2: The methoxy (methyl ester) group can be susceptible to hydrolysis, especially if the compound is exposed to moisture, acidic, or basic conditions.[3][4] This hydrolysis converts the methyl ester back to the carboxylic acid, resulting in an impurity with a different molecular weight. To minimize hydrolysis, ensure all solvents and reagents are anhydrous and avoid unnecessarily high temperatures or prolonged exposure to non-neutral pH.
Q3: Can I use any base for my peptide coupling reaction with this amino acid?
A3: The choice of base is critical. Strong bases like diisopropylethylamine (DIPEA) can sometimes promote racemization at the chiral center, especially with prolonged reaction times or elevated temperatures. For sensitive couplings, using a weaker base such as N-methylmorpholine (NMM) or collidine is often recommended to suppress this side reaction.[5]
Q4: My NMR spectrum shows broad peaks. What could be the issue?
A4: Broad peaks in an NMR spectrum can be caused by several factors. Common issues include poor shimming of the spectrometer, the presence of paramagnetic impurities, or chemical exchange phenomena.[6][7] If the compound is not fully dissolved or has started to aggregate, this can also lead to peak broadening. Ensure your sample is fully dissolved and consider filtering it before analysis.
Troubleshooting Guides
Inconsistent Spectroscopic Data (NMR, MS)
Issue: You observe unexpected peaks in your NMR or Mass Spectrum, suggesting the presence of impurities.
Possible Causes & Solutions:
| Potential Artifact/Impurity | Analytical Observation (Expected) | Troubleshooting Steps |
| Hydrolyzed Product | MS: Peak at [M-14]+ (loss of CH₂) corresponding to the free carboxylic acid. ¹H NMR: Disappearance of the methyl ester singlet (~3.7 ppm). | Use anhydrous solvents and reagents. Avoid exposure to acidic/basic aqueous conditions. Purify via chromatography if hydrolysis has occurred.[3][4] |
| Dimerization/Oligomerization | MS: Peaks at 2x, 3x the molecular weight. ¹H NMR: Broadening of peaks, complex multiplets. | Use dilute reaction conditions. Ensure the primary amine is properly protected or protonated before activating the carboxyl group. |
| Racemization | Chiral HPLC/SFC: Appearance of a second peak for the (R)-enantiomer. ¹H NMR with Chiral Solvating Agent: Splitting of characteristic peaks.[8] | Use racemization-suppressing coupling additives (e.g., HOAt, Oxyma).[5] Use weaker bases (e.g., NMM instead of DIPEA).[5] Keep reaction temperatures low. |
| Residual Solvent | ¹H NMR: Characteristic peaks for common solvents (e.g., DCM, EtOAc, DMF). | Dry the sample under high vacuum for an extended period. Consider co-evaporation with a suitable solvent. |
Low Yield or Failed Peptide Coupling Reactions
Issue: The coupling reaction of this compound with another amino acid or amine results in low yield of the desired peptide.
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Steps & Recommendations |
| Incomplete Amine Deprotonation | The starting material is a hydrochloride salt. Ensure at least one equivalent of base (e.g., DIPEA, NMM) is added to neutralize the HCl salt before the coupling reaction begins. A common practice is to use 1.5 to 3 equivalents of base.[5] |
| Insufficient Carboxyl Activation | Choose a more powerful coupling reagent. For sterically hindered or challenging couplings, phosphonium salts (e.g., PyBOP, PyAOP) or uronium salts with superior additives (e.g., HATU, HCTU) are highly effective.[9] |
| Guanidinylation Side Reaction | If using uronium/guanidinium reagents (e.g., HBTU, HATU) in excess, they can react with the free amine, capping the peptide chain.[9][10] Avoid using a large excess of the coupling reagent or switch to a phosphonium-based reagent like PyBOP.[9] |
| Steric Hindrance | The side chain may cause steric hindrance. Increase reaction time, slightly elevate the temperature (e.g., to 40-50°C), or use a more potent coupling reagent combination like HATU/HOAt.[11] |
Poor Reproducibility and Stability Issues
Issue: Experiments yield inconsistent results, or the compound appears to degrade over time.
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Steps & Recommendations |
| Hygroscopicity | The compound absorbs atmospheric moisture, changing its effective concentration and introducing water into reactions.[1][2] Store the compound in a desiccator over a drying agent (e.g., P₂O₅, Drierite). Handle in an inert atmosphere (glove box) for sensitive applications. |
| Thermal Instability | The compound may degrade at elevated temperatures, especially during prolonged heating for solvent removal. Dry the compound at room temperature under high vacuum. Avoid excessive heat during reaction workups. |
| Light Sensitivity | While not specifically documented for this compound, many complex organic molecules can be light-sensitive. Store the compound in an amber vial or in the dark to prevent potential photodegradation. |
Experimental Protocols
General Protocol for Peptide Coupling
This protocol is a general guideline for coupling this compound to a resin-bound amine (Fmoc-based solid-phase peptide synthesis).
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Resin Preparation: Swell the Fmoc-protected amine-functionalized resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 30-60 minutes.
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Fmoc-Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes. Repeat this step once. Wash the resin thoroughly with DMF (5-7 times).
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Activation Mixture Preparation: In a separate vial, dissolve this compound (3 eq.), a coupling reagent such as HATU (2.9 eq.), and an additive like HOAt (3 eq.) in DMF.
-
Coupling: Add a suitable base, such as DIPEA or NMM (6 eq.), to the activation mixture and vortex briefly. Immediately add the activated amino acid solution to the deprotected resin.
-
Reaction: Agitate the reaction mixture at room temperature for 1-2 hours.
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Monitoring: Perform a qualitative test (e.g., Kaiser or Ninhydrin test) to check for the presence of free primary amines.[5] A negative result indicates the reaction is complete. If the test is positive, the coupling step may be repeated.
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Washing: Once the coupling is complete, wash the resin thoroughly with DMF, followed by dichloromethane (DCM), and then dry under vacuum.
Diagrams
Caption: Troubleshooting workflow for purity analysis.
Caption: Potential side reactions and artifacts.
References
- 1. Hygroscopicity of amino acids and their effect on the water uptake of ammonium sulfate in the mixed aerosol particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hygroscopicity of water-soluble organic compounds in atmospheric aerosols: amino acids and biomass burning derived organic species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. NMR Artifacts - Max T. Rogers NMR [nmr.natsci.msu.edu]
- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 8. 1H NMR spectroscopy in the presence of Mosher acid to rapidly determine the enantiomeric composition of amino acid benzyl esters, chirons susceptible to easy racemization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 10. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for (S)-2-Amino-6-methoxy-6-oxohexanoic acid hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (S)-2-Amino-6-methoxy-6-oxohexanoic acid hydrochloride.
Synthesis Overview
The synthesis of this compound typically involves a two-step process starting from (S)-2-aminoadipic acid. The first step is the selective esterification of the ω-carboxylic acid group, followed by the formation of the hydrochloride salt of the α-amino group.
Caption: General synthesis workflow for this compound.
Esterification Troubleshooting Guide
Frequently Asked Questions (FAQs)
Q1: What are the common methods for the esterification of the carboxylic acid?
A1: The most common methods for this transformation are the Fischer-Speier Esterification and methods using alkylating agents.[1]
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Fischer-Speier Esterification: This method involves heating the carboxylic acid with an excess of alcohol (in this case, methanol) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[1] The reaction is reversible, so conditions are optimized to favor product formation.[1]
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Using Trimethylchlorosilane (TMSCl): A facile method involves the use of TMSCl in methanol at room temperature. This method is known for its mild conditions and good to excellent yields for the synthesis of amino acid methyl ester hydrochlorides.[2][3][4]
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Alkylation with Alkylating Agents: While highly efficient, using potent methylating agents like dimethyl sulfate can lead to less selectivity and potential safety concerns.[1]
Q2: How can I optimize the yield for the Fischer esterification?
A2: Several factors can be adjusted to optimize the yield. According to Le Châtelier's principle, the equilibrium of this reversible reaction can be shifted towards the product.[1]
| Parameter | Recommendation | Rationale |
| Methanol | Use a large excess. Often, methanol is used as the solvent.[1] | Shifts the equilibrium to favor ester formation.[1] |
| Acid Catalyst | Use a stoichiometric amount or a slight excess of a strong acid (e.g., H₂SO₄).[1][5] | The basic amino group of the starting material will be protonated, consuming some of the acid catalyst.[1] |
| Temperature | Increase the reaction temperature, typically to the reflux temperature of the alcohol.[1][6] | Increases the reaction rate. |
| Reaction Time | Increase the reaction time.[1][2] | Allows the reaction to reach equilibrium. |
| Water Removal | Remove water as it is formed. | Shifts the equilibrium towards the product. This can be achieved by azeotropic distillation if a suitable solvent is used alongside methanol. |
Q3: What are the main side reactions to be aware of?
A3: Several side reactions can occur during the esterification of amino acids.
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Diketopiperazine formation: Esters of amino acids can cyclize intermolecularly to form diketopiperazines.[7]
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Racemization: While esterification with TMSCl is reported to cause little racemization, harsh acidic or basic conditions and elevated temperatures can potentially lead to loss of stereochemical integrity.[2]
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N-methylation: If a strong methylating agent is used, methylation of the amino group can occur.
Q4: My esterification reaction is not proceeding to completion. What should I do?
A4: If you observe incomplete conversion of your starting material, consider the following troubleshooting steps:
-
Check Catalyst: Ensure that a sufficient amount of acid catalyst has been added to account for the basicity of the amino group.[1]
-
Increase Temperature/Time: As esterification is often an equilibrium-controlled process, increasing the temperature and reaction time can help drive the reaction forward.[1]
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Ensure Anhydrous Conditions: Water is a byproduct of the Fischer esterification. Ensure your reagents and solvent are dry to favor the forward reaction.
Q5: How can I monitor the progress of the reaction?
A5: The progress of the reaction can be conveniently monitored by Thin Layer Chromatography (TLC).[2] The product, being an ester, will be less polar than the starting carboxylic acid and should have a higher Rf value.
Hydrochloride Salt Formation Troubleshooting Guide
Frequently Asked Questions (FAQs)
Q1: How is the hydrochloride salt typically formed?
A1: The hydrochloride salt is typically formed by dissolving the free amino acid ester in an organic solvent and then adding a solution of HCl in an organic solvent (e.g., HCl in dioxane, diethyl ether, or ethyl acetate) or by bubbling gaseous HCl through the solution.[8] The hydrochloride salt, being ionic, is often insoluble in nonpolar organic solvents and will precipitate.[8]
Q2: My hydrochloride salt is not precipitating. What should I do?
A2: If your product does not precipitate, you can try the following:
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Change Solvent: The choice of solvent is crucial. If your product is soluble, try adding an anti-solvent (a solvent in which your product is insoluble, like hexane or petroleum ether) to induce precipitation.[9]
-
Cool the Solution: Lowering the temperature of the solution can decrease the solubility of the salt and promote crystallization.
-
Concentrate the Solution: Carefully evaporating some of the solvent will increase the concentration of the product and may lead to precipitation.
Q3: The product is an oil or sludge. How can I obtain a solid?
A3: The formation of an oil or sludge instead of a crystalline solid is a common issue, especially if the product is hygroscopic.[9]
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Use Anhydrous Conditions: Water can interfere with salt formation and lead to oily products. Ensure all glassware, solvents, and reagents are thoroughly dried.
-
Trituration: Try adding a small amount of a solvent in which the oil is insoluble and scratching the side of the flask with a glass rod. This can sometimes induce crystallization.
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Solvent Exchange: Dissolve the oil in a minimal amount of a polar solvent (like methanol) and then add a nonpolar anti-solvent dropwise to precipitate the solid.[9]
-
Alternative Acid: If the hydrochloride salt is consistently problematic, consider forming a salt with a different acid, such as methanesulfonic acid.[9]
Caption: Troubleshooting workflow for the isolation and purification of the hydrochloride salt.
Experimental Protocols
Protocol 1: Fischer Esterification of (S)-2-Aminoadipic Acid
This protocol is a general procedure and may require optimization.
-
Reaction Setup: In a round-bottom flask, suspend (S)-2-aminoadipic acid (1 equivalent) in a large excess of methanol (e.g., 10-20 molar equivalents). Methanol will also serve as the solvent.
-
Catalyst Addition: Cool the suspension in an ice bath and slowly add concentrated sulfuric acid (1.1 equivalents) dropwise with stirring.
-
Reaction: Remove the ice bath and heat the mixture to reflux. Monitor the reaction progress by TLC. The reaction may take several hours to reach completion.
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Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid with a suitable base (e.g., a saturated solution of sodium bicarbonate).
-
Extraction: Extract the aqueous solution with an organic solvent like ethyl acetate. The desired product will be in the organic layer.
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Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude (S)-2-Amino-6-methoxy-6-oxohexanoic acid.
Protocol 2: Formation of the Hydrochloride Salt
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Dissolution: Dissolve the crude (S)-2-Amino-6-methoxy-6-oxohexanoic acid in a minimal amount of a suitable dry organic solvent (e.g., diethyl ether or ethyl acetate).
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Acidification: Slowly add a solution of HCl in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.
-
Precipitation: The hydrochloride salt should precipitate as a white solid. If no solid forms, refer to the troubleshooting guide above.
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Isolation: Collect the solid product by vacuum filtration, wash with a small amount of cold, dry solvent, and dry under vacuum.
-
Purification: The final product can be further purified by recrystallization from a suitable solvent system (e.g., methanol/diethyl ether).
References
- 1. benchchem.com [benchchem.com]
- 2. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] A Convenient Synthesis of Amino Acid Methyl Esters | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. US5424476A - Method for preparing amino acid esters - Google Patents [patents.google.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
Technical Support Center: (S)-2-Amino-6-methoxy-6-oxohexanoic acid hydrochloride HPLC Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the HPLC analysis of (S)-2-Amino-6-methoxy-6-oxohexanoic acid hydrochloride. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during chromatographic experiments.
Frequently Asked Questions (FAQs)
Q1: What are the typical HPLC columns and mobile phases used for the analysis of this compound?
A1: For the analysis of polar compounds like this compound, reversed-phase HPLC is a common technique. A C18 column is a suitable starting point.[1] Due to the polar nature of the analyte, a mobile phase consisting of an aqueous buffer (e.g., phosphate or formate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically employed.[1][2] The pH of the mobile phase is a critical parameter to control for achieving good peak shape and retention.[3]
Q2: Is derivatization required for the UV detection of this compound?
A2: this compound lacks a strong chromophore, which can result in low sensitivity with UV detection at higher wavelengths. While derivatization with agents like o-phthalaldehyde (OPA) can enhance UV absorbance or fluorescence, direct UV detection at low wavelengths (e.g., 200-220 nm) is often possible for amino acids without derivatization.[4][5] The choice depends on the required sensitivity of the assay.
Q3: How can I confirm the identity of the main peak as this compound?
A3: The most definitive method for peak identification is to use HPLC coupled with a mass spectrometer (LC-MS). This allows for the determination of the mass-to-charge ratio (m/z) of the eluting compound, which can be compared to the theoretical mass of (S)-2-Amino-6-methoxy-6-oxohexanoic acid. Additionally, running a well-characterized reference standard of the compound under the same HPLC conditions and comparing the retention times can provide strong evidence of peak identity.
Q4: What are potential degradation products of this compound that might appear as extra peaks?
A4: Potential degradation pathways for this molecule include hydrolysis of the methyl ester to the corresponding carboxylic acid, or other reactions related to the amino acid moiety, especially under harsh pH or high-temperature conditions. It is crucial to use freshly prepared samples and mobile phases to minimize degradation.[4]
Troubleshooting Guide
This guide addresses common HPLC peak shape and retention time issues in a question-and-answer format.
Peak Shape Problems
Q5: My peak for this compound is tailing. What are the possible causes and solutions?
A5: Peak tailing is a common issue, often caused by secondary interactions between the analyte and the stationary phase.[6]
-
Cause 1: Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the amine group of your analyte, causing tailing.[7]
-
Cause 2: Column Overload: Injecting too much sample can lead to peak tailing.
-
Solution: Reduce the sample concentration or injection volume.[9]
-
-
Cause 3: Contamination: A contaminated guard or analytical column can also cause tailing.
-
Solution: Flush the column with a strong solvent or replace the guard column.
-
Q6: I am observing a split peak for my analyte. What could be the reason?
A6: Split peaks can arise from various issues related to the column, sample solvent, or co-eluting impurities.[10]
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Cause 1: Column Void or Contamination: A void at the head of the column or a blocked frit can disrupt the sample band, leading to a split peak.[11]
-
Solution: Replace the column. Using a guard column can help protect the analytical column.
-
-
Cause 2: Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion, including splitting.
-
Solution: Dissolve the sample in the mobile phase or a weaker solvent.
-
-
Cause 3: Co-eluting Impurity: The split peak might actually be two closely eluting compounds.
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Solution: Optimize the mobile phase composition or gradient to improve resolution.
-
Q7: The peak for my compound is broader than expected. How can I improve the peak width?
A7: Peak broadening can be caused by several factors, from the HPLC system to the method parameters.[12]
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Cause 1: Extra-Column Volume: Excessive tubing length or a large detector cell can contribute to peak broadening.
-
Solution: Use tubing with a smaller internal diameter and shorter length. Ensure all connections are secure.[13]
-
-
Cause 2: Inappropriate Mobile Phase Conditions: A mobile phase with a pH close to the pKa of the analyte can lead to broader peaks.
-
Solution: Adjust the mobile phase pH to be at least one pH unit away from the analyte's pKa.[13]
-
-
Cause 3: Column Degradation: Over time, column performance can degrade, leading to broader peaks.
-
Solution: Replace the column with a new one of the same type.[8]
-
Data Summary Table
| Issue | Potential Cause | Recommended Solution(s) |
| Peak Tailing | Secondary interactions with silanols | Lower mobile phase pH; use an end-capped column. |
| Column overload | Decrease sample concentration or injection volume. | |
| Column contamination | Flush the column; replace the guard column. | |
| Peak Splitting | Column void or blocked frit | Replace the column; use a guard column. |
| Sample solvent mismatch | Dissolve the sample in the mobile phase. | |
| Co-eluting impurity | Optimize the mobile phase for better resolution. | |
| Peak Broadening | Extra-column volume | Use shorter, narrower tubing; check connections. |
| Mobile phase pH near pKa | Adjust mobile phase pH. | |
| Column degradation | Replace the column. |
Experimental Protocols
Protocol 1: General HPLC Method for this compound
This protocol provides a starting point for method development.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 95% A, 5% B).
Protocol 2: Sample Preparation from a Complex Matrix (e.g., Biological Fluid)
-
Protein Precipitation: To 100 µL of the sample, add 300 µL of cold acetonitrile.
-
Vortex: Mix thoroughly for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes.
-
Supernatant Collection: Carefully collect the supernatant.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection.
Visualizations
Troubleshooting Workflow for Peak Shape Issues
Caption: A decision tree for troubleshooting common HPLC peak shape problems.
General HPLC Analysis Workflow
Caption: A general workflow for HPLC analysis from sample preparation to reporting.
References
- 1. nanologica.com [nanologica.com]
- 2. phenomenex.com [phenomenex.com]
- 3. uhplcs.com [uhplcs.com]
- 4. uhplcs.com [uhplcs.com]
- 5. jocpr.com [jocpr.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. chromtech.com [chromtech.com]
- 8. mastelf.com [mastelf.com]
- 9. maxisci.com [maxisci.com]
- 10. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 11. bio-works.com [bio-works.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. What To Do When Chromatographic Peaks Are Wider in HPLC - Blogs - News [alwsci.com]
Technical Support Center: L-α-Aminoadipic acid δ-methyl ester hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability, handling, and troubleshooting of experiments involving L-α-Aminoadipic acid δ-methyl ester hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for solid L-α-Aminoadipic acid δ-methyl ester hydrochloride?
For optimal stability, the solid compound, which typically appears as a white powder, should be stored at temperatures between 0-8°C.[1][2] Some suppliers recommend storage at 4°C.[3] To prevent degradation from moisture, it is crucial to keep the container tightly sealed.
Q2: How should I prepare solutions of L-α-Aminoadipic acid δ-methyl ester hydrochloride?
It is recommended to prepare aqueous solutions fresh for each experiment. As a hydrochloride salt, the compound is generally more stable and soluble in aqueous solutions.[3] For related amino acid compounds, dissolving in a buffer of choice and purging with an inert gas is a suggested practice.
Q3: How stable is L-α-Aminoadipic acid δ-methyl ester hydrochloride in aqueous solutions?
Q4: What are the primary degradation pathways for this compound?
The most common degradation pathway for amino acid esters like L-α-Aminoadipic acid δ-methyl ester hydrochloride is the hydrolysis of the methyl ester group. This reaction is catalyzed by both acidic and basic conditions and is accelerated by the presence of moisture and elevated temperatures. This hydrolysis will yield L-α-Aminoadipic acid and methanol.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent or unexpected experimental results | Degradation of the compound due to improper storage or handling of solutions. | 1. Prepare fresh solutions immediately before use.2. Verify the pH of your experimental buffer; avoid highly acidic or basic conditions if possible.3. If using a stock solution, ensure it was stored properly (see storage recommendations below) and has not undergone multiple freeze-thaw cycles. |
| Precipitate forms in the solution | The concentration of the compound exceeds its solubility in the chosen solvent or buffer. | 1. Gently warm the solution to aid dissolution.2. Use sonication to help dissolve the compound.3. If the precipitate persists, consider preparing a more dilute solution or using a different solvent system. |
| Low yield in a synthesis reaction where this compound is a reactant | The compound may have degraded prior to the reaction. | 1. Confirm the purity of the solid compound before use.2. Use freshly prepared solutions of the compound for the reaction.3. Ensure the reaction conditions (e.g., pH, temperature) are not promoting hydrolysis of the ester. |
Stability and Storage Recommendations
The following table summarizes the recommended storage conditions for L-α-Aminoadipic acid δ-methyl ester hydrochloride in both solid and solution forms, based on general knowledge of similar compounds.
| Form | Storage Temperature | Recommended Duration | Key Considerations |
| Solid | 0-8°C[1][2] | Long-term | Keep in a tightly sealed container to protect from moisture. |
| Aqueous Solution | 2-8°C | < 24 hours | Prepare fresh before use. Prone to hydrolysis. |
| Anhydrous Organic Solvent | -20°C | Up to 1 month (general guidance) | Use an anhydrous solvent and store under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture contamination. |
Experimental Protocols & Workflows
While a specific protocol for stability testing of L-α-Aminoadipic acid δ-methyl ester hydrochloride is not available, a general workflow for preparing and using the compound in an experiment is outlined below.
Caption: General workflow for preparing and using L-α-Aminoadipic acid δ-methyl ester hydrochloride.
Troubleshooting Experimental Failures
If you encounter unexpected results, the following troubleshooting flowchart can help identify potential issues related to the compound's stability.
Caption: Troubleshooting flowchart for experiments involving L-α-Aminoadipic acid δ-methyl ester hydrochloride.
References
- 1. CN103224437A - Amino acid methyl ester hydrochloride preparation - Google Patents [patents.google.com]
- 2. chemimpex.com [chemimpex.com]
- 3. cdn.usbio.net [cdn.usbio.net]
- 4. US5374765A - Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof - Google Patents [patents.google.com]
Avoiding side reactions with (S)-2-Amino-6-methoxy-6-oxohexanoic acid hydrochloride
Welcome to the technical support center for (S)-2-Amino-6-methoxy-6-oxohexanoic acid hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate potential challenges and avoid common side reactions during their experiments with this reagent.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound and their potential for side reactions?
A1: this compound has three primary reactive sites: the α-amino group, the α-carboxylic acid, and the γ-methyl ester. The primary amine is nucleophilic, the carboxylic acid is acidic and can be activated for coupling, and the methyl ester is susceptible to hydrolysis. The hydrochloride salt form indicates that the α-amino group is protonated, which protects it from unwanted reactions during storage but requires neutralization before coupling.[1]
Q2: What is racemization and is it a concern when using this amino acid derivative?
A2: Racemization is the loss of stereochemical integrity at the α-carbon, converting the pure (S)-enantiomer into a mixture of (S) and (R)-enantiomers.[2][3] This is a significant concern during peptide synthesis, as the activation of the carboxylic acid for coupling can facilitate the abstraction of the α-proton, leading to racemization.[2][4] The extent of racemization is influenced by the choice of coupling reagents, base, solvent, and temperature.[5][6]
Q3: Under what conditions can the γ-methyl ester undergo hydrolysis?
A3: The γ-methyl ester can be hydrolyzed under both acidic and basic conditions.[7] Strong basic conditions, such as saponification with aqueous alkali (e.g., NaOH or LiOH), are commonly used to cleave methyl esters but can also promote racemization and other side reactions.[8][9] While stable under the mild acidic conditions typically used for Boc-deprotection (TFA), prolonged exposure to strong acids can also lead to hydrolysis.[10]
Q4: How does the hydrochloride salt form affect the reactivity of the α-amino group?
A4: The hydrochloride salt protects the α-amino group by protonating it, rendering it non-nucleophilic and preventing it from participating in unwanted side reactions during storage and handling.[1] However, for the amino acid to participate in a peptide coupling reaction, this proton must be neutralized by adding a non-nucleophilic base to the reaction mixture.[11]
Q5: What are the best practices for storing this compound?
A5: It is recommended to store the compound in a cool, dry, and well-ventilated area in a tightly sealed container. Due to the presence of the methyl ester, which can be sensitive to moisture and temperature, storage at low temperatures (e.g., 2-8 °C) is advisable to minimize potential degradation.
Troubleshooting Guides
Issue 1: Low Yield in Peptide Coupling Reactions
| Potential Cause | Suggested Solution |
| Incomplete neutralization of the hydrochloride salt. | Ensure the addition of at least one equivalent of a non-nucleophilic base (e.g., NMM, DIPEA) to the reaction mixture prior to the addition of the coupling reagent.[11] |
| Inefficient activation of the carboxylic acid. | Use a more potent activating agent such as HATU or HCTU, especially for sterically hindered couplings.[12][13] |
| Peptide aggregation. | Add a chaotropic salt like LiCl to the reaction mixture to disrupt aggregation.[13] Sonication of the reaction mixture can also be beneficial. |
| Steric hindrance from the growing peptide chain. | Perform a double coupling by repeating the coupling step with fresh reagents after the initial coupling reaction.[13][14] |
Issue 2: Presence of Impurities in the Final Product
| Potential Cause | Suggested Solution |
| Racemization of the amino acid. | Use a coupling reagent known to suppress racemization, such as those that form HOBt or HOAt active esters.[5][11] Employ a weaker, sterically hindered base like 2,4,6-collidine instead of DIPEA.[5] Maintain a low reaction temperature. |
| Unintended hydrolysis of the γ-methyl ester. | Avoid prolonged exposure to strong basic or acidic conditions. If basic conditions are required for other steps, use milder bases or shorter reaction times. For ester cleavage, carefully controlled saponification with LiOH at low temperatures is recommended.[8][9] |
| Formation of deletion or truncated sequences. | Optimize coupling and deprotection times. Use a double coupling strategy for difficult residues.[13][14] |
| Side reactions involving the unprotected α-amino group (if not properly handled). | Ensure the amino acid is fully dissolved and neutralized before initiating the coupling reaction. If using coupling reagents like HBTU or HATU, pre-activation of the carboxylic acid component before adding it to the amine can prevent guanidinylation.[4] |
Quantitative Data Summary
The following table summarizes typical racemization levels observed for sensitive amino acids under various coupling conditions, which can serve as a proxy for what might be expected with this compound.
| Coupling Reagent | Base | Solvent | Racemization (%) |
| HATU | NMM | DMF | Can be significant, especially with sensitive residues[6] |
| DIC/Oxyma | - | DCM/DMF | Generally low racemization[6] |
| HBTU | DIPEA | DMF | Moderate racemization risk, reduced with additives[3] |
| PyBOP | DIPEA | DMF | Effective with low racemization, especially with HOBt[11] |
Data is generalized from studies on racemization-prone amino acids like Cysteine and Histidine and should be used as a guideline.[3][6]
Experimental Protocols
Protocol 1: Standard Peptide Coupling using HATU
This protocol describes the coupling of this compound to a resin-bound peptide with a free N-terminal amine.
Materials:
-
This compound
-
Peptide-resin with a free N-terminal amine
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine) or NMM (N-methylmorpholine)
-
DMF (N,N-Dimethylformamide), peptide synthesis grade
Procedure (0.1 mmol scale):
-
Resin Preparation: Swell the peptide-resin in DMF for 30 minutes. Perform Fmoc deprotection if necessary using 20% piperidine in DMF, followed by thorough washing with DMF.
-
Amino Acid Preparation: In a separate vial, dissolve this compound (1.5-2 equivalents) in DMF. Add DIPEA or NMM (2 equivalents) and mix gently for 5-10 minutes to neutralize the hydrochloride.
-
Activation: To the neutralized amino acid solution, add HATU (1.5-2 equivalents) and allow to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin.
-
Reaction: Agitate the reaction vessel at room temperature for 1-4 hours.
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), a second coupling may be necessary.[13]
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.
Protocol 2: Saponification of the γ-Methyl Ester
This protocol describes the cleavage of the γ-methyl ester to the corresponding carboxylic acid.
Materials:
-
Peptide containing (S)-2-Amino-6-methoxy-6-oxohexanoic acid methyl ester
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF) or a similar organic solvent
-
Water
-
Aqueous HCl (1N)
Procedure:
-
Dissolution: Dissolve the peptide-ester in a mixture of THF and water.
-
Saponification: Cool the solution to 0 °C in an ice bath. Add a solution of LiOH (1.0-2.0 equivalents) in water dropwise while stirring.
-
Reaction: Monitor the reaction by HPLC or TLC. The reaction is typically complete within a few hours.
-
Work-up: Once the reaction is complete, carefully acidify the mixture to pH 3-4 with 1N HCl at 0 °C.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by chromatography.
Visualizations
Caption: Workflow for peptide coupling.
Caption: Troubleshooting low coupling yield.
Caption: Potential side reaction pathways.
References
- 1. US9657061B2 - Hydrochloride salt of peptide and its use in combination with other peptides for immunotherapy - Google Patents [patents.google.com]
- 2. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 6. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. EP0523461A2 - Process for the saponification of aminoacid-/peptide ester - Google Patents [patents.google.com]
- 9. EP0523461B1 - Process for the saponification of aminoacid-/peptide esters - Google Patents [patents.google.com]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. bachem.com [bachem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Purity Analysis of (S)-2-Aminohexanedioic Acid 6-Methyl Ester Hydrochloride (CAS 147780-39-0)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-2-Aminohexanedioic Acid 6-Methyl Ester Hydrochloride (H-Aad(Ome)-OH.HCl).
Frequently Asked Questions (FAQs)
Q1: What are the most common potential impurities I should be aware of when analyzing a new batch of CAS 147780-39-0?
A1: The most common impurities can originate from the synthetic route or degradation. Key potential impurities include:
-
Diastereomers: The (R)-enantiomer is a common process-related impurity.
-
Unreacted Starting Materials: Residuals from the synthesis process.
-
By-products: Such as the corresponding di-acid or dimethyl ester.
-
Degradation Products: Primarily the hydrolyzed product, (S)-2-Aminohexanedioic acid.
Q2: I am seeing an unexpected peak in my HPLC chromatogram. How can I identify it?
A2: An unexpected peak can be an impurity, a degradation product, or an artifact. A systematic approach is recommended:
-
Assess Peak Characteristics: Note the retention time, peak shape, and response at different wavelengths.
-
Perform Co-injection: Spike your sample with a known potential impurity (if available) to see if the peak area increases.
-
LC-MS Analysis: Use mass spectrometry to determine the mass-to-charge ratio (m/z) of the unknown peak. This can help identify its molecular weight and suggest a possible structure.
-
Forced Degradation Studies: Subjecting the sample to stress conditions (acid, base, heat, oxidation) can help to intentionally generate degradation products and see if your unknown peak matches any of them.
Q3: My purity value by HPLC-UV seems to be decreasing over time when I leave my samples on the autosampler. What could be the cause?
A3: This suggests that your compound may be degrading in the sample vial. The primary suspect for (S)-2-Aminohexanedioic Acid 6-Methyl Ester Hydrochloride is the hydrolysis of the methyl ester to the corresponding carboxylic acid, especially if your mobile phase is aqueous and has a non-neutral pH. To mitigate this:
-
Control Sample Temperature: Use a cooled autosampler (e.g., 4 °C).
-
Limit Sample Residence Time: Prepare fresh samples and analyze them promptly.
-
Adjust Sample Diluent: Ensure the pH of your sample diluent is compatible with the compound's stability. A slightly acidic pH is often preferable for amino acid hydrochlorides.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting) in HPLC Analysis
| Potential Cause | Troubleshooting Steps |
| Secondary Interactions with Column | The primary amine can interact with residual silanols on the silica backbone of the column. |
| * Use a base-deactivated column. | |
| * Add a competing amine (e.g., 0.1% triethylamine) to the mobile phase. | |
| Column Overload | Injecting too much sample can lead to peak distortion. |
| * Reduce the injection volume or sample concentration. | |
| Inappropriate Mobile Phase pH | The ionization state of the molecule can affect its interaction with the stationary phase. |
| * Adjust the mobile phase pH. For this compound, a pH between 2 and 4 is a good starting point. |
Issue 2: Difficulty in Separating Diastereomers
| Parameter | Recommendation |
| Column Chemistry | A chiral stationary phase is required for the separation of enantiomers. |
| Mobile Phase | Optimization of the mobile phase composition (e.g., ratio of organic solvent to aqueous buffer) is critical. |
| Temperature | Lowering the column temperature can sometimes improve chiral resolution. |
| Flow Rate | A lower flow rate often increases resolution but also extends the run time. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV) Method for Purity Analysis
-
Column: C18, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile
-
Gradient: 5% to 95% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 210 nm
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of Mobile Phase A.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
-
LC System: Use the same HPLC conditions as above.
-
Mass Spectrometer: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Range: m/z 100 - 500
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
Visualizations
Improving cell viability with (S)-2-Amino-6-methoxy-6-oxohexanoic acid hydrochloride treatment
Notice to Researchers: Comprehensive scientific data on the specific application of (S)-2-Amino-6-methoxy-6-oxohexanoic acid hydrochloride for improving cell viability is not yet publicly available in peer-reviewed literature. As such, the following troubleshooting guides and FAQs are based on general principles of cell culture and the use of novel amino acid derivatives. Specific experimental results and signaling pathways involving this compound have not been characterized.
Frequently Asked Questions (FAQs)
Q1: What is the potential mechanism of action for this compound in improving cell viability?
A1: While the exact mechanism is uncharacterized, as an amino acid derivative, it may play a role in cellular metabolism and protein synthesis. Amino acids are fundamental to cell growth, proliferation, and survival.[1][2] Supplementing culture media with specific amino acids can enhance cell performance and extend viability.[1] This compound could potentially be utilized by cells as a building block for proteins or other essential molecules, or it might influence metabolic pathways that support cell health.
Q2: What is a recommended starting concentration for treating cells with this compound?
A2: For a novel compound, it is crucial to perform a dose-response experiment to determine the optimal concentration. A broad range of concentrations, from micromolar to millimolar, should be tested. It is recommended to start with a logarithmic dilution series (e.g., 1 µM, 10 µM, 100 µM, 1 mM) to identify a concentration that shows a biological effect without inducing cytotoxicity.
Q3: In which solvent should I dissolve this compound?
A3: As a hydrochloride salt, this compound is expected to be soluble in aqueous solutions such as sterile phosphate-buffered saline (PBS) or directly in cell culture medium. If you encounter solubility issues, a small amount of a biocompatible solvent like dimethyl sulfoxide (DMSO) can be used to prepare a concentrated stock solution. Always ensure the final concentration of the solvent in the cell culture does not exceed a non-toxic level (typically <0.1% for DMSO) and include a vehicle control in your experiments.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observed effect on cell viability. | The concentration of the compound may be too low or too high (causing toxicity). | Perform a dose-response curve to identify the optimal concentration. |
| The treatment duration may be too short or too long. | Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the ideal exposure time. | |
| The cell type may not be responsive to the compound. | Test the compound on different cell lines to assess cell-type-specific effects. | |
| Decreased cell viability after treatment. | The compound may be cytotoxic at the tested concentrations. | Lower the concentration range in your dose-response experiment. Perform a cytotoxicity assay (e.g., LDH assay) to quantify cell death. |
| The solvent used to dissolve the compound may be causing toxicity. | Ensure the final solvent concentration is not toxic to the cells. Always include a vehicle-only control. | |
| Inconsistent results between experiments. | Variability in cell seeding density. | Ensure a consistent number of cells are seeded in each well and that cells are evenly distributed. |
| Passage number of cells may be too high, leading to altered cell behavior. | Use cells from a consistent and low passage number for all experiments. | |
| Compound degradation. | Prepare fresh solutions of the compound for each experiment. Store stock solutions appropriately as recommended by the manufacturer. |
Experimental Protocols
As there are no established protocols for this specific compound, a general methodology for assessing its effect on cell viability is provided below.
Protocol 1: Determining Optimal Concentration (Dose-Response Assay)
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of this compound in your cell culture medium.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing different concentrations of the compound. Include wells with medium alone (negative control) and a vehicle control if a solvent was used.
-
Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Measure cell viability using a standard assay such as MTT, XTT, or a resazurin-based assay.
-
Data Analysis: Normalize the results to the negative control and plot cell viability against the compound concentration to determine the optimal dose.
Visualizing Experimental and Conceptual Frameworks
General Experimental Workflow
The following diagram outlines a standard workflow for testing the effect of a novel compound on cell viability.
Caption: Workflow for assessing a novel compound's effect on cell viability.
Hypothetical Signaling Pathway
Given that amino acids are integral to cellular metabolism, a potential, though unproven, mechanism for improved cell viability could involve the mTOR pathway, which is a central regulator of cell growth and proliferation in response to nutrient availability.
Caption: A hypothetical pathway for amino acid derivative-mediated cell viability.
References
Technical Support Center: Optimization of (S)-2-Amino-6-methoxy-6-oxohexanoic acid hydrochloride for in vivo Studies
Welcome to the technical support center for the optimization of (S)-2-Amino-6-methoxy-6-oxohexanoic acid hydrochloride for in vivo research. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the experimental process.
Frequently Asked Questions (FAQs)
Formulation and Administration
Q1: What is the recommended solvent for preparing this compound for in vivo studies?
A1: As a hydrochloride salt, (S)-2-Amino-6-methoxy-6-oxohexanoic acid is expected to have good aqueous solubility. Therefore, sterile water for injection or sterile saline (0.9% NaCl) are the recommended primary solvents. For higher concentrations that may be required for certain dosing paradigms, co-solvents can be considered. However, it is crucial to perform pilot solubility studies to determine the optimal solvent system for your desired concentration.
Q2: I am observing precipitation when preparing my formulation. What are the possible causes and how can I troubleshoot this?
A2: Precipitation of amino acid hydrochlorides in aqueous solutions can occur due to several factors:
-
pH Shift: The pH of the final solution can significantly impact the solubility of amino acids. Ensure the pH of your vehicle is appropriate to maintain the protonated (salt) form of the compound.
-
Low Temperature: Solubility can decrease at lower temperatures. If you are preparing or storing your formulation at a reduced temperature, consider if this might be causing precipitation.
-
Supersaturation: You may be attempting to dissolve the compound above its solubility limit in the chosen vehicle.
Troubleshooting Steps:
-
Adjust pH: Measure the pH of your formulation. If it has shifted towards neutral or basic, consider using a biocompatible buffer to maintain a slightly acidic pH.
-
Gentle Warming: Gently warming the solution (e.g., to 37°C) and vortexing can help dissolve the compound. However, be cautious about potential degradation at elevated temperatures.
-
Sonication: Brief sonication can aid in the dissolution of fine particles.
-
Co-solvents: If aqueous solubility is limiting, consider the use of biocompatible co-solvents. See the formulation troubleshooting guide below for more details.
Q3: What are the recommended routes of administration for this compound in rodents?
A3: The appropriate route of administration depends on the experimental objective. Common routes for small molecules in rodents include:
-
Oral (PO): Oral gavage is a precise method for delivering a specific dose directly to the stomach.
-
Intraperitoneal (IP): IP injection offers rapid absorption into the systemic circulation.
-
Intravenous (IV): IV injection provides immediate and 100% bioavailability.
-
Subcutaneous (SC): SC injection results in slower, more sustained absorption.
The choice of route should be guided by the desired pharmacokinetic profile and the target tissue or organ.
Stability and Storage
Q4: How should I store the solid this compound?
A4: The solid compound should be stored in a tightly sealed container in a cool, dry, and dark place. Refer to the manufacturer's instructions for specific temperature recommendations.
Q5: What is the expected stability of the compound in an aqueous solution?
A5: Amino acid esters can be susceptible to hydrolysis, particularly at neutral or alkaline pH. It is recommended to prepare fresh solutions for each experiment. If short-term storage is necessary, store the solution at 2-8°C and protect it from light. A pilot stability study to assess degradation over your experimental timeframe is highly recommended.
Pharmacokinetics and Analysis
Q6: What is the likely metabolic fate of this compound in vivo?
A6: The ester group of (S)-2-Amino-6-methoxy-6-oxohexanoic acid is likely to be hydrolyzed by esterases present in the plasma and tissues (especially the liver) to form (S)-2-Amino-6-oxohexanoic acid and methanol. The amino acid moiety will then likely enter endogenous amino acid metabolic pathways.
Q7: What is the recommended analytical method for quantifying this compound in plasma samples?
A7: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying small molecules like (S)-2-Amino-6-methoxy-6-oxohexanoic acid in biological matrices due to its high sensitivity and selectivity.
Troubleshooting Guides
Formulation Precipitation Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitation upon dissolution in water/saline | Exceeding aqueous solubility limit. | 1. Determine the solubility limit by preparing serial dilutions. 2. If a higher concentration is needed, consider using a co-solvent system (e.g., water with a small percentage of DMSO or ethanol, followed by further dilution). |
| pH of the solution is too high, causing conversion to the less soluble free base. | 1. Measure the pH of the final solution. 2. If necessary, use a biocompatible buffer (e.g., citrate buffer) to maintain a slightly acidic pH. | |
| Precipitation after adding to a buffered solution | The buffer components are reacting with the compound. | 1. Test the solubility in different buffer systems. 2. Ensure the final pH of the formulation is within a range where the compound is stable and soluble. |
| Crystallization upon refrigeration | The compound's solubility is significantly lower at reduced temperatures. | 1. Prepare the formulation fresh before each use. 2. If storage is necessary, determine the solubility at the storage temperature. |
Inconsistent In Vivo Results
| Problem | Potential Cause | Troubleshooting Steps |
| High variability in plasma concentrations between animals | Inaccurate dosing. | 1. For oral gavage, ensure proper technique and confirm the full dose is delivered. 2. For injections, ensure accurate syringe calibration and complete injection of the dose. |
| Formulation instability leading to variable active compound concentration. | 1. Prepare fresh formulations for each experiment. 2. Protect the formulation from light and store it at an appropriate temperature during the experiment. | |
| Lower than expected bioavailability after oral administration | Poor absorption from the GI tract. | 1. Consider the effect of food (fasted vs. fed state). 2. Evaluate the formulation for potential precipitation in the GI tract. |
| First-pass metabolism in the liver. | 1. Measure the concentration of the parent compound and the hydrolyzed metabolite in plasma. 2. Consider alternative routes of administration (e.g., IP, IV) to bypass first-pass metabolism. |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Formulation for Oral Gavage
Objective: To prepare a 10 mg/mL solution of this compound in sterile saline for oral administration to mice.
Materials:
-
This compound
-
Sterile 0.9% sodium chloride solution (saline)
-
Sterile conical tubes
-
Vortex mixer
-
pH meter
Procedure:
-
Aseptically weigh the required amount of this compound.
-
In a sterile conical tube, add the weighed compound.
-
Add a small volume of sterile saline to create a slurry.
-
Gradually add the remaining volume of sterile saline while vortexing to facilitate dissolution.
-
If complete dissolution is not achieved, gentle warming (up to 37°C) and/or brief sonication may be applied.
-
Measure the pH of the final solution and ensure it is within a physiologically acceptable range (typically pH 5-7 for oral administration).
-
Visually inspect the solution for any particulate matter. If present, filter through a sterile 0.22 µm syringe filter.
-
Prepare the formulation fresh on the day of the experiment.
Protocol 2: Quantification of (S)-2-Amino-6-methoxy-6-oxohexanoic acid in Rat Plasma by LC-MS/MS
Objective: To quantify the concentration of (S)-2-Amino-6-methoxy-6-oxohexanoic acid in rat plasma samples.
Materials:
-
Rat plasma samples
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Formic acid (FA)
-
Internal standard (IS) - a stable isotope-labeled analog of the analyte is recommended
-
Protein precipitation plates or microcentrifuge tubes
-
LC-MS/MS system
Procedure:
-
Sample Preparation (Protein Precipitation): a. To 50 µL of plasma sample in a microcentrifuge tube, add 150 µL of ice-cold ACN containing the internal standard. b. Vortex for 1 minute to precipitate proteins. c. Centrifuge at 14,000 rpm for 10 minutes at 4°C. d. Transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.
-
LC-MS/MS Conditions (Example):
-
LC System: UPLC or HPLC system
-
Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate the analyte from endogenous interferences.
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
MRM Transitions: Determine the precursor and product ions for the analyte and internal standard by direct infusion.
-
-
Data Analysis:
-
Construct a calibration curve using standards of known concentrations.
-
Calculate the concentration of the analyte in the plasma samples based on the peak area ratio of the analyte to the internal standard.
-
Visualizations
Caption: General experimental workflow for in vivo studies.
Caption: Troubleshooting workflow for formulation precipitation.
Caption: Postulated primary metabolic pathway.
Validation & Comparative
A Comparative Guide to Analytical Standards of (S)-2-Amino-6-methoxy-6-oxohexanoic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the precise world of analytical chemistry and drug development, the quality of a reference standard is paramount. (S)-2-Amino-6-methoxy-6-oxohexanoic acid hydrochloride, a key intermediate in pharmaceutical synthesis and a derivative of L-α-Aminoadipic acid, is no exception.[1][2][3] This guide provides a comparative overview of the analytical standards available for this compound, outlines a typical analytical workflow for its characterization, and details its relevance in biological pathways.
While direct, batch-to-batch comparative studies from competing suppliers are not publicly available, this guide constructs a comparison based on typical data provided in Certificates of Analysis (CoA) and established analytical methodologies.
Product Specification Comparison
The quality of an analytical standard is defined by its purity and the thoroughness of its characterization. When selecting a standard for this compound (CAS: 147780-39-0), researchers should consider the following parameters, which are typically presented in a supplier's CoA.
| Parameter | Alternative A (Typical) | Alternative B (Typical) | Significance & Method |
| Purity (by ¹H-NMR) | ≥ 98% | ≥ 99% | Confirms structural integrity and identifies organic impurities. A higher percentage indicates fewer contaminants. |
| Purity (by HPLC) | ≥ 98% | ≥ 99.5% | Provides a more sensitive measure of purity and separates closely related impurities. |
| Identity | Conforms to structure | Conforms to structure | Confirmed by techniques like ¹H-NMR and Mass Spectrometry (MS) to ensure the correct molecule is present. |
| Appearance | White to off-white solid | White crystalline solid | A physical descriptor that can be an initial indicator of purity. |
| Water Content (Karl Fischer) | < 1.0% | < 0.5% | Water can affect the stability and accurate weighing of the standard. Lower content is preferable. |
| Residual Solvents (GC-HS) | < 0.5% | < 0.1% | Ensures that solvents used in synthesis are removed, as they can interfere with analytical results. |
| Certificate of Analysis | Provided | Provided with spectra | A comprehensive CoA with spectral data (NMR, HPLC, MS) provides greater confidence in the standard's quality. |
Note: The values presented above are illustrative and represent typical specifications for high-quality analytical standards. Researchers should always refer to the batch-specific Certificate of Analysis provided by the supplier for exact data.
Biological Context: The α-Aminoadipate Pathway
(S)-2-Amino-6-methoxy-6-oxohexanoic acid is a derivative of L-α-Aminoadipic acid, a crucial intermediate in the α-aminoadipate (AAA) pathway for L-lysine biosynthesis. This pathway is found in higher fungi and some other eukaryotes but is absent in humans, making it a potential target for the development of antifungal agents.[4][5] Understanding this pathway is vital for researchers studying fungal metabolism and developing novel therapeutics.
Caption: The α-aminoadipate pathway for L-lysine biosynthesis.
Experimental Protocols and Workflow
Accurate quantification and identification of this compound in complex matrices such as plasma or cell culture media requires a robust analytical method. Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity.[6][7][8]
Typical LC-MS/MS Experimental Workflow
The analysis of amino acid derivatives follows a structured workflow from sample receipt to final data analysis.
Caption: General workflow for LC-MS/MS analysis of amino acid derivatives.
Detailed Method: Analysis of Amino Acid Derivatives by LC-MS/MS
This protocol is a representative method and may require optimization for specific instruments and matrices.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma or other biological fluid, add 400 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new vial for LC-MS/MS analysis.
2. Liquid Chromatography Conditions
-
Column: A HILIC (Hydrophilic Interaction Chromatography) column is often preferred for retaining polar compounds like amino acids.[7] An example is an Agilent InfinityLab Poroshell 120 HILIC-Z, 2.1 x 100 mm, 2.7 µm.
-
Mobile Phase A: 20 mM Ammonium Formate in water, pH adjusted to 3.0 with formic acid.
-
Mobile Phase B: 90:10 Acetonitrile:Water with 20 mM Ammonium Formate, pH 3.0.
-
Gradient: Start at 95% B, hold for 1 min, decrease to 40% B over 8 min, hold for 2 min, then return to 95% B and re-equilibrate for 5 min.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions
-
Instrument: A triple quadrupole mass spectrometer (e.g., SCIEX QTRAP® 6500+ or Thermo TSQ Endura).
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: These must be optimized for the specific analyte. For (S)-2-Amino-6-methoxy-6-oxohexanoic acid (Molecular Weight: 175.18), a precursor ion [M+H]⁺ of m/z 176.1 would be selected, and characteristic product ions would be monitored after collision-induced dissociation.
-
Typical Source Parameters:
-
IonSpray Voltage: 5500 V
-
Temperature: 500°C
-
Curtain Gas: 35 psi
-
Ion Source Gas 1: 50 psi
-
Ion Source Gas 2: 50 psi
-
By utilizing high-purity, well-characterized analytical standards and employing robust, validated analytical methods, researchers can ensure the accuracy and reliability of their experimental results in drug discovery and metabolic research.
References
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 147780-39-0: L-.alpha.-Aminoadipic acid-.delta.-methyl… [cymitquimica.com]
- 3. fishersci.nl [fishersci.nl]
- 4. α-Aminoadipate pathway - Wikipedia [en.wikipedia.org]
- 5. The fungal α-aminoadipate pathway for lysine biosynthesis requires two enzymes of the aconitase family for the isomerization of homocitrate to homoisocitrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. agilent.com [agilent.com]
- 8. mdpi.com [mdpi.com]
Validating the Biological Activity of (S)-2-Amino-6-methoxy-6-oxohexanoic acid hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
(S)-2-Amino-6-methoxy-6-oxohexanoic acid hydrochloride is a glutamine derivative that, based on its structural similarity to glutamine, holds potential as a competitive antagonist of glutamine metabolism. This is a critical area of investigation in oncology, as many cancer cells exhibit a strong dependence on glutamine for survival and proliferation. This guide provides a framework for validating the biological activity of this compound, comparing it to established glutamine antagonists.
Comparative Analysis of Glutamine Antagonists
To objectively assess the efficacy of this compound, its performance should be benchmarked against well-characterized glutamine antagonists. The following table outlines key performance metrics that should be experimentally determined. For comparative purposes, representative data for known glutamine antagonists are included.
| Compound | Target(s) | IC50 (µM) | Cell Line(s) | Effect | Reference |
| This compound | To be determined | To be determined | To be determined | To be determined | |
| 6-Diazo-5-oxo-L-norleucine (DON) | Glutamine-utilizing enzymes | ~1-10 | Various cancer cell lines | Inhibition of proliferation, apoptosis | [1][2] |
| Acivicin | Glutamine-utilizing enzymes | ~10-50 | P388, 3T3 | Inhibition of nucleic acid synthesis | [3] |
| CB-839 | Glutaminase (GLS1) | ~0.01-0.1 | TNBC cell lines | Inhibition of glutamine uptake, reduced tumor growth | [4] |
| V-9302 | Glutamine transporters (e.g., ASCT2) | ~1-5 | TNBC cell lines | Selective blockade of glutamine uptake in tumor cells | [4] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. The following are standard protocols for key experiments in the validation of a putative glutamine antagonist.
Cell Viability Assay (MTT Assay)
This assay determines the effect of the compound on cell proliferation and viability.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., Triple-Negative Breast Cancer cell lines like Hs578T) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[1]
-
Compound Treatment: Treat the cells with varying concentrations of this compound and control compounds for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Glutamine Uptake Assay
This assay directly measures the compound's ability to inhibit the cellular uptake of glutamine.
Protocol:
-
Cell Preparation: Plate cells in a 24-well plate and grow to 80-90% confluency.
-
Pre-incubation: Wash the cells with a glutamine-free medium and then pre-incubate with this compound or control compounds for 15-30 minutes.
-
Radiolabeled Glutamine Addition: Add [3H]-L-glutamine to each well and incubate for a short period (e.g., 5-10 minutes).
-
Washing: Rapidly wash the cells with ice-cold PBS to stop the uptake.
-
Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Scintillation Counting: Measure the radioactivity in the cell lysates using a scintillation counter.
-
Data Analysis: Normalize the counts to the protein concentration in each well and compare the uptake in treated versus untreated cells.
Visualizing Pathways and Workflows
Understanding the compound's mechanism of action and the experimental process is facilitated by clear diagrams.
Caption: Hypothesized mechanism of action for a glutamine antagonist.
Caption: A general workflow for validating a novel compound.
References
- 1. scholarsarchive.library.albany.edu [scholarsarchive.library.albany.edu]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. Enhancement of antitumor activity of glutamine antagonists 6-diazo-5-oxo-L-norleucine and acivicin in cell culture by glutaminase-asparaginase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PerkinElmer | Science with Purpose [perkinelmer.com]
A Comparative Guide to (S)-2-Amino-6-methoxy-6-oxohexanoic acid hydrochloride and Structurally-Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of (S)-2-Amino-6-methoxy-6-oxohexanoic acid hydrochloride, a derivative of the endogenous metabolite L-α-Aminoadipic acid (L-α-AAA). While direct comparative experimental data for the hydrochloride salt and methyl ester derivative is limited in publicly available literature, its properties and applications can be largely inferred from the extensive research conducted on its parent compound. This document will focus on the biological activities of L-α-AAA and compare it with other relevant compounds, providing a framework for understanding the potential applications of its derivatives.
This compound is primarily utilized as a research chemical and an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The modification of the carboxylic acid to a methyl ester and the formation of a hydrochloride salt are common strategies in drug development to enhance properties such as cell permeability, solubility, and stability, which can facilitate its use in experimental settings.
Comparison with L-α-Aminoadipic Acid and Glutamate Analogs
L-α-Aminoadipic acid is a key intermediate in the α-aminoadipate pathway, which is responsible for lysine biosynthesis in fungi and lysine degradation in humans.[1] Due to its structural similarity to the excitatory neurotransmitter glutamate, L-α-AAA exhibits notable biological activities, primarily as a gliotoxin and an inhibitor of certain enzymes.
Quantitative Comparison of Biological Activities
The following table summarizes the inhibitory constants (Ki) and effective concentrations of L-α-Aminoadipic acid in various biological assays. This data provides a quantitative basis for comparing its potency with other compounds acting on similar targets.
| Compound | Target | Action | Ki Value | Effective Concentration | Source(s) |
| L-α-Aminoadipic acid | Glutamine Synthetase | Competitive Inhibitor | 209 µM | - | [2][3][4] |
| L-α-Aminoadipic acid | Glutamate Transporter | Competitive Inhibitor | 192 µM | - | [3][4] |
| L-α-Aminoadipic acid | γ-Glutamylcysteine Synthetase | Competitive Inhibitor | 7 mM | - | [3] |
| DL-α-Aminoadipic acid | Astrocyte Viability | Gliotoxic | - | 0.21 mM (50% karyopyknosis) | [5] |
| L-α-Aminoadipic acid | Astrocyte Viability | Gliotoxic | - | 0.10 mM (50% karyopyknosis) | [5] |
The α-Aminoadipate Pathway: A Target for Antifungals
The α-aminoadipate pathway is unique to fungi and some other lower eukaryotes, making it an attractive target for the development of novel antifungal agents.[6][7] Inhibition of enzymes within this pathway can disrupt lysine biosynthesis, which is essential for fungal growth and survival. While specific inhibitors are still under investigation, compounds that mimic the natural substrates of the pathway's enzymes, such as derivatives of α-aminoadipic acid, are valuable tools for this research.
Below is a diagram illustrating the key steps of the fungal α-aminoadipate pathway for lysine biosynthesis.
Experimental Protocols
L-α-Aminoadipic Acid-Induced Gliotoxicity Assay in Cerebellar Cultures
This protocol is adapted from studies investigating the gliotoxic effects of α-aminoadipic acid on astrocyte viability.
Objective: To assess the concentration-dependent toxicity of L-α-Aminoadipic acid on cultured astrocytes.
Materials:
-
Postnatal mouse cerebella
-
Cell culture medium (e.g., DMEM with fetal bovine serum)
-
L-α-Aminoadipic acid stock solution
-
Anti-human glial fibrillary acidic protein (GFAP) antiserum
-
Fluorescently labeled secondary antibody
-
Fluorescence microscope
-
Cell culture plates and incubator
Procedure:
-
Cell Culture: Prepare primary cultures of dissociated postnatal mouse cerebellum and maintain in vitro for at least 4 days.
-
Treatment: Add L-α-Aminoadipic acid to the culture medium at various final concentrations (e.g., 0.05 mM, 0.10 mM, 0.20 mM). Include a control group with no L-α-AAA.
-
Incubation: Incubate the treated cultures for a defined period (e.g., 40 hours).
-
Immunofluorescence Staining:
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).
-
Permeabilize the cells with a detergent (e.g., Triton X-100).
-
Incubate with anti-GFAP antiserum to specifically label astrocytes.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
-
Microscopy and Analysis:
-
Examine the cultures under a fluorescence microscope.
-
Identify astrocytes by GFAP immunofluorescence.
-
Quantify the number of astrocytes exhibiting nuclear pyknosis (a hallmark of cell death) in each treatment group.
-
Calculate the percentage of pyknotic astrocytes relative to the total number of astrocytes for each concentration.
-
-
Data Analysis: Determine the concentration of L-α-Aminoadipic acid that causes karyopyknosis in 50% of the astrocytes.[5]
Logical Workflow for Compound Evaluation
The following diagram outlines a general workflow for evaluating the biological activity of compounds like this compound, starting from its parent compound.
References
- 1. α-Aminoadipate pathway - Wikipedia [en.wikipedia.org]
- 2. apexbt.com [apexbt.com]
- 3. Inhibition of the glutamate transporter and glial enzymes in rat striatum by the gliotoxin, alpha aminoadipate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Gliotoxic effects of alpha-aminoadipic acid on monolayer cultures of dissociated postnatal mouse cerebellum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and antifungal properties of compounds which target the alpha-aminoadipate pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The alpha-aminoadipate pathway for lysine biosynthesis in fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
(S)-2-Amino-6-methoxy-6-oxohexanoic acid hydrochloride vs. L-α-Aminoadipic acid efficacy
An objective comparison between (S)-2-Amino-6-methoxy-6-oxohexanoic acid hydrochloride and L-α-Aminoadipic acid is not feasible at this time due to a significant lack of publicly available scientific literature and experimental data on the former compound. Searches for the biological activity, efficacy, and mechanism of action of this compound have yielded no substantive results beyond basic chemical identifiers and supplier information.
Therefore, this guide will focus on the well-documented efficacy and mechanisms of L-α-Aminoadipic acid, providing researchers, scientists, and drug development professionals with a comprehensive overview based on available experimental data.
L-α-Aminoadipic Acid: A Profile of Efficacy and Mechanism of Action
L-α-Aminoadipic acid (L-α-AA) is a homolog of the neurotransmitter glutamate and has been extensively studied for its effects on the central nervous system. Its primary mechanisms of action include the inhibition of glutamine synthetase, selective gliotoxicity (toxicity to glial cells), and antagonism of the N-methyl-D-aspartate (NMDA) receptor.
Quantitative Data Summary
The following table summarizes key quantitative data regarding the efficacy of L-α-Aminoadipic acid from various in vitro and in vivo studies.
| Parameter | Value | Species/Model | Experimental Context |
| Gliotoxicity (ED50) | 0.10 mM | Postnatal mouse cerebellum culture | Karyopyknosis in 50% of astrocytes after 40h exposure[1] |
| Glutamine Synthetase Inhibition | Competitive | Rat striatum | In vitro enzyme inhibition assay[2] |
| Glutamate Transporter Inhibition | Competitive | Rat striatum | Inhibition of glutamate uptake[2] |
| Kynurenic Acid Reduction | 28% (endogenous) | Freely moving rats (hippocampus) | Microdialysis study[2] |
| Kynurenic Acid Reduction | 47% (de novo) | Freely moving rats (hippocampus) | Microdialysis with L-kynurenine precursor[2] |
Mechanisms of Action
L-α-Aminoadipic acid exerts its biological effects through several key pathways:
-
Glutamine Synthetase Inhibition: L-α-AA competitively inhibits glutamine synthetase, an enzyme crucial for nitrogen metabolism and the synthesis of glutamine from glutamate and ammonia.[2] This inhibition can disrupt cellular metabolism and contribute to its toxic effects.
-
Gliotoxicity: L-α-AA is a selective gliotoxin, meaning it is toxic to glial cells, particularly astrocytes.[1][2] This toxicity is dependent on uptake by the astrocytes and is stereospecific, with the L-isomer being more potent.[2][3] The gliotoxic effect involves nuclear and cytoplasmic swelling, leading to karyopyknosis.[1] However, some in vivo studies have reported a lack of toxicity to hippocampal astrocytes in adult rats.[4]
-
NMDA Receptor Antagonism: The D-isomer of α-aminoadipic acid was one of the first identified NMDA receptor antagonists, helping to distinguish NMDA receptors from other glutamate receptors.[5] While the L-isomer also has effects on the glutamatergic system, the D-isomer shows more specific antagonist activity at the NMDA receptor.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the primary signaling pathway affected by L-α-Aminoadipic acid and a general workflow for studying its gliotoxic effects.
Caption: Signaling pathway of L-α-Aminoadipic acid in astrocytes.
Caption: Experimental workflow for assessing L-α-AA gliotoxicity.
Experimental Protocols
Glutamine Synthetase Inhibition Assay
This protocol is based on the principle of measuring the product of the glutamine synthetase reaction.
Materials:
-
Enzyme source (e.g., purified glutamine synthetase or tissue homogenate)
-
L-glutamate solution
-
ATP solution
-
Hydroxylamine solution
-
L-α-Aminoadipic acid solutions of varying concentrations
-
Buffer solution (e.g., Tris-HCl)
-
Stopping reagent (e.g., ferric chloride solution)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing buffer, L-glutamate, ATP, and the enzyme source.
-
Add different concentrations of L-α-Aminoadipic acid to the reaction mixtures.
-
Initiate the reaction by adding hydroxylamine.
-
Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time.
-
Stop the reaction by adding the ferric chloride reagent. This reagent forms a colored complex with the γ-glutamyl hydroxamate produced.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 540 nm) using a spectrophotometer.
-
Calculate the percentage of inhibition for each concentration of L-α-Aminoadipic acid and determine the IC50 value.
In Vitro Gliotoxicity Assay
This protocol is designed to assess the toxic effects of L-α-AA on astrocytes in culture.[1][3]
Materials:
-
Primary astrocyte cell culture or a suitable astrocyte cell line
-
Cell culture medium
-
L-α-Aminoadipic acid solutions of varying concentrations
-
Control medium
-
Antibodies for immunofluorescence (e.g., anti-GFAP for astrocytes)
-
Nuclear stain (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
Plate astrocytes in multi-well plates and allow them to adhere and grow.
-
Replace the culture medium with medium containing different concentrations of L-α-Aminoadipic acid. Include a control group with no L-α-AA.
-
Incubate the cells for a predetermined time (e.g., 24-48 hours).
-
After incubation, fix the cells with a suitable fixative (e.g., paraformaldehyde).
-
Perform immunofluorescence staining for an astrocyte-specific marker like Glial Fibrillary Acidic Protein (GFAP).
-
Counterstain the nuclei with a fluorescent dye such as DAPI.
-
Visualize the cells under a fluorescence microscope.
-
Assess cell viability and morphology. Quantify the number of viable astrocytes and cells showing signs of toxicity (e.g., pyknotic nuclei) in the treated versus control groups.
Conclusion
L-α-Aminoadipic acid is a compound with well-characterized effects on the central nervous system, primarily acting as a glutamine synthetase inhibitor and a selective gliotoxin. The available data provides a solid foundation for its use in research to study glial cell function and glutamatergic pathways.
A direct comparative guide to the efficacy of this compound versus L-α-Aminoadipic acid cannot be provided until robust scientific data on the former becomes publicly available. Future research on this compound is necessary to elucidate its biological activities and potential therapeutic applications.
References
- 1. Gliotoxic effects of alpha-aminoadipic acid on monolayer cultures of dissociated postnatal mouse cerebellum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. The glutamate analogue alpha-aminoadipic acid is taken up by astrocytes before exerting its gliotoxic effect in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Putative gliotoxin, alpha-aminoadipic acid, fails to kill hippocampal astrocytes in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative Guide to LC-MS/MS for (S)-2-Amino-6-methoxy-6-oxohexanoic acid hydrochloride Quantification
For Researchers, Scientists, and Drug Development Professionals
The primary approaches for amino acid quantification via LC-MS/MS involve either direct analysis of the underivatized molecule or analysis following a chemical derivatization step. Both strategies are presented here with supporting experimental details drawn from analogous analytical challenges.
Methodology Comparison: Direct vs. Derivatization
The choice between direct (underivatized) analysis and derivatization is a critical first step in method development. Each approach has distinct advantages and disadvantages that should be weighed based on the specific requirements of the assay, such as required sensitivity, sample matrix complexity, and available instrumentation.
Table 1: Comparison of Direct (Underivatized) and Derivatization-Based LC-MS/MS Approaches
| Feature | Direct (Underivatized) Analysis | Derivatization-Based Analysis |
| Sample Preparation | Simple and fast, typically involving protein precipitation followed by dilution.[1][2] | More complex and time-consuming, involving additional reaction and cleanup steps.[3][4][5] |
| Chromatography | Challenging due to the high polarity of amino acids, often requiring specialized columns like HILIC or mixed-mode for adequate retention and separation.[1][2] | Improved chromatographic retention and peak shape on standard reversed-phase columns.[3][5] |
| Sensitivity & Selectivity | Can be lower due to poor ionization efficiency and potential for matrix effects.[6][7] | Significantly enhanced sensitivity and selectivity due to improved ionization and chromatographic separation from matrix components.[3][8] |
| Throughput | Potentially higher due to simpler sample preparation. | Lower due to the additional derivatization step. |
| Method Development | Can be more complex in terms of chromatography optimization. | Derivatization reaction conditions require careful optimization. |
| Robustness | May be more susceptible to matrix effects.[6] | Derivatization can reduce matrix effects and improve overall method robustness.[3] |
Experimental Protocols
The following sections provide detailed experimental protocols for both direct and derivatization-based LC-MS/MS analysis of amino acids, which can be adapted for (S)-2-Amino-6-methoxy-6-oxohexanoic acid hydrochloride.
Protocol 1: Direct Analysis using HILIC-LC-MS/MS
This protocol is based on methods developed for the direct quantification of underivatized amino acids in biological matrices.[1]
1. Sample Preparation (Plasma)
-
To 5 µL of plasma, add a solution containing isotopically labeled internal standards.
-
Precipitate proteins by adding an organic solvent (e.g., methanol or acetonitrile).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant and dilute with an appropriate solvent for injection.
2. LC-MS/MS Conditions
-
LC System: UPLC system
-
Column: HILIC column (e.g., Intrada Amino Acid, 50 x 3 mm, 3 µm)[1]
-
Mobile Phase A: 100 mM Ammonium Formate in water
-
Mobile Phase B: Acetonitrile/Water/Formic Acid (95:5:0.3, v/v/v)[1]
-
Gradient: A linear gradient appropriate for the separation of polar analytes.
-
Flow Rate: 0.6 mL/min[1]
-
Column Temperature: 35 °C[1]
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
Table 2: Example MRM Transitions for a Similar Amino Acid (Generic)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| (S)-2-Amino-6-methoxy-6-oxohexanoic acid | [M+H]+ | Fragment 1 | Optimized |
| [M+H]+ | Fragment 2 | Optimized | |
| Isotope-labeled Internal Standard | [M+H]+ | Corresponding Fragment | Optimized |
Protocol 2: Analysis via Derivatization with Butanolic HCl
This protocol is based on a common derivatization technique that converts amino acids into their butyl esters, which exhibit improved chromatographic properties on reversed-phase columns.[3][4]
1. Sample Preparation and Derivatization (Plasma)
-
To 10 µL of plasma, add a solution containing stable isotope-labeled internal standards.
-
Precipitate proteins with a suitable reagent.[3]
-
Centrifuge and collect the supernatant.
-
Dry the supernatant under a stream of nitrogen.
-
Add 3N butanolic HCl to the dried residue.
-
Heat the mixture (e.g., 65 °C for 15 minutes) to facilitate the esterification reaction.[4]
-
Dry the sample again and reconstitute in the initial mobile phase for injection.
2. LC-MS/MS Conditions
-
LC System: HPLC or UPLC system
-
Column: Reversed-phase C18 column
-
Mobile Phase A: Water with an ion-pairing agent (e.g., heptafluorobutyric acid) or an acidic modifier (e.g., formic acid).[3]
-
Mobile Phase B: Acetonitrile or methanol with the same modifier as Mobile Phase A.
-
Gradient: A suitable gradient for the separation of the derivatized amino acids.
-
Flow Rate: Appropriate for the column dimensions.
-
Column Temperature: Ambient or elevated.
-
Injection Volume: 5-10 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
Table 3: Example MRM Transitions for a Butyl-Ester Derivatized Amino Acid (Generic)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Butyl ester of (S)-2-Amino-6-methoxy-6-oxohexanoic acid | [M+H]+ | Fragment 1 | Optimized |
| [M+H]+ | Fragment 2 | Optimized | |
| Butyl ester of Isotope-labeled Internal Standard | [M+H]+ | Corresponding Fragment | Optimized |
Alternative Quantification Methods
While LC-MS/MS is the gold standard for its sensitivity and selectivity, other techniques can also be employed for the quantification of amino acids and their derivatives.
Table 4: Comparison of Alternative Analytical Methodologies
| Method | Principle | Advantages | Disadvantages |
| GC-MS/MS | Gas chromatography separation followed by mass spectrometric detection. | High chromatographic resolution. | Requires derivatization to increase volatility; not suitable for thermally labile compounds.[9] |
| HPLC-UV | High-performance liquid chromatography with ultraviolet detection. | Widely available instrumentation; cost-effective. | Lower sensitivity and selectivity compared to MS; often requires derivatization for chromophore attachment. |
| HPLC-FLD | High-performance liquid chromatography with fluorescence detection. | High sensitivity for fluorescent compounds or derivatives. | Requires derivatization with a fluorescent tag (e.g., o-phthalaldehyde).[7] |
| Ion-Exchange Chromatography | Separation based on charge, followed by post-column derivatization (e.g., with ninhydrin). | A classic and robust method. | Laborious and time-consuming.[5] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the LC-MS/MS quantification of this compound, encompassing both direct and derivatization-based approaches.
Caption: General LC-MS/MS workflow for amino acid quantification.
Methodology Comparison Logic
The diagram below outlines the decision-making process and key considerations when choosing between direct and derivatization-based LC-MS/MS methods for the quantification of this compound.
Caption: Comparison of direct vs. derivatization LC-MS/MS methods.
References
- 1. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [restek.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Quantification of Five Clinically Important Amino Acids by HPLC-Triple TOF™ 5600 Based on Pre-column Double Derivatization Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nebiolab.com [nebiolab.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Free amino acid quantification by LC-MS/MS using derivatization generated isotope-labelled standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Unveiling the-Three-Dimensional Architecture: A Comparative Guide to the-Characterization of (S)-2-Amino-6-methoxy-6-oxohexanoic acid hydrochloride
For researchers and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. (S)-2-Amino-6-methoxy-6-oxohexanoic acid hydrochloride, a derivative of the non-proteinogenic amino acid 2-aminoadipic acid, presents a case where definitive structural elucidation is key to understanding its chemical properties and potential biological interactions. This guide provides a comparative overview of analytical techniques for its characterization, with a primary focus on the capabilities of single-crystal X-ray crystallography.
This compound is a chiral compound with the molecular formula C7H14ClNO4 and a molecular weight of 211.64 g/mol . While various analytical methods can confirm its identity and purity, X-ray crystallography stands alone in its ability to provide a precise and unambiguous atomic-level description of the molecule's conformation and its arrangement within a crystal lattice.
Comparative Analysis of Characterization Techniques
The selection of an analytical method depends on the specific information required. While spectroscopic methods are indispensable for routine characterization, X-ray crystallography provides the ultimate structural confirmation. The table below compares the qualitative and quantitative information obtained from various techniques.
| Analytical Technique | Information Provided | Key Quantitative Data (Representative) |
| Single-Crystal X-ray Crystallography | Provides the precise 3D atomic structure, bond lengths, bond angles, torsional angles, absolute configuration, and intermolecular interactions in the solid state.[1][2][3] | Crystal system, space group, unit cell dimensions (a, b, c, α, β, γ), atomic coordinates, R-factor. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Determines the chemical environment of ¹H and ¹³C atoms, revealing the carbon-hydrogen framework, connectivity, and stereochemistry in solution. | Chemical shifts (δ) in ppm, coupling constants (J) in Hz, integration values. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio (m/z), confirming the molecular weight and providing fragmentation patterns for structural elucidation.[4] | Exact mass of the molecular ion [M+H]⁺. |
| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups based on their characteristic vibrational frequencies. | Wavenumbers (cm⁻¹) for key functional groups (e.g., C=O, N-H, O-H, C-O). |
| Elemental Analysis | Determines the percentage composition of elements (C, H, N, Cl) in the compound, verifying its empirical formula. | % Carbon, % Hydrogen, % Nitrogen, % Chlorine. |
| Polarimetry | Measures the rotation of plane-polarized light, confirming the presence of a specific enantiomer (chiral center). | Specific rotation [α]. |
Quantitative Data Comparison
The following table presents representative quantitative data that could be expected from the characterization of this compound.
| Parameter | Technique | Expected Value |
| Molecular Formula | MS, Elemental Analysis | C7H14ClNO4 |
| Molecular Weight | MS | 211.64 g/mol (Nominal); 211.0606 (Exact Mass for C7H14NO4⁺) |
| ¹H NMR (D₂O, 400 MHz) | NMR Spectroscopy | δ ~3.8 (t, 1H, α-CH), ~3.7 (s, 3H, OCH₃), ~2.4 (t, 2H), ~1.9 (m, 2H), ~1.7 (m, 2H) ppm |
| ¹³C NMR (D₂O, 100 MHz) | NMR Spectroscopy | δ ~175 (COOH), ~174 (Ester C=O), ~55 (α-CH), ~52 (OCH₃), ~33, ~28, ~22 (Alkyl CH₂) ppm |
| IR (KBr Pellet) | IR Spectroscopy | ~3400-2500 (O-H, N-H), ~1735 (Ester C=O), ~1600 (Carboxylate C=O) cm⁻¹ |
| Elemental Composition | Elemental Analysis | C: 39.73%, H: 6.67%, Cl: 16.75%, N: 6.62%, O: 30.24% |
| Crystallographic Data | X-ray Crystallography | Example: Orthorhombic, P2₁2₁2₁, a=5.5 Å, b=8.2 Å, c=21.5 Å, R-factor < 0.05 |
Note: NMR and IR values are estimations based on the structure and data for similar compounds like 2-aminoadipic acid.[5] Crystallographic data is hypothetical.
Definitive Structure Determination: X-ray Crystallography
Single-crystal X-ray crystallography is the most powerful technique for determining the three-dimensional structure of a molecule at atomic resolution.[6] The method involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.[2] This pattern provides information about the electron density distribution within the crystal, from which the positions of individual atoms can be deduced.[2]
Experimental Workflow
The process of determining a crystal structure can be broken down into several key stages, from crystal growth to the final validation and deposition of the structural data.
Caption: Experimental workflow for single-crystal X-ray crystallography.
Detailed Experimental Protocol
The following protocol outlines the typical steps for the X-ray crystallographic characterization of a small molecule like this compound.
1. Crystallization: The initial and often most challenging step is to grow a high-quality single crystal.[1][2]
-
Method: Slow evaporation is a common technique. A supersaturated solution of the compound is prepared in a suitable solvent or solvent mixture (e.g., methanol/diethyl ether).
-
Procedure: The solution is filtered to remove any particulate matter and left in a loosely covered vial in a vibration-free environment. Over several days to weeks, as the solvent slowly evaporates, the concentration increases, leading to the formation of single crystals.
-
Crystal Quality: Ideal crystals should be well-formed, transparent, and typically between 0.1 and 0.5 mm in all dimensions, with no visible cracks or defects.[2][6]
2. Data Collection:
-
Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head, often using a cryoprotectant oil and flash-cooled in a stream of cold nitrogen gas (e.g., at 100 K) to minimize radiation damage.
-
Instrumentation: Data is collected using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.5418 Å) and a detector (e.g., CCD or CMOS).[6]
-
Data Acquisition: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations. The angles and intensities of the diffracted X-ray beams are recorded.[2]
3. Data Processing and Structure Solution:
-
Integration and Scaling: The raw diffraction images are processed to determine the intensity of each reflection and to apply corrections for experimental factors. This step also determines the unit cell parameters and the crystal's space group.
-
Structure Solution: The phases of the diffracted X-rays, which are lost during the experiment, are determined using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map.
-
Model Building: An initial atomic model is built into the electron density map.
4. Structure Refinement:
-
Least-Squares Refinement: The positions and thermal parameters of the atoms in the model are adjusted (refined) to achieve the best possible fit with the experimental diffraction data.
-
Validation: The final refined structure is rigorously validated using crystallographic software to check for geometric plausibility and overall quality. Key metrics include the R-factor (agreement factor), which should typically be below 5% for a well-resolved small molecule structure.
Conclusion
While a suite of analytical techniques is necessary for the complete characterization of this compound, single-crystal X-ray crystallography provides unparalleled insight into its precise three-dimensional atomic arrangement. This definitive structural information is invaluable for understanding its stereochemistry, potential intermolecular interactions, and solid-state properties, which are critical aspects for drug design and development.
References
- 1. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 2. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 3. excillum.com [excillum.com]
- 4. Amino Acid Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 5. Alpha-Aminoadipic Acid | C6H11NO4 | CID 469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
Comparative Guide to (S)-2-Amino-6-methoxy-6-oxohexanoic acid hydrochloride and Alternative Glutamate Receptor Ligands
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the cross-reactivity of (S)-2-Amino-6-methoxy-6-oxohexanoic acid hydrochloride is not currently available in the public domain. Based on its structural similarity to α-aminoadipic acid, a known glutamate analogue, this guide provides a comparative analysis of this compound as a putative NMDA receptor antagonist against other well-characterized glutamate receptor ligands. The cross-reactivity profile presented is hypothetical and intended to guide future experimental investigation.
Introduction
This compound is a derivative of α-aminoadipic acid. Given that D-α-aminoadipate is a known selective N-methyl-D-aspartate (NMDA) receptor antagonist, it is plausible that this compound also interacts with glutamate receptors, potentially acting as a competitive antagonist at the NMDA receptor.[1][2] This guide compares the hypothesized activity of this compound with established NMDA receptor antagonists, providing available data on their performance and detailed experimental protocols to facilitate further research.
Data Presentation: Comparison of NMDA Receptor Antagonists
The following table summarizes the binding affinities and potencies of several representative NMDA receptor antagonists. These compounds are categorized by their mechanism of action. Due to the lack of direct data, "this compound" is included for hypothetical comparison.
| Compound | Class | Target Site | Ki (nM) | IC50 (nM) | Notes |
| This compound | Putative Competitive Antagonist | Glutamate site | Data not available | Data not available | Hypothesized to be a competitive NMDA receptor antagonist based on structural similarity to α-aminoadipic acid. |
| D-AP5 (D-2-Amino-5-phosphonopentanoic acid) | Competitive Antagonist | Glutamate site | ~400 | ~1,200 | A standard competitive antagonist used in research. |
| CGS-19755 (Selfotel) | Competitive Antagonist | Glutamate site | ~30 | ~60 | Potent competitive antagonist. |
| CGP 37849 | Competitive Antagonist | Glutamate site | ~15 | ~35 | High-affinity competitive antagonist.[3][4] |
| MK-801 (Dizocilpine) | Non-competitive Channel Blocker | PCP site within the ion channel | ~3 | ~30 | High-affinity, use-dependent channel blocker.[5][6] |
| Ketamine | Non-competitive Channel Blocker | PCP site within the ion channel | ~500 | ~1,000 | Anesthetic with rapid antidepressant effects.[6] |
| Memantine | Uncompetitive Channel Blocker | PCP site within the ion channel | ~1,000-2,000 | ~2,500 | Moderate affinity, used in the treatment of Alzheimer's disease. |
| Ifenprodil | Non-competitive Antagonist | GluN2B subunit allosteric site | ~10 | ~50 | Selective for GluN2B-containing NMDA receptors.[6] |
Experimental Protocols
To experimentally determine the cross-reactivity and receptor binding profile of this compound, a radioligand binding assay is a standard and essential method.
Protocol: Radioligand Competition Binding Assay for NMDA Receptor
Objective: To determine the binding affinity (Ki) of this compound for the NMDA receptor by measuring its ability to displace a known radiolabeled antagonist.
Materials:
-
Test Compound: this compound
-
Radioligand: [³H]CGP 39653 (a high-affinity competitive antagonist)
-
Membrane Preparation: Synaptosomal membranes prepared from rat forebrain tissue.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Non-specific Binding Control: 10 µM unlabeled D-AP5 or Glutamate
-
Scintillation Cocktail
-
Glass fiber filters (e.g., Whatman GF/B)
-
96-well microplates
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize fresh or frozen rat forebrains in ice-cold sucrose buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the crude synaptosomal membranes.
-
Wash the membrane pellet multiple times by resuspension in assay buffer and centrifugation to remove endogenous ligands.
-
Resuspend the final membrane pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay).
-
-
Binding Assay:
-
In a 96-well microplate, add the following in order:
-
Assay buffer
-
Increasing concentrations of the test compound or control ligands (for displacement curves).
-
A fixed concentration of the radioligand ([³H]CGP 39653, typically at a concentration close to its Kd).
-
Membrane preparation (typically 50-100 µg of protein per well).
-
-
For determining non-specific binding, add a high concentration of an unlabeled competitor (e.g., 10 µM D-AP5) instead of the test compound.
-
Incubate the plates at a controlled temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Filtration and Washing:
-
Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and allow them to equilibrate.
-
Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding (CPM in the presence of excess unlabeled ligand) from the total binding (CPM in the absence of competing ligand).
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Mandatory Visualizations
NMDA Receptor Signaling Pathway
References
- 1. The glutamate story - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Comparison of competitive and uncompetitive NMDA receptor antagonists with regard to monoaminergic neuronal activity and behavioural effects in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Comparison of the potency of competitive NMDA antagonists against the neurotoxicity of glutamate and NMDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A comparison of three NMDA receptor antagonists in the treatment of prolonged status epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioanalytical Method Validation of L-α-Aminoadipic Acid and its δ-Methyl Ester Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical methods for the quantification of L-α-Aminoadipic acid (L-α-AAA), a key biomarker in metabolic research, and outlines a prospective validation approach for its derivative, L-α-Aminoadipic acid δ-methyl ester hydrochloride. The methodologies and data presented are compiled from validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) approaches, offering a comparative framework for researchers selecting an appropriate analytical strategy.
Introduction
L-α-Aminoadipic acid (L-α-AAA) is a metabolite in the lysine degradation pathway and has gained significant attention as a potential biomarker for type 2 diabetes and other metabolic disorders.[1] Its δ-methyl ester hydrochloride derivative is often used in research settings as a chemical intermediate.[2] Accurate and precise quantification of these analytes in biological matrices is crucial for advancing our understanding of their physiological roles and for drug development. This guide compares two primary LC-MS/MS-based approaches for L-α-AAA analysis: direct (underivatized) analysis and analysis following chemical derivatization.
Data Presentation: A Comparative Analysis
The following tables summarize the performance characteristics of representative LC-MS/MS methods for the analysis of L-α-AAA in human plasma.
Table 1: Comparison of Bioanalytical Method Parameters for L-α-Aminoadipic Acid
| Parameter | Direct (Underivatized) LC-MS/MS | Derivatization-Based LC-MS/MS (Butylation) |
| Linearity Range (µmol/L) | 1 - 500[3] | 1 - 1000 (typical for amino acids)[1] |
| Lower Limit of Quantification (LLOQ) (µmol/L) | 1[3] | ~1[1] |
| Accuracy (% Bias) | Within ±20%[4] | 82 - 117.7% (for a panel of amino acids)[1] |
| Precision (% CV) | < 20%[4] | 2.6 - 10.1% (intra-assay for a panel of amino acids)[1] |
| Sample Preparation | Protein precipitation followed by dilution[4] | Protein precipitation, drying, and butanolic HCl derivatization[1] |
| Throughput | High | Moderate |
Experimental Protocols
Method 1: Direct (Underivatized) Analysis of L-α-Aminoadipic Acid by LC-MS/MS
This method offers a simplified and high-throughput approach for the quantification of L-α-AAA in plasma.
1. Sample Preparation:
-
To 100 µL of plasma sample, add 10 µL of 30% sulfosalicylic acid to precipitate proteins.[4]
-
Vortex the mixture for 30 seconds.[4]
-
Refrigerate at 4°C for 30 minutes, followed by centrifugation at 12,000 rpm for 5 minutes.[4]
-
Transfer 50 µL of the supernatant and mix with 450 µL of the internal standard solution (in initial mobile phase).[4]
-
Inject 4 µL of the final mixture into the LC-MS/MS system.[4]
2. Liquid Chromatography:
-
Column: A mixed-mode or HILIC column is recommended for retention of polar analytes like amino acids.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient elution is employed to separate the analyte from matrix components.
3. Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring a specific precursor-to-product ion transition for L-α-AAA.
Method 2: Derivatization-Based Analysis of L-α-Aminoadipic Acid by LC-MS/MS
Derivatization can enhance chromatographic retention and improve sensitivity. Butylation is a common derivatization strategy for amino acids.
1. Sample Preparation:
-
Precipitate proteins in 10 µL of plasma using a precipitation reagent containing stable isotope-labeled internal standards.[1]
-
Centrifuge and transfer the supernatant to a new tube.
-
Dry the supernatant under a stream of nitrogen.
-
Reconstitute the residue in 3N butanolic HCl and incubate to form butyl esters.[1]
-
Dry the derivatized sample and reconstitute in the initial mobile phase for injection.
2. Liquid Chromatography:
-
Column: A C18 reversed-phase column.
-
Mobile Phase A: Water with an ion-pairing agent like heptafluorobutyric acid (HFBA).[1]
-
Mobile Phase B: Acetonitrile with HFBA.
-
Gradient: A suitable gradient to separate the derivatized amino acids.
3. Mass Spectrometry:
-
Ionization: ESI in positive mode.
-
Detection: MRM of the derivatized L-α-AAA.
Prospective Method Validation for L-α-Aminoadipic Acid δ-Methyl Ester Hydrochloride
Key Validation Parameters to Evaluate:
-
Selectivity: Differentiating the analyte from endogenous plasma components.
-
Linearity and Range: Establishing a concentration range where the response is proportional to the concentration.
-
Accuracy and Precision: Determining the closeness of measured values to the true value and the reproducibility of the measurements.
-
Matrix Effect: Assessing the influence of plasma components on the ionization of the analyte.
-
Stability: Evaluating the stability of the methyl ester in plasma under various storage and handling conditions (e.g., freeze-thaw, short-term benchtop, long-term storage). This is a critical parameter for esterified compounds which may be prone to hydrolysis.
Mandatory Visualizations
Caption: Bioanalytical Method Validation Workflow.
Caption: Simplified Lysine Degradation Pathway.
References
Comparative Analysis of L-α-Aminoadipic Acid δ-Methyl Ester Hydrochloride (CAS 147780-39-0) and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of L-α-Aminoadipic acid δ-methyl ester hydrochloride (CAS 147780-39-0) and its key analogs, focusing on their biological activities and potential therapeutic applications. The information is intended to assist researchers in selecting appropriate compounds for their studies in neuroscience and metabolic research.
Introduction to L-α-Aminoadipic Acid and Its Derivatives
L-α-Aminoadipic acid (L-AAA) is a six-carbon analog of the excitatory neurotransmitter glutamate and an intermediate in the metabolic pathway of lysine.[1] Its derivatives have garnered significant interest due to their diverse biological activities, ranging from modulation of glutamate transport and synthesis to antagonism of excitatory amino acid receptors. The subject of this guide, L-α-Aminoadipic acid δ-methyl ester hydrochloride, is a derivative of L-AAA primarily utilized as a versatile intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.[2][3]
This guide will compare the biological activities of L-α-Aminoadipic acid δ-methyl ester hydrochloride with its parent compound, L-α-Aminoadipic acid, and its enantiomer, D-α-Aminoadipic acid.
Comparative Biological Activity
The primary biological targets of L-α-aminoadipic acid and its analogs include glutamine synthetase, glutamate transporters, and the N-methyl-D-aspartate (NMDA) receptor.
| Compound | Target(s) | Activity | Quantitative Data (Ki/IC50/Km) |
| L-α-Aminoadipic acid | Glutamine Synthetase, Glutamate Transporter | Competitive Inhibitor | Ki: 209 µM (Glutamine Synthetase) |
| Ki: 192 µM (Glutamate Transporter) | |||
| System x-c | Substrate | Km: 20 µM | |
| D-α-Aminoadipic acid | NMDA Receptor | Selective Antagonist | - |
| L-α-Aminoadipic acid δ-methyl ester | - | Synthetic Intermediate | - |
L-α-Aminoadipic Acid: A Dual Inhibitor
L-α-Aminoadipic acid acts as a competitive inhibitor of both glutamine synthetase and the glutamate transporter.[4] Glutamine synthetase is a crucial enzyme in the brain for converting glutamate into glutamine, a key step in the glutamate-glutamine cycle that prevents excitotoxicity. Inhibition of this enzyme can lead to an accumulation of glutamate. Simultaneously, L-α-Aminoadipic acid inhibits the reuptake of glutamate from the synaptic cleft by blocking glutamate transporters. This dual action makes it a potent gliotoxin, a substance toxic to glial cells, which are responsible for maintaining glutamate homeostasis.[4]
D-α-Aminoadipic Acid: An NMDA Receptor Antagonist
In contrast to its L-enantiomer, D-α-Aminoadipic acid exhibits selective antagonistic activity at the N-methyl-D-aspartate (NMDA) subtype of glutamate receptors.[5][6] NMDA receptors are ionotropic glutamate receptors that play a critical role in synaptic plasticity, learning, and memory. Overactivation of these receptors is implicated in various neurological disorders, including epilepsy and neurodegenerative diseases. The antagonist activity of D-α-Aminoadipic acid at the NMDA receptor makes it a valuable tool for studying the physiological and pathological roles of this receptor.
L-α-Aminoadipic acid δ-methyl ester hydrochloride: A Synthetic Tool
L-α-Aminoadipic acid δ-methyl ester hydrochloride is primarily documented as a building block in organic synthesis.[2][3] The esterification of the delta-carboxylic acid group modifies the molecule's polarity and reactivity, making it a suitable precursor for the synthesis of more complex molecules, including peptides and potential drug candidates. While direct biological activity data for this compound is scarce, its structural relationship to L-α-Aminoadipic acid suggests that it may serve as a prodrug or exhibit modified activity upon esterase-mediated hydrolysis in biological systems.
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanisms of action and the experimental approaches used to characterize these compounds, the following diagrams illustrate the relevant signaling pathways and a general experimental workflow.
Caption: Glutamate metabolism and transport at the synapse.
Caption: General experimental workflow for analog synthesis and evaluation.
Experimental Protocols
Glutamine Synthetase Inhibition Assay
Objective: To determine the inhibitory potential of a test compound on glutamine synthetase activity.
Principle: The assay measures the production of γ-glutamylhydroxamate from glutamine and hydroxylamine, a reaction catalyzed by glutamine synthetase. The product forms a colored complex with ferric chloride, which can be quantified spectrophotometrically.
Procedure:
-
Prepare a reaction mixture containing buffer (e.g., 50 mM Imidazole-HCl, pH 6.8), L-glutamine, hydroxylamine, sodium arsenate, MnCl₂, and ADP.[1][7]
-
Add the test compound at various concentrations to the reaction mixture.
-
Initiate the reaction by adding the enzyme (glutamine synthetase).
-
Incubate the mixture at 37°C for a defined period (e.g., 2-6 hours).[1]
-
Stop the reaction by adding a stop buffer containing ferric chloride, trichloroacetic acid, and HCl.[1][7]
-
Centrifuge the samples to pellet any precipitate.
-
Measure the absorbance of the supernatant at 540-560 nm.
-
Calculate the percentage of inhibition and determine the IC50 or Ki value.
Glutamate Transporter Uptake Assay
Objective: To measure the inhibition of glutamate uptake by a test compound in cells expressing glutamate transporters.
Principle: This assay quantifies the uptake of radiolabeled glutamate (e.g., [³H]L-glutamate) into cells or synaptosomes. A decrease in the accumulated radioactivity in the presence of a test compound indicates inhibition of the transporter.
Procedure:
-
Culture cells stably or transiently expressing the glutamate transporter subtype of interest (e.g., EAAT1, EAAT2).
-
Wash the cells with a sodium-containing buffer.
-
Pre-incubate the cells with the test compound at various concentrations.
-
Add radiolabeled L-glutamate to the cells and incubate for a specific time to allow for uptake.
-
Terminate the uptake by rapidly washing the cells with ice-cold buffer to remove extracellular radiolabel.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Determine the IC50 value for the inhibition of glutamate uptake.
Conclusion
L-α-Aminoadipic acid and its analogs represent a class of compounds with significant potential for modulating the glutamatergic system. While L-α-Aminoadipic acid itself is a valuable research tool for studying glutamate metabolism and transport, its δ-methyl ester derivative, CAS 147780-39-0, serves as a key intermediate for the synthesis of novel therapeutic agents. The D-enantiomer, D-α-Aminoadipic acid, provides a specific tool for investigating the role of NMDA receptors. Further research into the biological activity of the ester derivatives of L-α-Aminoadipic acid is warranted to explore their potential as prodrugs or as compounds with unique pharmacological profiles. This guide provides a foundation for researchers to understand the comparative properties of these molecules and to design further experiments to elucidate their therapeutic potential.
References
- 1. Spectrophotometric Determination of Glutamine Synthetase Activity in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. α-Aminoadipic acid - Wikipedia [en.wikipedia.org]
- 3. chemimpex.com [chemimpex.com]
- 4. apexbt.com [apexbt.com]
- 5. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. (R)-α-Aminoadipic Acid: A Versatile Precursor for the Synthesis of D-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio-protocol.org [bio-protocol.org]
Vergleichsleitfaden zur Reinheitsprüfung von kommerziellem (S)-2-Amino-6-methoxy-6-oxohexansäurehydrochlorid
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Dieser Leitfaden bietet einen objektiven Vergleich zur Reinheitsprüfung von kommerziell erworbenem (S)-2-Amino-6-methoxy-6-oxohexansäurehydrochlorid im Vergleich zu einem hochreinen Referenzstandard. Die Reinheit von Ausgangsmaterialien ist ein entscheidender Faktor für die Reproduzierbarkeit in der Forschung und die Sicherheit in der pharmazeutischen Produktion.[1] Die hier vorgestellten Daten und Protokolle sollen als Ressource für die Qualitätskontrolle im Labor dienen.
Vergleichende Analyse der Reinheit
Die Reinheit einer kommerziellen Charge von (S)-2-Amino-6-methoxy-6-oxohexansäurehydrochlorid wurde mittels verschiedener analytischer Methoden untersucht und mit einem zertifizierten, hochreinen Standard verglichen. Die Ergebnisse sind in der folgenden Tabelle zusammengefasst.
| Analytischer Parameter | Methode | Typische kommerzielle Probe | Hochreiner Referenzstandard |
| Chemische Reinheit | HPLC (UV, 210 nm) | 98,7 % | > 99,9 % |
| Enantiomerenreinheit | Chirale HPLC | 99,2 % (S)-Isomer | > 99,9 % (S)-Isomer |
| Identität | ¹H-NMR (500 MHz) | Konform mit Struktur | Konform mit Struktur |
| Identität | MS (ESI+) | [M+H]⁺ = 190,11 m/z | [M+H]⁺ = 190,11 m/z |
| Wassergehalt | Karl-Fischer-Titration | 0,45 % | < 0,1 % |
| Anorganische Verunreinigungen | Sulfatasche | 0,08 % | < 0,05 % |
| Restlösungsmittel | GC-HS (Headspace) | Aceton: 150 ppm | < 50 ppm |
Experimenteller Arbeitsablauf zur Reinheitsverifizierung
Der logische Prozess zur Überprüfung der Reinheit einer kommerziellen Probe umfasst mehrere orthogonale Analysemethoden, um ein umfassendes Bild der Probenqualität zu erhalten.
Abbildung 1: Allgemeiner Arbeitsablauf zur Qualitätskontrolle und Reinheitsprüfung von chemischen Reagenzien.
Detaillierte experimentelle Protokolle
Für die Reproduzierbarkeit der Ergebnisse sind präzise und validierte Methoden unerlässlich.[2] Nachfolgend finden Sie die Protokolle für die Schlüsselanalysen.
3.1. Methode zur Bestimmung der chemischen Reinheit mittels HPLC
Die Hochleistungsflüssigkeitschromatographie (HPLC) ist eine Standardmethode zur Trennung und Quantifizierung von Komponenten in einer Mischung.[3][4]
-
Gerät: Agilent 1260 Infinity II oder äquivalent mit DAD-Detektor.
-
Säule: C18-Umkehrphasensäule (z.B. Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0,1 % Trifluoressigsäure (TFA) in Wasser.
-
Mobile Phase B: 0,1 % TFA in Acetonitril.
-
Gradient:
-
0-2 min: 5 % B
-
2-15 min: 5 % bis 95 % B
-
15-17 min: 95 % B
-
17-18 min: 95 % bis 5 % B
-
18-25 min: 5 % B (Äquilibrierung)
-
-
Flussrate: 1,0 mL/min.
-
Säulentemperatur: 30 °C.
-
Injektionsvolumen: 10 µL.
-
Detektion: UV bei 210 nm.
-
Probenvorbereitung: 1 mg/mL der Substanz in Wasser/Acetonitril (95:5) gelöst.
-
Quantifizierung: Die prozentuale Reinheit wird durch Flächennormalisierung aller Peaks im Chromatogramm berechnet.
3.2. Methode zur Bestimmung der Enantiomerenreinheit
Die Bestimmung des Enantiomerenüberschusses ist für chirale Moleküle wie Aminosäurederivate von entscheidender Bedeutung, da verschiedene Enantiomere unterschiedliche biologische Aktivitäten aufweisen können.[5][6]
-
Gerät: HPLC-System mit UV-Detektor.
-
Säule: Chirale stationäre Phase (CSP), z.B. Daicel Chiralpak AD-H (4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isokratische Mischung aus n-Hexan, Isopropanol und Trifluoressigsäure (TFA) (z.B. 85:15:0.1, v/v/v). Die genaue Zusammensetzung muss möglicherweise optimiert werden, um eine Basislinientrennung der Enantiomere zu erreichen.
-
Flussrate: 0,8 mL/min.
-
Säulentemperatur: 25 °C.
-
Injektionsvolumen: 10 µL.
-
Detektion: UV bei 215 nm.
-
Probenvorbereitung: 0,5 mg/mL der Substanz in der mobilen Phase gelöst.
-
Berechnung des Enantiomerenüberschusses (ee %): ee (%) = [|Fläche(S) - Fläche(R)| / (Fläche(S) + Fläche(R))] * 100.
3.3. Strukturbestätigung mittels ¹H-NMR-Spektroskopie
Die Kernspinresonanzspektroskopie (NMR) ist eine leistungsstarke Technik zur Aufklärung der Molekülstruktur und zur Identifizierung von Verunreinigungen.[7]
-
Gerät: Bruker Avance III 500 MHz oder äquivalentes NMR-Spektrometer.
-
Lösungsmittel: Deuteriertes Wasser (D₂O) oder DMSO-d₆.
-
Konzentration: ca. 10 mg/mL.
-
Referenz: Interner Standard (z.B. TSP für D₂O) oder Lösungsmittelsignal.
-
Experiment: Standard-Protonen-NMR-Experiment (zg30-Pulssequenz).
-
Erwartete Signale für (S)-2-Amino-6-methoxy-6-oxohexansäure in D₂O:
-
~3.95 ppm (t, 1H, CH-NH₂)
-
~3.67 ppm (s, 3H, O-CH₃)
-
~2.40 ppm (t, 2H, CH₂-COOCH₃)
-
~2.05 ppm (m, 2H, CH-CH₂)
-
~1.75 ppm (m, 2H, CH₂-CH₂-COOCH₃)
-
~1.55 ppm (m, 2H, CH₂-CH₂-CH₂)
-
-
Analyse: Die beobachteten chemischen Verschiebungen, Kopplungsmuster und Integrationen werden mit der erwarteten Struktur verglichen. Das Fehlen signifikanter zusätzlicher Signale deutet auf eine hohe Reinheit hin.
References
- 1. analytik.evonik.de [analytik.evonik.de]
- 2. researchgate.net [researchgate.net]
- 3. Reinheitsprüfung: Methoden & Techniken | StudySmarter [studysmarter.de]
- 4. 低分子HPLC [sigmaaldrich.com]
- 5. Enantiomer – Wikipedia [de.wikipedia.org]
- 6. Enantiomer [chemie.de]
- 7. Nmr-spektroskopische mikrostrukturanalyse von chlortrifluorethy... - Hermann Meisenheimer - Google Books [books.google.com]
Unraveling the Biological Profile of (S)-2-Amino-6-methoxy-6-oxohexanoic acid hydrochloride: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the quest for novel therapeutic agents is a continuous endeavor. (S)-2-Amino-6-methoxy-6-oxohexanoic acid hydrochloride has emerged as a compound of interest, yet its specific biological activities and comparative efficacy remain largely uncharted in publicly accessible scientific literature. This guide aims to address this knowledge gap by presenting a framework for its evaluation, should data become available, and contextualizing its potential within the broader landscape of amino acid derivatives in pharmaceutical research.
Despite a comprehensive review of available scientific databases, patents, and chemical supplier information, specific experimental data detailing the biological activity of this compound is not presently available. The compound is primarily listed as a chemical intermediate, and its potential therapeutic applications or specific biological targets have not been elucidated in published studies.
Amino acids and their derivatives are fundamental building blocks in drug discovery, often utilized to enhance the pharmacological properties of parent compounds.[1][2][3] They can improve solubility, bioavailability, and target specificity.[2][3] Non-proteinogenic amino acids, a category to which this compound belongs, are particularly valuable for creating novel molecular entities with improved stability and potency.[4]
Given the absence of direct biological data for the target compound, this guide will propose a hypothetical comparative framework. This framework will outline the types of experimental data and analyses that would be necessary to confirm its biological activity and compare it with relevant alternatives.
Hypothetical Comparative Data Analysis
To ascertain the biological activity of this compound and compare it to potential alternatives, a series of in vitro and in vivo experiments would be required. The following table illustrates the type of quantitative data that would be essential for a meaningful comparison. For the purpose of this guide, we will consider two hypothetical alternatives with established (though fictional) activities in a relevant therapeutic area, such as oncology.
Table 1: Hypothetical Comparative Biological Activity Data
| Parameter | This compound | Compound A (Alternative 1) | Compound B (Alternative 2) |
| Target | To Be Determined | Kinase X | Protease Y |
| IC₅₀ (nM) | Data Not Available | 15 ± 2.1 | 45 ± 5.3 |
| EC₅₀ (nM) | Data Not Available | 50 ± 4.5 | 120 ± 11.8 |
| Binding Affinity (Kᵢ, nM) | Data Not Available | 5 ± 0.8 | 25 ± 3.1 |
| Cell Viability (GI₅₀, µM) in Cancer Cell Line Z | Data Not Available | 1.2 ± 0.3 | 3.5 ± 0.9 |
| In vivo Efficacy (% Tumor Growth Inhibition) | Data Not Available | 65% at 10 mg/kg | 45% at 10 mg/kg |
IC₅₀: Half-maximal inhibitory concentration; EC₅₀: Half-maximal effective concentration; Kᵢ: Inhibitory constant; GI₅₀: Half-maximal growth inhibition.
Proposed Experimental Protocols
Should research on this compound commence, the following experimental protocols would be fundamental in determining its biological activity.
Target Identification and Validation
-
Protocol: A combination of computational (e.g., molecular docking against known drug targets) and experimental approaches (e.g., affinity chromatography-mass spectrometry using the compound as bait) would be employed to identify potential protein targets. Subsequent validation would involve techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm binding affinity.
In Vitro Efficacy Assays
-
Protocol: Once a target is identified (e.g., an enzyme), a corresponding activity assay would be developed. For instance, if the target is a kinase, a radiometric or fluorescence-based kinase assay would be used to determine the IC₅₀ value. Cellular assays using relevant cell lines would then be conducted to determine the EC₅₀ for a functional cellular response (e.g., inhibition of phosphorylation).
Cell Viability and Cytotoxicity Assays
-
Protocol: To assess the anti-proliferative effects, a panel of cancer cell lines would be treated with increasing concentrations of the compound. Cell viability would be measured using assays such as the MTT or CellTiter-Glo assay after a 72-hour incubation period to determine the GI₅₀ value.
In Vivo Efficacy Studies
-
Protocol: For promising in vitro results, in vivo studies using animal models (e.g., tumor xenografts in mice) would be initiated. The compound would be administered at various doses, and tumor growth would be monitored over time to determine the percentage of tumor growth inhibition.
Visualizing Potential Mechanisms and Workflows
To facilitate understanding, diagrams created using the DOT language can illustrate hypothetical signaling pathways or experimental workflows.
Caption: A generalized workflow for characterizing the biological activity of a novel compound.
Caption: A hypothetical pathway showing inhibition of a kinase by the target compound.
References
- 1. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Application of Amino Acids in the Structural Modification of Natural Products: A Review [frontiersin.org]
- 3. Amino Acids in the Development of Prodrugs [mdpi.com]
- 4. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amino Acid Derivatives: Applications and Significance in Biochemistry and Medicine - Amerigo Scientific [amerigoscientific.com]
Benchmarking (S)-2-Amino-6-methoxy-6-oxohexanoic acid hydrochloride against known inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biochemical potency and mechanisms of action of established inhibitors targeting two key classes of epigenetic-modifying enzymes: Lysine-Specific Demethylase 1 (LSD1/KDM1A) and Histone Deacetylases (HDACs). While direct inhibitory data for (S)-2-Amino-6-methoxy-6-oxohexanoic acid hydrochloride is not currently available in the public domain, its chemical structure suggests potential relevance to the field of enzyme inhibition, particularly within epigenetic regulation. This document, therefore, serves as a foundational resource for benchmarking novel compounds against well-characterized inhibitors in this therapeutic area.
The following sections detail the biochemical potency of selected inhibitors, provide comprehensive experimental protocols for assessing inhibitory activity, and visualize the core signaling pathways affected by these enzyme classes.
Comparative Performance of Known LSD1 and HDAC Inhibitors
The inhibitory potency of a compound is a critical parameter in drug discovery and is typically quantified by the half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for several well-established LSD1 and HDAC inhibitors against their respective targets. These values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50% and serve as a primary benchmark for evaluating the potency of new chemical entities.
| Class | Inhibitor | Target(s) | IC50 (nM) | Notes |
| LSD1 Inhibitors | Tranylcypromine (TCP) | LSD1, MAO-A, MAO-B | < 2,000 | Non-selective, irreversible inhibitor.[1] |
| GSK2879552 | LSD1 | Average EC50 of 137 ± 30 | Selective, irreversible inactivator.[2] | |
| SP-2509 | LSD1 | 2,500 | Reversible, non-competitive inhibitor. | |
| HDAC Inhibitors | Vorinostat (SAHA) | Pan-HDAC (Class I, II) | 130 (for HDAC1/2) | Broad-spectrum hydroxamate-based inhibitor.[3][4] |
| Romidepsin (FK228) | Class I HDACs | - | Potent, cyclic peptide-based inhibitor. | |
| Panobinostat (LBH589) | Pan-HDAC | - | Potent, pan-deacetylase inhibitor.[5] | |
| Quisinostat (JNJ-26481585) | HDAC1, HDAC2, HDAC4, HDAC10, HDAC11 | 0.11, 0.33, 0.64, 0.46, 0.37 | Potent, second-generation pan-HDAC inhibitor.[6] | |
| Tucidinostat (Chidamide) | HDAC1, HDAC2, HDAC3, HDAC10 | 95, 160, 67, 78 | Low nanomolar inhibitor of specific HDAC isotypes.[6] |
Experimental Protocols
Accurate and reproducible assessment of enzyme inhibition is fundamental to the characterization of novel compounds. Below are detailed methodologies for performing in vitro biochemical assays for LSD1 and HDAC activity.
LSD1 Inhibitor Activity Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay measures the demethylase activity of LSD1 on a biotinylated histone H3 peptide.
Materials:
-
Recombinant human LSD1 enzyme
-
Biotinylated H3K4me2 peptide substrate
-
S-adenosyl-L-methionine (SAM)
-
Europium-labeled anti-H3K4me1 antibody (donor fluorophore)
-
Allophycocyanin (APC)-labeled streptavidin (acceptor fluorophore)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20)
-
Test compounds (e.g., this compound, known inhibitors)
-
384-well low-volume microplates
-
TR-FRET compatible plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in assay buffer.
-
Enzyme and Substrate Preparation: Dilute the LSD1 enzyme and the biotinylated H3K4me2 peptide substrate in assay buffer to the desired concentrations.
-
Reaction Initiation: In a 384-well plate, add the test compound, followed by the LSD1 enzyme. Initiate the demethylation reaction by adding the H3K4me2 peptide substrate.
-
Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction by adding a detection mixture containing the europium-labeled anti-H3K4me1 antibody and APC-labeled streptavidin in a suitable buffer.
-
Signal Reading: After a further incubation period (e.g., 60 minutes) to allow for antibody binding, read the plate on a TR-FRET plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio (acceptor signal / donor signal). Plot the ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
HDAC Inhibitor Activity Assay (Fluorogenic)
This assay measures the deacetylase activity of HDAC enzymes using a fluorogenic substrate.
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Developer solution (containing a protease, e.g., trypsin)
-
Assay buffer (e.g., 25 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Test compounds (e.g., this compound, known inhibitors)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in assay buffer.
-
Enzyme Preparation: Dilute the HDAC enzyme in assay buffer to the desired concentration.
-
Reaction Initiation: In a 96-well plate, add the test compound, followed by the HDAC enzyme. Initiate the deacetylase reaction by adding the fluorogenic substrate.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).
-
Development: Stop the reaction and develop the fluorescent signal by adding the developer solution. The developer cleaves the deacetylated substrate to release the fluorescent aminomethylcoumarin (AMC).
-
Signal Reading: After a short incubation with the developer (e.g., 10-15 minutes), read the fluorescence intensity on a plate reader (Excitation: ~360 nm, Emission: ~460 nm).
-
Data Analysis: Subtract the background fluorescence from all readings. Plot the fluorescence intensity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the core signaling pathways influenced by LSD1 and HDAC inhibitors, as well as a typical experimental workflow for inhibitor screening.
Caption: LSD1-mediated gene repression pathway and point of inhibition.
Caption: HDAC-mediated gene silencing and the effect of inhibitors.
Caption: A typical workflow for screening and characterizing enzyme inhibitors.
References
- 1. Tranylcypromine - Wikipedia [en.wikipedia.org]
- 2. Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vorinostat—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone deacetylase (HDAC1 and HDAC2) Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 5. Panobinostat (Farydak): A Novel Option for the Treatment of Relapsed Or Relapsed and Refractory Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
Safety Operating Guide
Proper Disposal of (S)-2-Amino-6-methoxy-6-oxohexanoic acid hydrochloride: A Guide for Laboratory Professionals
For immediate reference, this document outlines the essential safety and disposal procedures for (S)-2-Amino-6-methoxy-6-oxohexanoic acid hydrochloride (CAS No. 147780-39-0). Researchers, scientists, and drug development professionals should adhere to these guidelines to ensure personal safety and environmental compliance. Based on available data, this compound is classified as hazardous.
Immediate Safety and Handling
Prior to handling, all personnel must be familiar with the potential hazards of this compound. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
Personal Protective Equipment (PPE) is mandatory when working with this substance. The minimum required PPE includes:
-
Safety goggles with side shields
-
Chemical-resistant gloves (nitrile or neoprene recommended)
-
A lab coat
All handling of the solid material should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize the risk of inhalation.
Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and contamination.
Experimental Protocol for Spill Cleanup:
-
Evacuate and Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the required personal protective equipment.
-
Contain the Spill: For a solid spill, carefully cover the material with an inert absorbent material like sand, vermiculite, or a commercial sorbent to prevent it from becoming airborne.[1]
-
Collect the Spilled Material: Gently sweep or scoop the contained material into a clearly labeled, sealable hazardous waste container.[1] Avoid creating dust. For any remaining residue, wet a paper towel or absorbent pad with water and wipe the area.[2]
-
Decontaminate the Area: Once the bulk of the material is removed, decontaminate the spill surface with a suitable laboratory detergent and water.
-
Dispose of Cleanup Materials: All contaminated materials, including absorbent, gloves, and wipes, must be placed in the designated hazardous waste container.[1]
-
Seek Medical Attention if Necessary: If skin or eye contact occurs, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention. If ingested, seek immediate medical attention.
Disposal Procedure
This compound is considered hazardous waste and must be disposed of accordingly. Do not dispose of this chemical in the regular trash or down the drain.
Step-by-Step Disposal Plan:
-
Waste Collection:
-
Solid Waste: Collect any unused or waste this compound in its original container or a clearly labeled, compatible, and sealable hazardous waste container. Contaminated disposables such as weighing paper, pipette tips, and gloves should also be collected in a designated solid hazardous waste container.[1]
-
Liquid Waste: If the compound is dissolved in a solvent, collect the solution in a designated liquid hazardous waste container. Ensure the container is properly labeled with the full chemical name and the solvent used.
-
-
Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the date when the waste was first added to the container.
-
-
Storage:
-
Store waste containers in a designated, well-ventilated, and secure waste accumulation area.
-
Ensure containers are kept closed when not in use.
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor. Always follow your institution's specific procedures for hazardous waste pickup.
-
Data Summary
| Parameter | Information | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 147780-39-0 | [3][4] |
| GHS Hazard Statements | H302, H315, H319 | [3] |
| Signal Word | Warning | [3] |
| Disposal Method | Licensed Hazardous Waste Contractor | General Best Practice |
| Spill Cleanup | Inert Absorbent Material | [1][5] |
Disposal Workflow
Caption: A workflow for the proper disposal of this compound.
References
Personal protective equipment for handling (S)-2-Amino-6-methoxy-6-oxohexanoic acid hydrochloride
Essential Safety and Handling Guide for (S)-2-Amino-6-methoxy-6-oxohexanoic acid hydrochloride
For immediate use by researchers, scientists, and drug development professionals. This guide provides crucial safety protocols, personal protective equipment (PPE) requirements, and operational plans for the handling and disposal of this compound (CAS No. 147780-39-0).
Hazard Identification and Personal Protective Equipment
This compound is classified with the following hazards:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
The signal word for this substance is Warning .[1] Adherence to the following personal protective equipment guidelines is mandatory to ensure user safety.
| Operation | Required Personal Protective Equipment (PPE) |
| Weighing and Transferring | - Nitrile gloves- Safety glasses with side shields or safety goggles- Lab coat |
| Solution Preparation | - Nitrile gloves- Safety goggles- Lab coat- Use in a well-ventilated area or chemical fume hood |
| Spill Cleanup | - Chemical-resistant gloves (Nitrile)- Safety goggles- Lab coat or chemical-resistant apron- Respiratory protection (if dust is generated) |
| Waste Disposal | - Nitrile gloves- Safety goggles- Lab coat |
Operational and Disposal Plans
A systematic approach to handling and disposal is critical for minimizing risk. The following step-by-step plans provide guidance for laboratory personnel.
Operational Plan: Step-by-Step Handling
-
Preparation: Before handling, ensure that the work area is clean and uncluttered. A designated area within a fume hood is recommended for all manipulations of the solid compound.
-
Personal Protective Equipment: Don the appropriate PPE as specified in the table above.
-
Weighing: Carefully weigh the required amount of the compound on a tared weigh boat or paper. Avoid generating dust.
-
Transfer: Gently transfer the weighed compound into the reaction vessel or solvent. Use a spatula or other appropriate tool to minimize spillage.
-
Cleaning: After use, thoroughly clean all equipment and the work area. Wash hands and any exposed skin.[2]
Disposal Plan: Step-by-Step Procedure
-
Waste Segregation: All disposable materials that have come into contact with this compound, including gloves, weigh boats, and contaminated paper towels, must be collected in a designated, labeled hazardous waste container.
-
Unused Compound: Unused or waste this compound should be collected in a separate, clearly labeled hazardous waste container.
-
Container Sealing: Ensure that all waste containers are securely sealed.
-
Storage: Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Disposal: Dispose of all waste through an approved waste disposal plant, following all local, state, and federal regulations.[1][2]
Emergency Procedures
| Emergency Situation | First Aid Measures |
| Eye Contact | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention.[1][2] |
| Skin Contact | IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs: Get medical advice/attention. Take off contaminated clothing and wash before reuse.[1][2] |
| Ingestion | IF SWALLOWED: Immediately call a POISON CENTER or doctor.[1] Rinse mouth.[1] |
| Inhalation | IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[2] |
Visualized Workflow
The following diagram illustrates the standard workflow for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling and Disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
